molecular formula C15H10FN3O3 B045355 Norflunitrazepam CAS No. 2558-30-7

Norflunitrazepam

货号: B045355
CAS 编号: 2558-30-7
分子量: 299.26 g/mol
InChI 键: KNGIGRDYBQPXKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethylflunitrazepam (CRM) is a certified reference material categorized as a benzodiazepine. It is a metabolite of flunitrazepam. This product is intended for research and forensic applications.>N-Desmethylflunitrazepam is an analytical reference material categorized as an benzodiazepine. It is a metabolite of flunitrazepam. This product is intended for research and forensic applications.>A certified solution standard suitable for use as starting material in calibrators and controls of N-desmethylflunitrazepam for LC/MS or GC/MS testing methods. N-Desmethylflunitrazepam, also known as norflunitrazepam, is a major urinary metabolite of flunitrazepam. Flunitrazepam is an intermediate-acting benzodiazepine marketed under the trade name Rohypnol as a hypnotic, sedative, anticonvulsant and skeletal muscle relaxant.>

属性

IUPAC Name

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGIGRDYBQPXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180268
Record name Norflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2558-30-7
Record name Desmethylflunitrazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2558-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norflunitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norflunitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFLUNITRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norflunitrazepam chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known by its synonyms Desmethylflunitrazepam and Fonazepam, is a benzodiazepine derivative and the primary active metabolite of flunitrazepam.[1][2] As a member of the 1,4-benzodiazepine class, it exerts its pharmacological effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacology of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is structurally characterized by a benzodiazepine core with a fluorine-substituted phenyl ring at the 5-position and a nitro group at the 7-position. Unlike its parent compound, flunitrazepam, it lacks the methyl group at the N-1 position of the benzodiazepine ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[3]
CAS Number 2558-30-7[4][5]
Molecular Formula C₁₅H₁₀FN₃O₃[4][5]
SMILES C1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3F[5]
InChI Key KNGIGRDYBQPXKQ-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 299.26 g/mol [4][5]
Boiling Point 497.6 °C at 760 mmHg[4]
Density 1.47 g/cm³[4]
Flash Point 254.8 °C[4]

Pharmacology

The primary mechanism of action of this compound, like other benzodiazepines, involves its interaction with the GABAA receptor. It binds to a specific allosteric site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.

Pharmacodynamics

This compound is a potent positive allosteric modulator of the GABAA receptor, with a reported IC₅₀ value of 1.499 nM.[1][2] This high affinity contributes to its significant sedative, anxiolytic, and muscle relaxant properties.

Pharmacokinetics

This compound is the major active metabolite of flunitrazepam, formed via N-demethylation in the liver.[6] The metabolism of flunitrazepam is primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2C19.[6] this compound itself undergoes further metabolism, including hydroxylation to form 3-OH-norflunitrazepam (nifoxipam).[6] The elimination of this compound and its metabolites occurs predominantly through the urine.[7]

Experimental Protocols

Receptor Binding Assay

A common method to determine the binding affinity of this compound to the GABAA receptor is a competitive radioligand binding assay. A detailed protocol is outlined below:

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Rat or bovine brain cortex membranes (as a source of GABAA receptors)

  • [³H]-Flunitrazepam (radioligand)

  • This compound (test compound)

  • Diazepam or another known benzodiazepine (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize brain cortex tissue in cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [³H]-flunitrazepam and varying concentrations of this compound.

  • Total Binding: In separate tubes, add only [³H]-flunitrazepam and the membrane preparation.

  • Non-specific Binding: In another set of tubes, add [³H]-flunitrazepam, the membrane preparation, and a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the specific binding sites.

  • Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-flunitrazepam). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

gabaa_signaling_pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation experimental_workflow cluster_workflow Receptor Binding Assay Workflow prep Membrane Preparation assay Assay Setup (Radioligand + Test Compound) prep->assay incubate Incubation assay->incubate filter Filtration incubate->filter quantify Quantification (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze

References

In Vitro Pharmacological Profile of Norflunitrazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is a pharmacologically active metabolite of the potent benzodiazepine, flunitrazepam. It has also emerged as a designer drug, raising significant interest in its pharmacological profile. This document provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interaction with the GABA-A receptor, its primary molecular target. Due to the limited availability of specific in vitro quantitative data for this compound, this guide also incorporates relevant information on its parent compound, flunitrazepam, and general benzodiazepine pharmacology to provide a broader context.

Core Pharmacological Activity: GABA-A Receptor Modulation

This compound exerts its effects primarily as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of the endogenous neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

As a positive allosteric modulator, this compound binds to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening in the presence of GABA. It is important to note that this compound, like other benzodiazepines, does not directly open the chloride channel in the absence of GABA.

This compound exhibits high affinity for the GABA-A receptor, with a reported IC50 value of 1.499 nM[1].

Signaling Pathway of this compound at the GABA-A Receptor

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Norflu This compound Norflu->GABA_A_Receptor Binds to allosteric (benzodiazepine) site Chloride_Channel_Closed Chloride (Cl-) Channel (Closed) Chloride_Channel_Open Chloride (Cl-) Channel (Open) Chloride_Channel_Closed->Chloride_Channel_Open Increased frequency of opening Cl_influx Chloride Influx Chloride_Channel_Open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Positive Allosteric Modulation by this compound.

Quantitative In Vitro Pharmacology

Detailed quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes are not extensively available in the public domain. The following tables are structured to present such data as it becomes available through future research. For context, data for the parent compound, flunitrazepam, and other relevant benzodiazepines are often characterized across different recombinant receptor subtypes.

Table 1: GABA-A Receptor Subtype Binding Affinities (Ki) of this compound

No specific Ki data for this compound at different GABA-A receptor subtypes was found in the searched literature. This table serves as a template for future data.

GABA-A Receptor SubtypeThis compound Ki (nM)Reference Compound (e.g., Diazepam) Ki (nM)Reference
α1β2γ2Data not available
α2β2γ2Data not available
α3β2γ2Data not available
α5β2γ2Data not available
Table 2: Functional Activity of this compound at GABA-A Receptors

No specific functional data (EC50, Emax) for this compound at different GABA-A receptor subtypes was found in the searched literature. This table serves as a template for future data.

GABA-A Receptor SubtypeAssay TypeParameterThis compound ValueReference
α1β2γ2ElectrophysiologyEC50 (nM) for GABA potentiationData not available
Emax (% of GABA response)Data not available
α2β2γ2ElectrophysiologyEC50 (nM) for GABA potentiationData not available
Emax (% of GABA response)Data not available
α3β2γ2ElectrophysiologyEC50 (nM) for GABA potentiationData not available
Emax (% of GABA response)Data not available
α5β2γ2ElectrophysiologyEC50 (nM) for GABA potentiationData not available
Emax (% of GABA response)Data not available

In Vitro Metabolism

This compound is the major N-demethylated metabolite of flunitrazepam. This metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19.

Table 3: In Vitro Metabolic Pathways of Flunitrazepam to this compound
Parent CompoundMetaboliteMetabolic ReactionPrimary EnzymesReference
FlunitrazepamThis compoundN-demethylationCYP3A4, CYP2C19[2]

Further in vitro studies using human liver microsomes would be necessary to determine the metabolic stability of this compound itself and to identify its subsequent metabolites.

Safety Pharmacology Profile

A comprehensive in vitro safety pharmacology profile for this compound, including screening against a broad panel of off-target receptors and ion channels, is not currently available in the public literature. Such studies are crucial for identifying potential adverse effects.

Table 4: Off-Target Liability of this compound (Hypothetical Data Structure)

No specific off-target screening data for this compound was found. This table is based on a standard safety screening panel, such as the Eurofins SafetyScreen44, and serves as a template for future data.

TargetAssay TypeThis compound Activity (% Inhibition @ 10 µM)
5-HT2B ReceptorBindingData not available
Dopamine D2 ReceptorBindingData not available
Muscarinic M1 ReceptorBindingData not available
hERG ChannelElectrophysiologyData not available
... (and other targets in the panel)
hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for drug candidates due to the risk of cardiac arrhythmias. There is currently no publicly available data on the IC50 of this compound for the hERG channel.

Experimental Protocols

The following sections describe the general methodologies used to obtain the in vitro pharmacological data for benzodiazepines like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound to the GABA-A receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare brain tissue homogenate (e.g., rat cerebral cortex) containing GABA-A receptors Incubation_Mix Incubate membrane homogenate with radioligand and varying concentrations of this compound Membrane_Prep->Incubation_Mix Radioligand_Prep Prepare radioligand solution (e.g., [3H]flunitrazepam) Radioligand_Prep->Incubation_Mix Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation_Mix Filtration Rapidly filter the incubation mixture to separate bound and free radioligand Incubation_Mix->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity of the filters using liquid scintillation counting Washing->Scintillation Analysis Calculate IC50 and Ki values from competition binding curves Scintillation->Analysis

Workflow for a GABA-A Receptor Radioligand Binding Assay.

Detailed Method:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound and non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiology for Functional Activity

Whole-cell patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors is the gold standard for assessing the functional activity of modulators like this compound.

Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_recording Recording cluster_modulation Modulation cluster_analysis Data Analysis Cell_Culture Culture cells (e.g., HEK293) expressing specific GABA-A receptor subtypes Patch_Clamp Establish whole-cell patch-clamp configuration on a single cell Cell_Culture->Patch_Clamp GABA_Application Apply a fixed concentration of GABA to elicit a baseline current Patch_Clamp->GABA_Application Compound_Application Co-apply GABA with varying concentrations of this compound GABA_Application->Compound_Application Record_Current Record the potentiated chloride current Compound_Application->Record_Current Dose_Response Construct dose-response curves for the potentiation effect Record_Current->Dose_Response Calculate_Parameters Determine EC50 and Emax values Dose_Response->Calculate_Parameters

Workflow for Electrophysiological Assessment of Functional Activity.

Detailed Method:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ion channel currents from a single cell.

  • GABA Application: A baseline current is established by applying a fixed, submaximal concentration of GABA (e.g., EC10-EC20).

  • Compound Application: The test compound (this compound) is co-applied with GABA at various concentrations.

  • Data Acquisition: The potentiation of the GABA-evoked chloride current by the test compound is measured.

  • Data Analysis: Dose-response curves are generated by plotting the percentage enhancement of the GABA current against the concentration of the test compound. The EC50 (the concentration producing 50% of the maximal effect) and Emax (the maximal potentiation) are then determined.

Conclusion and Future Directions

This compound is a potent positive allosteric modulator of the GABA-A receptor. While its high affinity is established, a detailed characterization of its subtype selectivity, functional efficacy, and off-target profile is lacking in publicly available literature. Such data is essential for a comprehensive understanding of its pharmacological and toxicological properties. Future research should focus on:

  • Determining the binding affinities (Ki) of this compound for a wide range of GABA-A receptor subtypes.

  • Quantifying its functional potency (EC50) and efficacy (Emax) as a modulator of GABA-evoked currents at these subtypes.

  • Conducting a broad off-target screening to identify potential secondary pharmacology.

  • Assessing its potential for hERG channel inhibition.

  • Investigating its in vitro metabolic stability and identifying its metabolites.

This information will be critical for researchers in pharmacology, toxicology, and forensic science, as well as for drug development professionals seeking to understand the structure-activity relationships of benzodiazepine-like compounds.

References

The Metabolic Landscape of Norflunitrazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is a pharmacologically active benzodiazepine and a principal metabolite of flunitrazepam. Its presence in biological matrices is a key indicator of flunitrazepam exposure. This technical guide provides a comprehensive overview of the metabolism of this compound, detailing its primary metabolites, the enzymatic pathways governing its biotransformation, and quantitative data where available. This document also outlines detailed experimental protocols for the in vitro investigation of its metabolism and its quantification in biological samples, serving as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound (5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is formed through the N-demethylation of flunitrazepam, a potent hypnotic and sedative agent. The metabolic fate of this compound is of significant interest due to its own psychoactive properties and its role as a biomarker. Understanding its metabolism is crucial for pharmacokinetic modeling, drug-drug interaction studies, and the development of analytical methods for its detection in clinical and forensic toxicology.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through several key Phase I and Phase II metabolic reactions, primarily occurring in the liver. The main pathways include hydroxylation, nitroreduction, and subsequent conjugation reactions.

Primary Metabolites of this compound:

  • Nifoxipam (3-hydroxy-desmethylflunitrazepam): Formed via hydroxylation of the benzodiazepine ring.

  • 7-Aminothis compound: Results from the reduction of the 7-nitro group.

  • 7-Acetamidothis compound: Formed by the subsequent acetylation of 7-aminothis compound.

  • Glucuronide Conjugates: Both this compound and its metabolites can undergo glucuronidation to facilitate excretion.

dot

Figure 1: Primary Metabolic Pathways of this compound

Quantitative Data

While extensive quantitative data on the metabolism of this compound itself is limited in the available literature, the kinetics of its formation from flunitrazepam have been characterized.

Table 1: Enzyme Kinetic Parameters for the Formation of this compound from Flunitrazepam

EnzymeK_m_ (μM)Reference
CYP2C1911.1[1][2]
CYP3A4108[1][2]

Note: K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). Data for V_max_ was not consistently reported across studies.

Quantitative kinetic parameters (K_m_ and V_max_) for the subsequent metabolism of this compound to nifoxipam and 7-aminothis compound have not been definitively established in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., a deuterated analog of this compound or another benzodiazepine)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).

    • Prepare the NADPH regenerating system and UDPGA solutions in phosphate buffer.

    • Prepare a working solution of HLMs in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and HLM suspension.

    • For glucuronidation studies, add alamethicin (to permeabilize the microsomal membrane) and UDPGA.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution.

    • Start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

dot

experimental_workflow Figure 2: In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (this compound, HLMs, Buffers, Cofactors) mix Combine Microsomes, Buffer, and Drug reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 2: In Vitro Metabolism Experimental Workflow
LC-MS/MS Method for Quantification of this compound and its Metabolites in Urine

This protocol provides a general framework for the sensitive and specific quantification of this compound and its primary metabolites in urine samples.

Materials:

  • Urine samples

  • β-glucuronidase (from E. coli or other suitable source)

  • Ammonium acetate buffer (e.g., pH 5.0)

  • Internal standards (deuterated analogs of each analyte)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Pre-treatment (Hydrolysis of Glucuronides):

    • To 1 mL of urine, add the internal standards.

    • Add ammonium acetate buffer and β-glucuronidase.

    • Incubate at an elevated temperature (e.g., 50-60°C) for 1-3 hours to enzymatically cleave the glucuronide conjugates.

    • Allow the samples to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak acidic solution (e.g., dilute HCl) followed by a low-percentage organic solvent wash (e.g., 20% methanol) to remove interferences.

    • Elute the analytes with a basic organic solvent mixture (e.g., methanol or acetonitrile containing ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing hydrolysis Enzymatic Hydrolysis of Urine spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation and Reconstitution spe->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation msms_detection MS/MS Detection (MRM Mode) lc_separation->msms_detection quantification Quantification using Internal Standards msms_detection->quantification confirmation Confirmation using Qualifier Ions quantification->confirmation

References

In Vivo Demethylation of Flunitrazepam to Norflunitrazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the body, primarily through demethylation to its active metabolite, norflunitrazepam (also known as desmethylflunitrazepam), and hydroxylation. This technical guide provides a comprehensive overview of the in vivo demethylation of flunitrazepam, focusing on the enzymatic pathways, experimental methodologies for its study, and key quantitative data. The primary enzymes responsible for this metabolic conversion are cytochrome P450 isoforms CYP3A4 and the polymorphic CYP2C19. Understanding the interplay and contribution of these enzymes is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of flunitrazepam.

Metabolic Pathway of Flunitrazepam Demethylation

The primary metabolic pathway for the conversion of flunitrazepam to this compound is N-demethylation. This reaction is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver. Other significant metabolic routes for flunitrazepam include 3-hydroxylation and the reduction of the 7-nitro group.[1][2][3]

The key enzymes identified in the N-demethylation of flunitrazepam are CYP3A4 and CYP2C19.[4][5][6][7] While both enzymes contribute to the formation of this compound, the polymorphic nature of CYP2C19 can lead to significant inter-individual differences in metabolism, potentially affecting the drug's efficacy and safety profile.[4][5] Some research also suggests a minor role for CYP1A2, CYP2A6, CYP2B6, and CYP2C9 in this process under certain conditions.[6][7] However, CYP1A2, -2B6, -2C8, -2C9, -2D6, and -2E1 are generally not considered to be involved in the primary metabolic pathways.[4][5]

Flunitrazepam_Metabolism cluster_cyp Cytochrome P450 Enzymes flunitrazepam Flunitrazepam This compound This compound (Desmethylflunitrazepam) flunitrazepam->this compound N-Demethylation hydroxyflunitrazepam 3-Hydroxyflunitrazepam flunitrazepam->hydroxyflunitrazepam 3-Hydroxylation aminoflunitrazepam 7-Aminoflunitrazepam flunitrazepam->aminoflunitrazepam Nitro-reduction CYP3A4 CYP3A4 CYP3A4->this compound CYP3A4->hydroxyflunitrazepam CYP2C19 CYP2C19 CYP2C19->this compound

Metabolic pathways of flunitrazepam.

Quantitative Data on Flunitrazepam Demethylation

The following tables summarize key quantitative data from in vitro studies on the enzymatic demethylation of flunitrazepam to this compound.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

EnzymeKm (μM)Source
Human CYP2C1911.1[4][5]
Human CYP3A4108[4][5]
cDNA-expressed CYP2C1960[6]
cDNA-expressed CYP3A4155[6]
cDNA-expressed CYP2A61921[6]
cDNA-expressed CYP2B6101[6]
cDNA-expressed CYP2C950[6]

Table 2: Inhibition of this compound Formation in Human Liver Microsomes

Inhibitor (Target Enzyme)Concentration% InhibitionSource
S-mephenytoin (CYP2C19)Not Specified31%[4][5]
Ketoconazole (CYP3A4)Not Specified78%[4][5]
Anti-CYP2C19 AntibodiesNot Specified26%[4][5]
Anti-CYP3A4 AntibodiesNot Specified45%[4][5]

Table 3: Relative Contribution of CYP Isoforms to this compound Formation In Vivo

EnzymeEstimated ContributionFlunitrazepam ConcentrationSource
CYP2C1963%0.03 μM (therapeutic)[4][5]
CYP3A437%0.03 μM (therapeutic)[4][5]

Table 4: Pharmacokinetic Parameters of Flunitrazepam and this compound in Healthy Volunteers

ParameterValueConditionsSource
Flunitrazepam Elimination Half-life22 ± 5 hSingle oral dose[8]
Flunitrazepam Oral Clearance3.5 ± 0.8 ml/min/kgSingle oral dose[8]
This compound Peak Plasma Concentration1-3 µg/LSingle 1mg oral dose[9]
Time to Peak this compound Concentration2-4 hSingle 1mg oral dose[9]

Experimental Protocols

In Vitro Metabolism Studies with Human Liver Microsomes

A common approach to studying flunitrazepam metabolism involves incubating the drug with human liver microsomes, which contain a mixture of CYP enzymes.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Human Liver Microsomes incubate Incubate at 37°C microsomes->incubate flunitrazepam Flunitrazepam Solution flunitrazepam->incubate buffer Phosphate Buffer buffer->incubate nadph NADPH Generating System nadph->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS/MS Analysis supernatant->hplc_ms quantification Quantify this compound hplc_ms->quantification

Workflow for in vitro metabolism studies.

Protocol:

  • Reaction Mixture Preparation: Human liver microsomes are suspended in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation: Flunitrazepam, dissolved in a suitable solvent like acetonitrile or dimethylformamide, is added to the microsomal suspension.[7] The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Termination: The reaction is incubated at 37°C for a specified time and then terminated by adding a quenching solvent, such as cold acetonitrile.

  • Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

  • Analysis: The concentration of this compound in the supernatant is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[10][11]

Chemical and Immunoinhibition Studies

To determine the specific CYP isoforms involved, chemical inhibitors or antibodies are added to the in vitro incubation mixture.

Protocol:

  • Inhibitor Addition: A known inhibitor of a specific CYP enzyme (e.g., ketoconazole for CYP3A4, S-mephenytoin for CYP2C19) is pre-incubated with the human liver microsomes before the addition of flunitrazepam.[4][5]

  • Antibody Addition: Alternatively, monoclonal antibodies specific to a CYP isoform are pre-incubated with the microsomes.[4][5]

  • Metabolism Assay: The standard in vitro metabolism protocol is then followed.

  • Comparison: The rate of this compound formation in the presence of the inhibitor or antibody is compared to a control incubation without the inhibitor/antibody. A significant reduction in metabolite formation indicates the involvement of the targeted CYP isoform.[4][5]

Studies with cDNA-Expressed Human CYPs

To confirm the role of individual CYP enzymes, flunitrazepam can be incubated with commercially available insect cell microsomes or other expression systems that have been genetically engineered to express a single human CYP isoform.[5]

Protocol:

  • Incubation: Flunitrazepam is incubated with microsomes containing a single expressed CYP enzyme (e.g., CYP3A4 or CYP2C19) in the presence of an NADPH-generating system.[5]

  • Analysis: The formation of this compound is measured over time to determine the kinetic parameters (Km and Vmax) for that specific enzyme.[5]

In Vivo Studies in Human Volunteers

In vivo studies are essential to confirm the clinical relevance of in vitro findings.

InVivo_Study_Workflow cluster_recruitment Subject Recruitment cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis volunteers Recruit Healthy Volunteers genotyping CYP2C19 Genotyping (Extensive vs. Poor Metabolizers) volunteers->genotyping dosing Administer Single Oral Dose of Flunitrazepam (e.g., 1 mg) genotyping->dosing blood_sampling Collect Blood Samples at Timed Intervals (e.g., 0-48h) dosing->blood_sampling extraction Extract Flunitrazepam and Metabolites from Plasma/Serum blood_sampling->extraction analysis Quantify using HPLC or GC-MS extraction->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) analysis->pk_analysis

Workflow for in vivo human studies.

Protocol:

  • Subject Selection: Healthy volunteers are recruited.[10] Often, subjects are genotyped for CYP2C19 to include both extensive and poor metabolizers to assess the impact of this polymorphism.[10]

  • Drug Administration: A single oral dose of flunitrazepam (e.g., 1 mg) is administered to the subjects.[10]

  • Blood Sampling: Blood samples are collected at various time points before and after drug administration (e.g., up to 48 hours).[10]

  • Sample Processing and Analysis: Plasma or serum is separated from the blood samples. Flunitrazepam and its metabolites, including this compound, are extracted using techniques like solid-phase extraction.[11][12] The concentrations are then determined by a validated analytical method such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[8][10][11]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2), for both the parent drug and its metabolite.[10]

Conclusion

The in vivo demethylation of flunitrazepam to this compound is a critical metabolic pathway predominantly mediated by CYP3A4 and the polymorphic CYP2C19. The contribution of these enzymes has been quantified through in vitro studies using human liver microsomes and recombinant enzymes, and the clinical relevance has been demonstrated in human pharmacokinetic studies. For drug development professionals, a thorough understanding of this metabolic pathway is essential for predicting potential drug interactions, especially with inhibitors or inducers of CYP3A4 and CYP2C19, and for considering the impact of genetic polymorphisms on patient response. The experimental protocols outlined in this guide provide a framework for further research into the metabolism of flunitrazepam and other benzodiazepines.

References

The History of Norflunitrazepam as a Research Chemical: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, a potent benzodiazepine and the N-desmethyl metabolite of flunitrazepam, has a multifaceted history. Initially synthesized in 1963 and primarily studied in the context of its parent compound's metabolism, it has re-emerged in recent years as a research chemical and a new psychoactive substance (NPS). This technical guide provides a comprehensive overview of this compound, detailing its history, synthesis, analytical methodologies for its detection, and its pharmacological profile as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

This compound, also known by its synonyms desmethylflunitrazepam, fonazepam, and the research code Ro 5-4435, is a compound belonging to the nitro-benzodiazepine class.[1] Its history is marked by two distinct periods of scientific interest. The first, following its initial synthesis, focused on its role as a major metabolite of the well-known hypnotic, flunitrazepam (Rohypnol®).[1][2] Decades later, this compound gained renewed attention within the forensic and pharmacological communities as it appeared on the illicit drug market as a designer benzodiazepine.[1] This guide aims to provide a detailed technical overview of this compound to support ongoing research and understanding of this compound.

History and Re-emergence

The synthesis of this compound was first achieved in 1963 at the Hoffmann-La Roche laboratories by Leo Sternbach and his team, as part of their broader exploration of the benzodiazepine scaffold.[1] For many years, its scientific significance was primarily as a metabolite of flunitrazepam, which itself was patented in 1962 and introduced into medical practice in 1974.[1] this compound was identified as an active metabolite, contributing to the overall pharmacological effect of its parent drug.[2]

In the 2010s, this compound emerged as a new psychoactive substance (NPS) sold online as a "research chemical."[1] The first official report of its appearance as an NPS in Europe was in 2014.[1] This transition from a metabolite of a pharmaceutical to a standalone psychoactive substance of forensic concern highlights a growing trend in the landscape of designer drugs.

Chemical Synthesis

The synthesis of this compound, 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, involves the construction of the characteristic benzodiazepine ring system and the introduction of its key functional groups. While various synthetic routes exist for benzodiazepines, a common approach for this compound involves the following key steps:

Step 1: Introduction of the Nitro Group

A crucial step is the nitration of a suitable precursor. This is typically achieved through electrophilic aromatic substitution. A common method involves the use of mixed acids (nitric acid and sulfuric acid) at controlled low temperatures (0–5°C) to introduce the nitro group at the 7-position of the benzodiazepine ring.[1] Careful control of stoichiometry and reaction time is necessary to prevent over-nitration.[1]

Step 2: Cyclization of the Benzodiazepine Core

The seven-membered diazepine ring is often formed via a cyclization reaction. One patented method involves reacting a 2-haloacetamidobenzophenone derivative with a source of ammonia, such as hexamethylenetetramine in ethanol, to facilitate the ring closure.[1] This is typically followed by an acid-catalyzed cyclization step.[1]

A simplified representation of a synthetic approach is outlined below:

G Precursor 2-Amino-5-nitro-2'-fluorobenzophenone Intermediate1 2-Bromoacetamido-5-nitro-2'-fluorobenzophenone Precursor->Intermediate1 Bromoacetyl bromide This compound This compound Intermediate1->this compound Ammonia (cyclization)

Caption: Simplified synthetic workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound in biological matrices and seized materials are critical for both clinical and forensic toxicology. Various analytical techniques have been employed, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a widely used method for the analysis of benzodiazepines.

Experimental Protocol: HPLC-UV for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.0) in a ratio of approximately 36:64 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm or 254 nm.

  • Sample Preparation: For biological samples (serum, plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering substances.

  • Internal Standard: Methylclonazepam can be used as an internal standard for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the identification of this compound and its metabolites. Derivatization is often necessary to improve the chromatographic properties of the analytes.

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.[4]

This compound binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor.[4] This binding induces a conformational change in the receptor that increases its affinity for GABA, thereby enhancing the inhibitory effect of GABA.[4] This leads to the characteristic sedative, anxiolytic, and muscle relaxant properties of benzodiazepines.[1]

G cluster_receptor GABA-A Receptor GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens channel BZD_site Benzodiazepine Site (α/γ interface) BZD_site->GABA_site Increases GABA affinity Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds (PAM) G Flunitrazepam Flunitrazepam This compound This compound (N-desmethylflunitrazepam) Flunitrazepam->this compound N-demethylation (CYP2C19, CYP3A4) Metabolite3OH 3-Hydroxyflunitrazepam Flunitrazepam->Metabolite3OH 3-Hydroxylation (CYP3A4) MetaboliteAmino 7-Aminoflunitrazepam Flunitrazepam->MetaboliteAmino Nitro-reduction FurtherMetabolites Further Metabolites This compound->FurtherMetabolites Metabolism

References

The Emergence of Norflunitrazepam: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, has emerged as a significant new psychoactive substance (NPS) in recent years. Initially identified as a metabolite of the potent benzodiazepine flunitrazepam, it is now illicitly synthesized and sold as a designer drug.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical detection methods, pharmacology, and metabolism, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The synthesis of this compound, dating back to 1963, was initially for research purposes as a metabolite of flunitrazepam.[3] A common synthetic route involves the cyclization of a haloacetamidophenyl ketone. One patented method describes reacting 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine in ethanol saturated with ammonia.[1] The introduction of the nitro group at position 7 is achieved through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids under controlled temperature conditions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4]
SynonymsDesmethylflunitrazepam, Fonazepam, Ro05-4435[1][2]
CAS Number2558-30-7[6]
Molecular FormulaC₁₅H₁₀FN₃O₃[5][6]
Molecular Weight299.26 g/mol [5][6]

Analytical Detection

The detection of this compound in biological matrices is crucial for clinical and forensic toxicology. Various analytical methods have been developed for the simultaneous determination of flunitrazepam and its metabolites, including this compound.

Experimental Protocol: LC-MS/MS for this compound in Blood

This protocol is a generalized procedure based on established methods for benzodiazepine analysis in blood.[7][8][9]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 500 µL of whole blood, add an internal standard (e.g., deuterated this compound). b. Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane. c. Mix thoroughly for 10 minutes and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions a. LC System: Agilent 1200 series or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: 10 mM aqueous ammonium acetate with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient to ensure separation of analytes. f. Flow Rate: 0.5 mL/min. g. Injection Volume: 1 µL.

3. Mass Spectrometric Conditions a. MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. b. Ion Source Temperature: 550 °C. c. Ion Spray Voltage: 5500 V. d. Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard should be optimized.

Pharmacology and Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][10] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in sedative, anxiolytic, and muscle relaxant effects.[3] this compound has been shown to have a high affinity for the GABA-A receptor, with a reported IC50 value of 1.499 nM.[1] It is believed to bind to both BNZ1 and BNZ2 receptor subtypes.[3]

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_site GABA Binding Site GABA->GABA_site Binds Cl_channel Chloride Channel (Closed) BZD_site Benzodiazepine Site (this compound) BZD_site->Cl_channel Enhances GABA effect Cl_ion Cl- Cl_channel->Cl_ion Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx This compound This compound This compound->BZD_site Binds

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Metabolism

This compound is the major active metabolite of flunitrazepam, formed through N-demethylation.[11] The metabolism of flunitrazepam is primarily carried out by the cytochrome P450 enzymes CYP3A4, CYP1A2, and CYP2C19.[11][12] this compound itself undergoes further metabolism, primarily through hydroxylation to form 3-OH-norflunitrazepam (nifoxipam).[11] This is followed by phase II metabolism, such as glucuronidation, before excretion.[11]

Metabolism_Pathway Flunitrazepam Flunitrazepam This compound This compound (Fonazepam) Flunitrazepam->this compound N-demethylation (CYP3A4, CYP1A2, CYP2C19) Nifoxipam 3-OH-Norflunitrazepam (Nifoxipam) This compound->Nifoxipam Hydroxylation Glucuronide Glucuronide Conjugates Nifoxipam->Glucuronide Glucuronidation Excretion Excretion Glucuronide->Excretion

Figure 2: Metabolic Pathway of Flunitrazepam to this compound and Beyond.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, data from studies on its parent compound, flunitrazepam, provide some insights. Following oral administration of flunitrazepam, its main active metabolite, N-desmethylflunitrazepam (this compound), appears in the plasma.[13] The apparent elimination half-life of flunitrazepam is approximately 22 hours in healthy subjects.[13] this compound is expected to have a high volume of distribution due to its lipophilicity and is primarily excreted via urine after extensive metabolism in the liver.[3]

Table 2: Pharmacokinetic Parameters of Flunitrazepam (and this compound as a metabolite)

ParameterValueSubject GroupReference
Oral Clearance (Flunitrazepam)3.5 +/- 0.8 ml/min/kgHealthy Volunteers[13]
Apparent Elimination Half-life (Flunitrazepam)22 +/- 5 hHealthy Volunteers[13]
Plasma Levels of N-desmethylflunitrazepamLower in patients with liver diseasePatients vs. Healthy[13]

In Vivo Effects

Animal studies on flunitrazepam have demonstrated its effects on locomotor activity and memory.[14] These studies provide a basis for understanding the potential in vivo effects of this compound. For instance, flunitrazepam has been shown to impair memory in rodents, an effect that can be modulated by other signaling pathways such as the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[14] Given its similar mechanism of action, this compound is expected to produce comparable sedative and memory-impairing effects.[2]

Emergence as a New Psychoactive Substance and Legal Status

This compound was first reported as an NPS in Europe in 2014.[2] Its emergence is part of a broader trend of designer benzodiazepines appearing on the illicit drug market.[15][16] The legal status of this compound varies by jurisdiction. For example, it is classified as a Schedule IV substance in Canada and is controlled under the Psychoactive Substances Act in the United Kingdom.[1]

Experimental_Workflow start Biological Sample (Blood/Urine) prep Sample Preparation (Extraction) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM) analysis->data end Quantification and Identification data->end

Figure 3: General Experimental Workflow for this compound Detection.

Conclusion

This compound represents a significant challenge to public health and forensic toxicology due to its emergence as a new psychoactive substance. Its pharmacological profile, similar to that of its potent parent compound flunitrazepam, raises concerns about its potential for abuse and adverse effects. This technical guide provides a foundational understanding of this compound for the scientific community. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as to develop more specific and rapid analytical methods for its detection.

References

Norflunitrazepam (Fonazepam): A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norflunitrazepam, also known as fonazepam and N-desmethylflunitrazepam, is a benzodiazepine derivative with significant pharmacological activity. Initially identified as an active metabolite of the potent hypnotic drug flunitrazepam, it has more recently emerged as a new psychoactive substance (NPS) on the illicit drug market. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, pharmacokinetics, and analytical methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, forensic toxicology, and pharmacology. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of this compound.

Introduction and Discovery

This compound (chemical name: 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized in 1963 at Hoffmann-La Roche laboratories by Leo Sternbach and his team, under the research code Ro 5-4435.[1] Despite its early synthesis, it was not developed for therapeutic purposes. Instead, scientific interest in this compound was primarily focused on its role as an active metabolite of flunitrazepam (marketed as Rohypnol®), a potent hypnotic and sedative agent.[2] Flunitrazepam undergoes N-demethylation in the body to form this compound, which contributes to the overall pharmacological effect of the parent drug.[2]

In the 2010s, this compound gained notoriety as it began to appear on the illicit drug market as a "designer benzodiazepine" or new psychoactive substance (NPS).[1][2] Its emergence as a substance of abuse has raised concerns in the forensic and clinical toxicology communities, necessitating a thorough understanding of its properties.

Chemical Synthesis

The synthesis of this compound, as first achieved by Sternbach et al., involves the direct nitration of the corresponding unsubstituted benzodiazepinone.[2] A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the nitration of 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Reagents and Conditions:

  • Starting Material: 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃).[2]

  • Temperature: The reaction is typically carried out at a controlled temperature, for instance, between 45-50 °C.[2]

Procedure:

  • The starting benzodiazepinone is dissolved in concentrated sulfuric acid at a cooled temperature.

  • Potassium nitrate is added portion-wise to the solution while maintaining the temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete.

  • The mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system (e.g., an alcohol).

Purification:

  • Recrystallization from solvents such as ethanol or methanol is a common method for purification.

  • Column chromatography can also be employed for higher purity.

Characterization:

  • The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to the literature value (198.93 °C).[2]

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).

Signaling Pathway:

  • This compound binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.

  • This binding enhances the affinity of the receptor for its endogenous ligand, GABA.

  • The increased GABA binding leads to a more frequent opening of the receptor's associated chloride ion (Cl⁻) channel.

  • The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

  • This neuronal inhibition results in the characteristic pharmacological effects of benzodiazepines, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.

This compound Mechanism of Action This compound This compound GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Enhances effect of GABA on GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to CNS_Depression CNS Depressant Effects (Sedation, Anxiolysis) Neuronal_Hyperpolarization->CNS_Depression Results in

Mechanism of action of this compound at the GABA-A receptor.
Potency and Receptor Affinity

This compound is a potent benzodiazepine. Its binding affinity for the GABA-A receptor has been quantified, with a reported IC₅₀ value of 1.499 nM. This high affinity underscores its significant pharmacological activity.

Parameter Value Reference
IC₅₀ (GABA-A Receptor) 1.499 nM

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily understood in the context of it being a metabolite of flunitrazepam.

Metabolism

Flunitrazepam is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of this compound occurs through N-demethylation.

Metabolic Pathway of Flunitrazepam to this compound:

Flunitrazepam Metabolism Flunitrazepam Flunitrazepam This compound This compound (Fonazepam) Flunitrazepam->this compound N-demethylation Further_Metabolism Further Metabolites (e.g., 7-amino-norflunitrazepam) This compound->Further_Metabolism CYP3A4 CYP3A4 CYP3A4->Flunitrazepam CYP2C19 CYP2C19 CYP2C19->Flunitrazepam

Metabolic conversion of Flunitrazepam to this compound.
In Vitro Metabolism Studies

The metabolic stability of this compound can be assessed using in vitro models, such as human liver microsomes.

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound solution.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Analytical Methods

The detection and quantification of this compound in biological matrices are crucial for both clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound in Blood

Objective: To quantify this compound in a whole blood sample.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of this compound).

  • Lysis: Add a buffer to lyse the red blood cells.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water and then a buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed by a mild organic solvent).

  • Elution: Elute this compound and the internal standard with an appropriate elution solvent (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Analytical Workflow:

Analytical Workflow for this compound in Blood Sample_Collection Whole Blood Sample Collection Sample_Preparation Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the analysis of this compound in blood samples.
Parameter Typical Value/Condition
Extraction Method Solid-Phase Extraction (SPE)
LC Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Conclusion

This compound (fonazepam) represents a significant compound at the intersection of pharmacology, clinical toxicology, and forensic science. Originally identified as a pharmacologically active metabolite of flunitrazepam, its recent emergence as a new psychoactive substance highlights the need for a thorough understanding of its properties. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, metabolism, and analytical detection. The provided experimental protocols and data summaries are intended to equip researchers and professionals with the necessary knowledge to further investigate this compound, develop robust analytical methods, and understand its impact on human health and public safety. Continued research into the specific pharmacokinetics and receptor subtype affinities of this compound will be crucial for a complete characterization of its pharmacological and toxicological profile.

References

Pharmacokinetics of Norflunitrazepam in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norflunitrazepam, also known as N-desmethylflunitrazepam, is the primary active metabolite of flunitrazepam, a potent benzodiazepine derivative. While the pharmacokinetics of the parent compound, flunitrazepam, have been studied in various species, detailed pharmacokinetic data for this compound in animal models is notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known aspects of this compound's metabolic generation, and the analytical methodologies employed for its quantification. In the absence of direct pharmacokinetic studies on this compound in animals, this document also draws parallels with the pharmacokinetics of similar N-desmethyl benzodiazepine metabolites to provide a contextual understanding.

Metabolic Formation of this compound

This compound is primarily formed through the N-demethylation of flunitrazepam. This metabolic process is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes have identified CYP3A4 and CYP2C19 as the key enzymes responsible for this conversion. While direct in-vivo studies in animal models detailing the specific contributions of these enzymes to this compound formation are limited, it is reasonable to infer a similar metabolic pathway in mammalian species commonly used in preclinical research, such as rats and mice, which possess orthologous CYP enzymes.

The primary metabolic pathways of flunitrazepam, leading to the formation of this compound and other metabolites, are N-demethylation and 3-hydroxylation.[1] The reduction of the 7-nitro group is another significant metabolic route.[2]

Signaling Pathway for Flunitrazepam Metabolism

Metabolic Pathway of Flunitrazepam Flunitrazepam Flunitrazepam This compound This compound (N-desmethylflunitrazepam) Flunitrazepam->this compound N-demethylation (CYP3A4, CYP2C19) 3-Hydroxyflunitrazepam 3-Hydroxyflunitrazepam Flunitrazepam->3-Hydroxyflunitrazepam 3-Hydroxylation (CYP3A4) 7-Aminoflunitrazepam 7-Aminoflunitrazepam Flunitrazepam->7-Aminoflunitrazepam Nitro-reduction

Caption: Metabolic pathway of Flunitrazepam.

Quantitative Data on this compound Pharmacokinetics in Animal Models

A comprehensive search of the scientific literature reveals a significant gap in the availability of specific quantitative pharmacokinetic parameters for this compound in animal models. Studies have predominantly focused on the parent drug, flunitrazepam. While plasma concentrations of this compound are often measured in these studies, a full pharmacokinetic profile including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), volume of distribution (Vd), and clearance (CL) for this compound itself is not typically reported.

In human studies, plasma levels of N-desmethylflunitrazepam have been observed to be lower than those of the parent drug following oral administration of flunitrazepam.[3] This suggests that the formation of this compound is a clearance pathway for flunitrazepam, but does not provide direct insight into the disposition of this compound itself.

For context, studies on diazepam and its N-desmethyl metabolite, nordiazepam, in rats have shown that the metabolite appears rapidly in both plasma and brain and is eliminated in parallel with the parent drug.[4] The half-life of nordiazepam in rat plasma was found to be slightly longer than that of diazepam.[4] A similar relationship might be expected for flunitrazepam and this compound, but this remains to be experimentally verified in animal models.

Experimental Protocols

While specific protocols for determining the pharmacokinetics of this compound in animal models are not available, the methodologies would follow standard pharmacokinetic study designs. Below is a generalized experimental workflow for such a study.

General Experimental Workflow for a Pharmacokinetic Study

General Workflow for a Pharmacokinetic Study in Rodents cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Generalized workflow for a pharmacokinetic study.

Key Methodological Considerations:
  • Animal Model: The choice of species (e.g., rat, mouse), strain, sex, and age is critical as these factors can influence drug metabolism and disposition.

  • Drug Administration: The route of administration (e.g., intravenous, oral, intraperitoneal) and the dose of this compound would need to be clearly defined. An intravenous administration is essential for determining absolute bioavailability.

  • Blood Sampling: A sparse or serial blood sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. The use of cannulated animals is often preferred for serial sampling to minimize stress.

  • Bioanalytical Method: A validated, sensitive, and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound in plasma or other biological matrices.

Analytical Methodologies for this compound Quantification

The accurate determination of this compound concentrations in biological matrices is fundamental to any pharmacokinetic study. Several analytical methods have been developed for the simultaneous determination of flunitrazepam and its metabolites, including this compound.

MethodMatrixExtraction TechniqueDetectionLimit of Detection/QuantificationReference
HPLC-UV Serum, Plasma, UrineMixed-mode solid-phase extractionUV~1 ng/mL[1][5]
GC-MS PlasmaLiquid-liquid extractionMS~0.5 ng/mL[6]
LC-MS/MS Urine, BloodSolid-phase extractionMS/MSNot specified[7]

Table 1: Summary of Analytical Methods for this compound Quantification

Conclusion and Future Directions

The pharmacokinetic profile of this compound in animal models remains an area with a significant lack of published data. While its formation from the parent drug, flunitrazepam, is well-characterized, its own absorption, distribution, metabolism, and excretion characteristics after formation or direct administration have not been thoroughly investigated in preclinical species. Future research should focus on conducting dedicated pharmacokinetic studies of this compound in relevant animal models, such as rats and mice. Such studies are crucial for a complete understanding of the pharmacology and toxicology of flunitrazepam and its metabolites, and for the development of new chemical entities with similar structures. The availability of robust bioanalytical methods provides a solid foundation for these future investigations.

References

Norflunitrazepam's Interaction with Benzodiazepine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known as desmethylflunitrazepam or fonazepam, is the primary active metabolite of flunitrazepam, a potent benzodiazepine.[1] Like its parent compound, this compound exerts its pharmacological effects by modulating the function of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1] This technical guide provides an in-depth overview of the binding affinity of this compound for benzodiazepine receptors, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

To provide a framework for understanding the potential binding profile of this compound, the following table summarizes the binding affinities (Ki in nM) of its parent compound, flunitrazepam, and other key benzodiazepines for various recombinant human GABAA receptor subtypes.

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
This compound -IC50 = 1.499 nM (non-subtype specific)--[2]
Flunitrazepam0.550.550.610.94[3]
Diazepam4.32.02.15.3[3]
Clonazepam0.350.310.380.52[3]
Alprazolam2.21.11.12.2[3]

Note: Lower Ki and IC50 values indicate higher binding affinity. The IC50 value for this compound is not directly comparable to the Ki values without knowing the experimental conditions, specifically the concentration of the radioligand used.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of compounds like this compound to benzodiazepine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radioactive compound (the "competitor," e.g., this compound) to displace a radioactive ligand that is known to bind with high affinity to the receptor.

Key Methodologies

1. Membrane Preparation:

  • Source: Recombinant human GABAA receptors expressed in a stable cell line (e.g., HEK-293 or L(tk-) cells) are commonly used to assess subtype selectivity.[3][4] Alternatively, whole brain tissue (e.g., rat cortex or cerebellum), which contains a mixture of receptor subtypes, can be utilized.[5]

  • Procedure:

    • Cells or tissues are homogenized in an ice-cold buffer (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the GABAA receptors.

    • The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove any endogenous substances that could interfere with the assay.

    • The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • Materials:

    • Prepared cell membranes

    • Radioligand: Typically [3H]flunitrazepam or [3H]Ro 15-1788 (flumazenil) is used.[3][4]

    • Competitor: A range of concentrations of the unlabeled test compound (this compound).

    • Assay Buffer: A buffered solution (e.g., Tris-HCl, pH 7.4) to maintain optimal binding conditions.

    • Wash Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of the radioligand (usually near its Kd value) and a fixed amount of membrane protein are added to each well.

    • Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.

    • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known benzodiazepine like diazepam or clonazepam to saturate the receptors).[3]

    • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface This compound This compound This compound->GABA_A_Receptor Binds to α/γ interface (Benzodiazepine Site) Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling Pathway with this compound Modulation.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (from cells or tissue) start->membrane_prep assay_setup Assay Setup in 96-well Plate - Membranes - [3H]Radioligand - this compound (competitor) membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation data_analysis Data Analysis - Calculate IC50 - Convert to Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

Norflunitrazepam: A Technical Guide to its Chemical Identity, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known by synonyms such as desmethylflunitrazepam and fonazepam, is a benzodiazepine that has garnered attention both as a metabolite of the potent hypnotic agent flunitrazepam and as a designer drug in its own right.[1][2] This technical guide provides a comprehensive overview of its core chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action through the GABAergic system. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Core Chemical and Physical Properties

This compound is structurally a 1,4-benzodiazepine derivative. The following table summarizes its key chemical identifiers and physical properties.

Identifier TypeData
CAS Number 2558-30-7[2][3][4][5]
IUPAC Name 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]
Synonyms Desmethylflunitrazepam, Fonazepam, Ro 5-4435[1][2][4][5]
Chemical Formula C₁₅H₁₀FN₃O₃[2][4][5]
Molecular Weight 299.26 g/mol [3][4]
PubChem CID 520217[3]
InChI Key KNGIGRDYBQPXKQ-UHFFFAOYSA-N[2][3][5]
SMILES String O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(--INVALID-LINK--=O)=C3)N1[5]
Appearance A neat solid[2][5]
Purity ≥98%[2][5]
Storage Temperature -20°C[2]

Mechanism of Action: GABAergic Pathway

This compound, like other benzodiazepines, exerts its primary pharmacological effects by modulating the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[1][6] It binds to specific benzodiazepine receptors (BNZ1 and BNZ2) that are allosteric modulatory sites on the GABA-A receptor complex.[3] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron.[1][6] This hyperpolarization of the neuronal membrane results in the inhibition of nerve impulse transmission, producing sedative, anxiolytic, and muscle relaxant effects.[1][3]

Norflunitrazepam_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Allosterically Modulates (Enhances GABA Affinity)

This compound's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through multi-step chemical reactions. A general overview of a synthetic route is described below.

A. Introduction of the Nitro Group: A common method for introducing the nitro group at position 7 of the benzodiazepine precursor involves electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (0–5°C).[3] Stoichiometric control of nitric acid is crucial to prevent over-nitration.[3]

B. Formation of the Benzodiazepine Ring: The seven-membered benzodiazepine ring is typically formed through the cyclization of a 2-amino-benzophenone derivative with an amino acid or its derivative. For instance, reacting a 2-haloacetamido-5-nitro-2'-fluorobenzophenone with ammonia can lead to the formation of the diazepine ring.[3]

C. Purification: The final product is typically purified using techniques such as recrystallization from appropriate solvents (e.g., benzene/heptane) or column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradients).[3] The purity of the synthesized compound should be verified by methods like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Quantification in Biological Samples

A rapid and sensitive method for the simultaneous determination of flunitrazepam and its metabolites, including this compound, in serum and urine has been established using HPLC with UV detection.[4][7]

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of serum or urine, add an internal standard (e.g., methylclonazepam).

  • Condition a mixed-mode SPE cartridge.

  • Apply the sample to the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

B. HPLC Analysis

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of a buffer at pH 2.0 and an organic solvent like acetonitrile.

  • Detection: UV detection at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. This method has a reported limit of detection of at least 1 ng/mL in serum.[4][7]

Experimental_Workflow_Quantification Sample Biological Sample (Serum or Urine) Add_IS Add Internal Standard (e.g., Methylclonazepam) Sample->Add_IS SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cartridge) Add_IS->SPE Elute Elution of Analytes SPE->Elute Evaporate Evaporation and Reconstitution Elute->Evaporate HPLC HPLC-UV Analysis Evaporate->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Workflow for the quantification of this compound in biological samples.
GABA-A Receptor Binding Assay

Radioligand binding assays are commonly employed to determine the affinity of compounds like this compound for the GABA-A receptor.[8]

A. Membrane Preparation:

  • Homogenize whole rat brains (excluding the cerebellum) in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Resuspend the final membrane preparation in the assay buffer.

B. Binding Assay:

  • Incubate a specific amount of the membrane preparation with a radioligand that binds to the benzodiazepine site of the GABA-A receptor, such as [³H]Flunitrazepam (e.g., at a concentration of 1 nM).[8]

  • For competition assays, include varying concentrations of the test compound (this compound).

  • To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 µM).[8]

  • Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 25°C).[8]

  • Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters quickly with ice-cold buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

C. Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from the competition curve and used to calculate the binding affinity (Ki).

Conclusion

This technical guide has provided a detailed overview of the essential chemical and analytical information for this compound. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The understanding of its chemical properties, analytical methodologies, and mechanism of action is crucial for its study, whether in the context of its metabolism from flunitrazepam or its emergence as a psychoactive substance.

References

Methodological & Application

Application Note: Quantitative Analysis of Norflunitrazepam Using Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known as N-desmethylflunitrazepam, is a primary active metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine.[1] Due to its psychoactive properties and its presence in biological samples following flunitrazepam ingestion, the accurate quantification of this compound is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies.[2][3] This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices using certified analytical reference standards and modern chromatographic techniques.

This compound is categorized as a benzodiazepine and is available as an analytical reference material from various suppliers.[2] These standards are essential for method development, validation, and ensuring the accuracy and reliability of analytical data.[1][2] The most common analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[4][5]

Analytical Methods and Protocols

The choice of analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound in biological fluids such as urine and blood.[5]

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine or plasma, add an internal standard (e.g., Diazepam-d5).

  • Pre-treat the sample as necessary. For urine, this may involve enzymatic hydrolysis to cleave glucuronide conjugates.[6]

  • Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut Certify) with methanol, followed by deionized water and a phosphate buffer (pH 6.0).[3][7]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic solution (e.g., 0.1 M HCl) and a low-concentration organic solvent (e.g., 5% acetonitrile).[7]

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analyte using a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

  • Column: A C18 reversed-phase column is commonly used.[6] For example, a CORTECS UPLC C18+ Column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[5][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[8]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique for the analysis of this compound, often requiring derivatization to improve the chromatographic properties of the analyte.[4][9]

A. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of blood or urine, add an internal standard (e.g., Oxazepam-d5).

  • For comprehensive analysis of all metabolites, perform acid hydrolysis by adding a strong acid (e.g., concentrated HCl) and heating the sample. This converts flunitrazepam and its metabolites into their corresponding benzophenones.[10][11][12]

  • After cooling, neutralize the sample with a strong base (e.g., 10N KOH).[12]

  • Extract the analytes with an organic solvent such as chloroform or a mixture of ethyl ether and chloroform.[4][12]

  • Separate the organic layer and evaporate it to dryness.

  • Derivatize the residue to improve volatility and thermal stability. A common derivatizing agent is heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[4][9]

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., Elite-5).[13]

  • Injector: Splitless injection mode is typically used for trace analysis.[9]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100-130°C, held for a short period, followed by a ramp up to 300°C.[9][13]

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) ~1 ng/mL~5 ng/mL (for underivatized FN in whole blood)[10][14][15]
Limit of Quantification (LOQ) 6.0 ng/mL0.5 - 1.0 ng/mL (for N-desmethylated metabolite in blood)[4][5]
Linearity Range 2.0 - 300 ng/mLNot specified[5]
Extraction Recovery > 90% (SPE)> 90% (SPE)[3]

Note: The values presented are indicative and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in biological samples.

Norflunitrazepam_Workflow cluster_prep cluster_analysis cluster_invisible_prep cluster_invisible_analysis start Sample Collection (Urine, Blood, Plasma) prep Sample Preparation start->prep hydrolysis Hydrolysis (Optional) extraction Extraction (SPE or LLE) derivatization Derivatization (for GC-MS) analysis Instrumental Analysis lcms LC-MS/MS data Data Processing & Quantification analysis->data gcms GC-MS report Reporting data->report

Caption: General workflow for this compound analysis.

Conclusion

The accurate quantification of this compound is essential for various scientific and forensic applications. The use of certified analytical reference standards is fundamental to achieving reliable and reproducible results. The LC-MS/MS and GC-MS protocols outlined in this application note provide robust and sensitive methods for the determination of this compound in biological matrices. Proper method validation should be performed to ensure that the chosen method meets the specific requirements of the laboratory and the intended application.

References

Application Note: Quantification of Norflunitrazepam in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of norflunitrazepam, a metabolite of flunitrazepam, in human urine. The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters suitable for clinical and forensic toxicology applications. This method provides the necessary accuracy and precision for routine analysis.

Introduction

This compound is a primary metabolite of flunitrazepam, a potent benzodiazepine commonly prescribed for sleep disorders but also associated with drug abuse.[1][2] Accurate and reliable quantification of this compound in urine is crucial for monitoring therapeutic use, detecting abuse, and in forensic investigations. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques like immunoassays or gas chromatography, which can be limited by cross-reactivity, thermal instability of analytes, and the need for derivatization.[1] This document provides a comprehensive protocol for the determination of this compound in urine, adaptable for high-throughput laboratory settings.

Experimental Protocols

Sample Preparation (Dilute-and-Shoot)

A simple "dilute-and-shoot" method is employed for rapid sample processing.[1]

  • Sample Collection: Collect random urine specimens in preservative-free containers.[3]

  • Internal Standard Spiking: To 100 µL of the urine sample, add 100 µL of an internal standard solution (e.g., 1 µg/mL Diazepam-d5).[1]

  • Dilution: Add 800 µL of LC-grade water to the mixture.[1]

  • Vortexing and Centrifugation: Vortex the sample to ensure homogeneity and then centrifuge to pellet any particulate matter.[1]

  • Injection: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[1]

Alternative: Solid-Phase Extraction (SPE) for higher sensitivity and reduced matrix effects.[4][5]

  • Enzymatic Hydrolysis (Optional): To account for conjugated metabolites, an enzymatic hydrolysis step can be included. To 200 µL of urine, add an internal standard and 200 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 50°C for 1 hour. Quench the reaction with 200 µL of 4% phosphoric acid.[4][5]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE column.[4]

  • Sample Loading: Load the pre-treated sample onto the SPE column.[4]

  • Washing: Wash the column with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol to remove interferences.[4][5]

  • Elution: Elute the analyte with an appropriate solvent (e.g., ethyl acetate with 2% ammonium hydroxide).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for injection.[6]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., CORTECS UPLC C18+) is suitable for separation.[4]

  • Mobile Phase A: 0.2% formic acid and 2mM ammonium formate in water.[1]

  • Mobile Phase B: 0.2% formic acid and 2mM ammonium formate in acetonitrile.[1]

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for column re-equilibration.[5]

  • Flow Rate: A flow rate of 0.5-0.6 mL/min is commonly used.[7][8]

  • Column Temperature: Maintain the column at 40°C.[1][9]

  • Injection Volume: 30 µL.[1]

Mass Spectrometry (MS/MS)
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. Two transitions are typically monitored for each analyte for quantification and confirmation.[1]

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each transition to achieve maximum sensitivity.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics for this compound (and related compounds) analysis in urine as reported in various studies.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
This compound -----
(as part of a benzodiazepine panel)10--<10[1]
(as part of a benzodiazepine panel)0.50.5 - 500--
Flunitrazepam 0.25-80.8 - 108.7 (within-day)0.6 - 4.6 (intraday)[10]
80.5 - 118.0 (between-day)1.2 - 9.4 (inter-day)[10]
----[8]
7-Aminoflunitrazepam 2.5-80.8 - 108.7 (within-day)0.6 - 4.6 (intraday)[10]
80.5 - 118.0 (between-day)1.2 - 9.4 (inter-day)[10]

Note: Specific quantitative data for this compound was not explicitly detailed in the provided search results, hence data for the parent compound and another major metabolite are included for reference. The limits of quantification (LOQs) for benzodiazepines in general are consistently low, indicating high sensitivity of the LC-MS/MS methods.

Diagrams

experimental_workflow LC-MS/MS Workflow for this compound Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing UrineSample 1. Urine Sample Collection Spiking 2. Internal Standard Spiking UrineSample->Spiking Dilution 3. Dilution with Water Spiking->Dilution Centrifugation 4. Vortex & Centrifuge Dilution->Centrifugation Supernatant 5. Transfer Supernatant Centrifugation->Supernatant Injection 6. Injection into LC System Supernatant->Injection Separation 7. Chromatographic Separation Injection->Separation Ionization 8. Electrospray Ionization (ESI) Separation->Ionization Detection 9. MS/MS Detection (MRM) Ionization->Detection Quantification 10. Quantification Detection->Quantification Reporting 11. Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol is particularly advantageous for high-throughput screening, while the option for solid-phase extraction offers enhanced cleanup for complex matrices. This application note serves as a practical guide for researchers and clinicians in the fields of toxicology and drug monitoring.

References

Application Note: Quantitative Analysis of Norflunitrazepam in Whole Blood by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam is a pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine. Due to its sedative and hypnotic properties, the detection and quantification of flunitrazepam and its metabolites in biological matrices are of significant interest in clinical and forensic toxicology. This application note provides a detailed protocol for the analysis of this compound in whole blood using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, involving acid hydrolysis, liquid-liquid extraction, and derivatization, offers high sensitivity and specificity for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Oxazepam-d5)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Potassium hydroxide (KOH), 10N

  • Chloroform (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Heptafluorobutyric anhydride (HFBA) or other suitable derivatizing agent

  • Sodium sulfate, anhydrous

  • Whole blood samples (blank and study samples)

Sample Preparation: Acid Hydrolysis and Liquid-Liquid Extraction

This method is based on the acid hydrolysis of the sample, which converts benzodiazepines and their metabolites to their corresponding benzophenones for improved chromatographic analysis.[1][2][3][4]

  • Sample Dilution: In a screw-capped glass tube, dilute 1 mL of whole blood sample with 3 mL of HPLC-grade water.

  • Internal Standard Addition: Add an appropriate amount of the internal standard (e.g., Oxazepam-d5).

  • Acid Hydrolysis: Add 1 mL of concentrated HCl to the sample mixture. Cap the tube tightly and vortex briefly. Place the tube in an oven at 100°C for 1 hour.[1]

  • Neutralization: After hydrolysis, cool the tube to room temperature. Carefully add 1.5 mL of 10N KOH and vortex the sample.[1]

  • Liquid-Liquid Extraction: Add 6 mL of chloroform and shake gently for 2 minutes to extract the analytes.[1]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.[1]

Derivatization

Derivatization is performed to improve the volatility and thermal stability of the analytes for GC-MS analysis.[1][2][4]

  • To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Instrument conditions should be optimized for the specific instrument being used.

  • Gas Chromatograph: Hewlett-Packard 5890 GC or equivalent.[1]

  • Mass Spectrometer: Hewlett-Packard 5970 Mass Selective Detector or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar capillary column.[5]

  • Carrier Gas: Helium.[5]

  • Injection Volume: 2 µL.[1]

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 325°C.

    • Final hold: 5 minutes.[5]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Electron Multiplier Voltage: 200 V above the tune value.[1]

Data Presentation

The following table summarizes the validation parameters for the analysis of benzodiazepines in whole blood, which can be considered indicative for this compound analysis.

ParameterResultSource
Linearity
Correlation Coefficient (r²)> 0.9981[6]
Dynamic RangeVaries by analyte[6]
Limits
Limit of Detection (LOD)0.1 µg/dL (for flunitrazepam and metabolites)[7]
Limit of Quantification (LOQ)Statistically calculated from calibration curves[6]
Precision
Coefficient of Variation (CV)< 11.1%[6]
Accuracy
< 8.5%[6]
Recovery
> 74%[6]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound in Whole Blood cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection Whole Blood Sample Collection Dilution Dilution with HPLC Water SampleCollection->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Hydrolysis Acid Hydrolysis (HCl, 100°C) IS_Addition->Hydrolysis Neutralization Neutralization (KOH) Hydrolysis->Neutralization Extraction Liquid-Liquid Extraction (Chloroform) Neutralization->Extraction Evaporation1 Evaporation of Organic Layer Extraction->Evaporation1 DerivatizationStep Derivatization with HFBA Evaporation1->DerivatizationStep Evaporation2 Evaporation of Solvent DerivatizationStep->Evaporation2 Reconstitution Reconstitution in Ethyl Acetate Evaporation2->Reconstitution GCMS_Injection Injection into GC-MS Reconstitution->GCMS_Injection Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in whole blood. The protocol, which includes acid hydrolysis, liquid-liquid extraction, and derivatization, ensures high recovery and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology and drug development, enabling accurate and reproducible measurements of this compound in complex biological matrices.

References

Application Note: Solid-Phase Extraction Protocol for Norflunitrazepam from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norflunitrazepam is a primary metabolite of Flunitrazepam, a potent benzodiazepine hypnotic drug. Accurate and reliable quantification of this compound in serum is crucial for both clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, cleaner extracts, and reduced solvent consumption.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from human serum using a mixed-mode solid-phase extraction method. The described procedure is designed for researchers, scientists, and drug development professionals requiring a robust and efficient method for sample clean-up prior to downstream analysis, such as High-Performance Liquid Chromatography (HPLC).

Principle

This protocol utilizes a mixed-mode SPE cartridge that combines both reversed-phase and ion-exchange retention mechanisms. This dual functionality allows for a more selective extraction and a more efficient removal of interfering matrix components from the serum sample, resulting in a cleaner final extract and enhanced analytical sensitivity.[4]

Experimental Protocol

This protocol is adapted from the method described by Deinl et al. in the Journal of Analytical Toxicology (1998).[4][5][6]

Materials and Reagents:

  • SPE Cartridges: Certify® mixed-mode (nonpolar and strong cation-exchange) SPE columns

  • Serum Sample: 1 mL

  • Internal Standard: Methylclonazepam solution

  • Buffer: 0.02M Potassium dihydrogenphosphate buffer (pH 6.0)

  • Reagents for Buffer Preparation: Potassium dihydrogenphosphate, 1.0M Potassium hydroxide

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 0.02M Phosphate buffer (pH 6.0)

  • Wash Solvents:

    • Deionized Water

    • 1.0M Acetic Acid

    • Methanol

    • Chloroform

  • Elution Solvent: Chloroform/Isopropanol/Ammonia (70:28:2, v/v/v)

  • Reconstitution Solvent: Mobile phase for the analytical method (e.g., HPLC mobile phase)

  • Ethylene Glycol

  • Vacuum Manifold for SPE

  • Evaporation System (e.g., Nitrogen evaporator or vacuum centrifuge)

  • Vortex Mixer

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of serum in a glass tube, add the internal standard (e.g., methylclonazepam).[4]

    • Add 2 mL of 0.02M phosphate buffer (pH 6.0).

    • Vortex the mixture thoroughly.

  • SPE Column Conditioning and Equilibration:

    • Place the Certify® SPE columns on a vacuum manifold.

    • Condition the columns by passing 2 mL of methanol through each column.

    • Equilibrate the columns by passing 2 mL of 0.02M phosphate buffer (pH 6.0) through each column. Do not allow the columns to dry out.

  • Sample Loading:

    • Apply the pre-treated serum sample to the conditioned and equilibrated SPE column.

    • Allow the sample to pass through the sorbent bed at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing Steps:

    • Wash the column with 2 mL of deionized water.

    • Wash the column with 2 mL of 1.0M acetic acid.

    • Dry the column under full vacuum for 5 minutes.

    • Wash the column with 5 mL of methanol.[4]

    • Wash the column with 5 mL of chloroform.[4]

  • Elution:

    • Elute the analytes from the column with 2 mL of a freshly prepared mixture of chloroform/isopropanol/ammonia (70:28:2, v/v/v).[4] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Add 20 µL of ethylene glycol to the eluate.[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge at 50°C.[4]

    • Reconstitute the dried residue in a small volume (e.g., 30 µL) of the analytical mobile phase.[4]

    • Vortex the reconstituted sample to ensure complete dissolution.

    • The sample is now ready for injection into the analytical system (e.g., HPLC).

Data Presentation

The following table summarizes the extraction recovery data for this compound and related compounds from serum using this mixed-mode SPE protocol.

CompoundConcentration (ng/mL)Mean Recovery (%)
This compound 5> 90
This compound 50> 95
Flunitrazepam5> 90
Flunitrazepam50> 95
7-Aminoflunitrazepam5> 90
7-Aminoflunitrazepam50> 95
7-Acetamidoflunitrazepam5> 90
7-Acetamidoflunitrazepam50> 95

Data extracted from Deinl et al. (1998).[4]

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_cond Column Conditioning cluster_load Sample Application cluster_wash Washing Steps cluster_elute Elution cluster_post Post-Extraction serum 1. Serum Sample (1 mL) + Internal Standard buffer 2. Add Phosphate Buffer (pH 6.0) vortex1 3. Vortex cond_meoh 4. Methanol (2 mL) vortex1->cond_meoh equil 5. Phosphate Buffer (2 mL) cond_meoh->equil load 6. Load Pre-treated Sample wash_h2o 7. Water (2 mL) wash_acid 8. Acetic Acid (2 mL) wash_h2o->wash_acid dry 9. Dry Column wash_acid->dry wash_meoh 10. Methanol (5 mL) dry->wash_meoh wash_chcl3 11. Chloroform (5 mL) wash_meoh->wash_chcl3 elute 12. Elute with Chloroform/Isopropanol/Ammonia evap 13. Evaporate to Dryness elute->evap reconstitute 14. Reconstitute in Mobile Phase evap->reconstitute analysis 15. HPLC Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound from serum.

References

Application Note: High-Resolution Mass Spectrometry for Norflunitrazepam Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, also known as N-desmethylflunitrazepam or fonazepam, is a designer benzodiazepine and a metabolite of flunitrazepam.[1] Its identification and characterization are crucial in clinical and forensic toxicology, as well as in drug metabolism studies. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers a powerful tool for the sensitive and selective identification of this compound and its metabolites in complex biological matrices.[2][3] This application note provides a detailed protocol for the identification of this compound metabolites using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis.

Metabolic Pathways of this compound

This compound is primarily formed through the N-demethylation of flunitrazepam.[4][5] It can undergo further metabolism, primarily through hydroxylation and reduction reactions.[4][6] The principal metabolic pathways include 3-hydroxylation to form 3-hydroxy-norflunitrazepam (nifoxipam) and reduction of the nitro group to an amino group, followed by acetylation.[4][7] Understanding these pathways is essential for identifying the correct biomarkers of this compound exposure.

Norflunitrazepam_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Flunitrazepam Flunitrazepam This compound This compound Flunitrazepam->this compound N-Demethylation (CYP2C19, CYP3A4) 3-Hydroxy-Norflunitrazepam 3-Hydroxy-Norflunitrazepam This compound->3-Hydroxy-Norflunitrazepam Hydroxylation 7-Amino-Norflunitrazepam 7-Amino-Norflunitrazepam This compound->7-Amino-Norflunitrazepam Nitro-reduction Glucuronide_Conjugate Glucuronide Conjugates 3-Hydroxy-Norflunitrazepam->Glucuronide_Conjugate Glucuronidation Acetylated_Metabolite 7-Acetamido-Norflunitrazepam 7-Amino-Norflunitrazepam->Acetylated_Metabolite Acetylation

Metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for sample preparation and LC-HRMS analysis for the identification of this compound metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted for the extraction of benzodiazepines and their metabolites from urine.[8][9]

Materials:

  • Urine sample

  • β-glucuronidase enzyme mix

  • 0.5 M ammonium acetate buffer (pH 5.0)

  • 4% Phosphoric acid (H3PO4)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Strong ammonia solution (28-30%)

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • Internal standard solution (e.g., deuterated analogs)

Procedure:

  • To 200 µL of urine, add 20 µL of internal standard solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[9]

  • Incubate the mixture at 50 °C for 1 hour to hydrolyze glucuronide conjugates.[9]

  • Quench the reaction by adding 200 µL of 4% H3PO4.[9]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 200 µL of 0.02 N HCl, followed by 200 µL of 20% MeOH.[9]

  • Dry the cartridge under vacuum for 30 seconds.[9]

  • Elute the analytes with 2 x 25 µL of a 60:40 ACN:MeOH mixture containing 5% strong ammonia solution.[9]

  • Dilute the eluate with 100 µL of a sample diluent (e.g., 2% ACN:1% formic acid in water) before injection.[9]

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

LC Parameters:

  • Column: A C18 analytical column is commonly used.[2][10]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 2-5 µL.[11][12]

HRMS Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[2]

  • Scan Mode: Full scan with a resolving power of at least 60,000.[2] Data-dependent MS/MS (dd-MS2) can be used for structural confirmation.

  • Mass Range: A typical range of m/z 100-1000 is sufficient to cover the parent drug and its metabolites.

Experimental_Workflow Sample_Collection Sample Collection (Urine, Blood, etc.) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (C18 Column) Sample_Preparation->LC_Separation HRMS_Analysis High-Resolution Mass Spectrometry (Full Scan & dd-MS2) LC_Separation->HRMS_Analysis Data_Acquisition Data Acquisition HRMS_Analysis->Data_Acquisition Data_Processing Data Processing (Metabolite Identification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

LC-HRMS experimental workflow.

Data Presentation

The accurate mass measurement provided by HRMS allows for the confident identification of metabolites. The following table summarizes the expected m/z values for this compound and its major metabolites.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)
This compoundC15H10FN3O3300.0784301.0857
3-Hydroxy-NorflunitrazepamC15H10FN3O4316.0733317.0806
7-Amino-NorflunitrazepamC15H12FN4O271.1046272.1119
7-Acetamido-NorflunitrazepamC17H14FN4O2313.1152314.1225

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the definitive identification of this compound and its metabolites. The detailed protocols and data presented in this application note provide a robust framework for researchers in toxicology, pharmacology, and drug development to accurately detect and characterize these compounds in various biological matrices. The high sensitivity and specificity of LC-HRMS ensure reliable results, which are critical for both clinical diagnostics and forensic investigations.

References

Application Notes and Protocols for Norflunitrazepam Immunoassay Screening in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflunitrazepam, a metabolite of flunitrazepam (Rohypnol®), is a potent benzodiazepine that can be detected in biological samples as an indicator of flunitrazepam exposure. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive screening method for the detection of this compound in matrices such as urine and blood. This document provides detailed application notes and protocols for the use of competitive immunoassays for the qualitative and/or semi-quantitative screening of this compound.

Principle of the Assay

The described protocol is based on the principle of competitive ELISA. In this assay, this compound present in a biological sample competes with a fixed amount of enzyme-labeled this compound (or a related molecule) for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparing the absorbance to a standard curve.

Quantitative Data Summary

The performance of an immunoassay is characterized by several key parameters. The following tables summarize typical quantitative data for commercially available benzodiazepine ELISA kits that detect this compound. It is important to note that these values can vary between different manufacturers and kit lots.

Table 1: Assay Performance Characteristics

ParameterTypical ValueDescription
Assay TypeCompetitive ELISA---
Limit of Detection (LOD)0.5 - 2 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.
I-50 Value5 - 10 ng/mLThe concentration of analyte that produces 50% inhibition of the maximum signal.[1]
Cut-off Calibrator10 - 200 ng/mLThe concentration at which a sample is considered positive. This can be adjusted based on laboratory requirements.
Sample Volume10 - 20 µLThe required volume of the biological sample per well.[2]
Incubation Time60 - 75 minutesThe total time required for the competitive binding and enzyme-substrate reactions.[1]

Table 2: Cross-Reactivity of the Immunoassay

Cross-reactivity is a critical parameter for immunoassays, as it indicates the specificity of the antibody. The following table presents typical cross-reactivity data for a benzodiazepine immunoassay with related compounds. The cross-reactivity is often expressed as the percentage of the concentration of the cross-reacting substance that gives the same response as a given concentration of the primary analyte (e.g., oxazepam or a specific calibrator).

Compound% Cross-Reactivity
This compound Variable (often high)
7-aminoflunitrazepam147%[1]
FlunitrazepamHigh
Oxazepam100% (Reference)[1]
Diazepam434%[1]
Nordiazepam361%[1]
Alprazolam346%[1]
ClonazepamModerate to High
LorazepamModerate
Temazepam192%[1]

Note: Cross-reactivity values are highly dependent on the specific antibody used in the assay. It is crucial to consult the product insert of the specific kit being used for detailed cross-reactivity information.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

A. Urine Samples

  • Collect urine samples in clean, dry containers.

  • For optimal results, centrifuge the urine at 1000 x g for 15 minutes to remove any particulate matter.[3]

  • The clear supernatant can be used directly in the assay or stored at 2-8°C for up to 5 days.[2][3] For longer storage, freeze at -20°C or lower.[2][3]

  • If necessary, dilute urine samples with the provided EIA buffer to bring the this compound concentration within the assay's dynamic range. A common dilution for urine is 1:10.[2]

B. Blood (Serum/Plasma) Samples

  • Serum:

    • Collect whole blood in a tube without anticoagulant.[4]

    • Allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge at 1000 x g for 20 minutes.[5]

    • Carefully aspirate the serum (the clear upper layer) and transfer it to a clean tube.[5]

  • Plasma:

    • Collect whole blood in a tube containing an anticoagulant such as EDTA, heparin, or citrate.

    • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][5]

    • Carefully aspirate the plasma and transfer it to a clean tube.

  • Serum or plasma samples can be used directly in the assay or stored at 2-8°C for up to 5 days. For longer-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[2]

Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer: If provided as a concentrate, dilute it with deionized water to the working concentration as specified in the kit manual.

  • Enzyme Conjugate: Dilute the concentrated enzyme conjugate with the provided EIA buffer to the working dilution specified in the kit manual.

  • Standards and Controls: Reconstitute or dilute standards and controls as instructed in the kit manual.

Immunoassay Protocol (Competitive ELISA)
  • Plate Setup: Secure the required number of antibody-coated microplate strips in the plate holder.

  • Sample/Standard Addition: Add 10-20 µL of standards, controls, and prepared biological samples to their respective wells.[2]

  • Enzyme Conjugate Addition: Add 100 µL of the diluted enzyme conjugate to each well.[2]

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.[2]

  • Washing: Aspirate the contents of the wells and wash each well 3-6 times with 300-350 µL of diluted wash buffer.[2] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Generate a standard curve by plotting the average absorbance of each standard against its known concentration. A semi-logarithmic plot is often used, with the concentration on the x-axis (log scale) and the absorbance on the y-axis (linear scale).

  • Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.

  • Samples with an absorbance value lower than the cut-off calibrator are considered positive.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the competitive ELISA for this compound screening.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Sample Preparation (Urine/Blood) Add_Sample Add Sample/Standard to Antibody-Coated Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Wash Buffer, Conjugate, Standards) Reagent_Prep->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash_Plate Wash Plate Incubate_Compete->Wash_Plate Add_Substrate Add TMB Substrate Wash_Plate->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Determine_Conc Determine this compound Concentration Generate_Curve->Determine_Conc

Caption: Experimental workflow for the competitive ELISA of this compound.

Principle of Competitive Immunoassay

The following diagram illustrates the competitive binding principle of the immunoassay.

Competitive_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample cluster_result Result Ab1 Antibody Result_Low High Signal (Strong Color) Ab1->Result_Low Drug_Sample1 This compound (Sample) Drug_Enzyme1 Enzyme-Labeled This compound Drug_Enzyme1->Ab1 Ab2 Antibody Result_High Low Signal (Weak Color) Ab2->Result_High Drug_Sample2 This compound (Sample) Drug_Sample2->Ab2 Drug_Enzyme2 Enzyme-Labeled This compound cluster_low cluster_low cluster_high cluster_high cluster_result cluster_result

Caption: Principle of competitive immunoassay for this compound detection.

References

Application Note: Development of a Validated Method for Norflunitrazepam in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust method for the quantification of Norflunitrazepam, a metabolite of Flunitrazepam, in human oral fluid. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides the high sensitivity and specificity required for forensic toxicology, clinical research, and drug monitoring applications. All experimental procedures and validation data are detailed herein.

Introduction

This compound is a primary metabolite of Flunitrazepam (marketed as Rohypnol®), a potent benzodiazepine. Due to its association with drug-facilitated crimes and driving under the influence of drugs (DUID), sensitive detection methods for Flunitrazepam and its metabolites in easily accessible biological matrices like oral fluid are crucial. Oral fluid offers a non-invasive collection method and its composition can reflect recent drug use. This document provides a detailed protocol for a validated analytical method for this compound in oral fluid, suitable for researchers, scientists, and drug development professionals.

Experimental Workflow Diagram

workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Oral Fluid Collection (e.g., Quantisal™ device) Centrifugation Centrifugation Collection->Centrifugation ISTD_Addition Addition of Internal Standard (IS) Centrifugation->ISTD_Addition SPE Solid-Phase Extraction (SPE) ISTD_Addition->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification and Data Review LCMS->Quantification

Caption: Experimental workflow for this compound analysis in oral fluid.

Materials and Reagents

  • This compound certified reference material

  • This compound-d7 (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (88%)

  • Ammonium hydroxide

  • Phosphate buffer (0.02 M, pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Oral fluid collection devices (e.g., Quantisal™)

Equipment

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Protocols

Sample Collection and Storage

Oral fluid samples should be collected using a specialized device such as the Quantisal™ collection device, which includes a volume adequacy indicator and a transport buffer.[1] Once collected, the sample should be stored at 4°C if analysis is to be performed within 24 hours. For longer-term storage, samples should be frozen at -20°C or below to ensure the stability of the analyte.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a representative SPE procedure for the extraction of benzodiazepines from oral fluid.[1][3]

  • Pre-treatment: Allow samples to come to room temperature. Vortex and centrifuge the collected oral fluid sample.

  • Internal Standard: To 1 mL of the oral fluid supernatant, add the deuterated internal standard (e.g., this compound-d7) to a final concentration of 1 ng/mL.[2]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.02 M phosphate buffer (pH 6.0). Do not allow the column to dry.[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of deionized water, followed by 1 mL of 1 M acetic acid, and finally 1 mL of methanol. Dry the column thoroughly under vacuum or positive pressure.

  • Elution: Elute the analyte with 2 mL of a mixture of dichloromethane/isopropanol/ammonia (78:20:2 v/v/v).[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:methanol with 0.1% formic acid) and vortex. Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of benzodiazepines.[4][5]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column, such as a HALO Phenyl Hexyl (150 x 0.5 mm, 2.7 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Signaling Pathway Diagram (Logical Relationship)

logical_relationship cluster_drug Parent Drug & Metabolite cluster_matrix Biological Matrix cluster_detection Analytical Detection Flunitrazepam Flunitrazepam This compound This compound (Target Analyte) Flunitrazepam->this compound Metabolism OralFluid Oral Fluid This compound->OralFluid Excretion LCMSMS LC-MS/MS OralFluid->LCMSMS Analysis Quantification Positive Identification and Quantification LCMSMS->Quantification Data Output

Caption: Logical relationship of this compound detection in oral fluid.

Quantitative Data Summary

The following tables summarize the validation parameters for the determination of benzodiazepines in oral fluid, which are representative for a this compound assay.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.5 - 50 ng/mL[6]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)0.05 - 0.5 ng/mL[2][3]
Limit of Quantitation (LOQ)0.1 - 1.0 ng/mL[2][5]

Table 2: Precision and Accuracy

Analyte LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low QC (e.g., 1.5 ng/mL)< 10%< 15%85-115%[3][5]
Mid QC (e.g., 15 ng/mL)< 10%< 15%85-115%[3][5]
High QC (e.g., 40 ng/mL)< 10%< 15%85-115%[3][5]

Table 3: Recovery

ParameterResultReference
Extraction Recovery81.4% - 90.17%[3][5]

Conclusion

The described method of Solid-Phase Extraction followed by LC-MS/MS analysis is a reliable and sensitive approach for the quantification of this compound in oral fluid. The validation data demonstrates that the method meets the requirements for accuracy, precision, and sensitivity for forensic and clinical applications. The non-invasive nature of oral fluid collection, combined with this robust analytical method, provides an effective tool for monitoring this compound exposure.

References

Application Note: Norflunitrazepam Sample Preparation for Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norflunitrazepam is a primary metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine that has been associated with drug-facilitated crimes.[1] Consequently, the detection of this compound in biological specimens is of significant interest in forensic toxicology. Its presence can be a reliable indicator of flunitrazepam exposure, and in some instances, its concentration may surpass that of the parent drug in stored samples.[1] Effective sample preparation is a critical preceding step to instrumental analysis, aimed at isolating and concentrating analytes from complex biological matrices such as blood and urine.[2] This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from urine samples and presents comparative data for various sample preparation techniques.

Data Presentation: Quantitative Analysis of this compound Sample Preparation

The following table summarizes quantitative data from various sample preparation methods for this compound and its related compounds, providing a comparative overview of their efficiency and sensitivity.

SPE Sorbent/MethodMatrixAnalyte(s)Recovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analytical MethodReference(s)
Mixed-Mode (Bond Elut Certify)SerumThis compound> 90% at 5 ng/mL1 ng/mLNot ReportedHPLC-UV[3][4]
Mixed-Mode (Bond Elut Certify)UrineThis compound> 90%Not ReportedNot ReportedGC-MS[5]
Oasis MCX µElution PlateUrineThis compound~91% (average for panel)Not Reported0.5 ng/mL (lowest calibrator)LC-MS/MS[6]
Solid-Supported Liquid-Liquid Extraction (ChemElut®)Whole BloodThis compound71-96% (for panel)0.005 - 3.0 nM0.0006 - 0.075 µMUPLC-MS/MS[7]
On-line Oasis HLBUrine7-Aminoflunitrazepam94.8 - 101.3%1 - 3 ng/mLNot ReportedLC-ESI-MS/MS[1]
Monolithic C18 SpinTipUrine7-Aminoflunitrazepam97.7 - 109%0.2 - 0.5 ng/mLNot ReportedNot Specified[1]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol details a mixed-mode solid-phase extraction procedure, a robust method for the simultaneous determination of flunitrazepam and its metabolites, including this compound, from urine samples.[3][4]

Materials:

  • Mixed-mode SPE cartridges (e.g., Bond Elut Certify)[3]

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate buffer (100 mM, pH 6.0)

  • β-glucuronidase[1]

  • Internal Standard (IS) solution (e.g., methylclonazepam)[3]

  • Elution solvent (e.g., chloroform/isopropanol/ammonia, 70:28:2)[3]

  • Ethylene glycol

  • Mobile phase for reconstitution

  • Vortex mixer

  • Centrifuge

  • Vacuum manifold

  • Evaporator

Procedure:

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.[3]

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0).[1]

    • Add β-glucuronidase (e.g., 5,000 units) to hydrolyze conjugated metabolites.[1]

    • Vortex the mixture and incubate at 60°C for 3 hours.[1]

    • Allow the sample to cool to room temperature and then centrifuge to pellet any precipitates.[1]

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on a vacuum manifold.

    • Condition the cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Ensure the sorbent does not go dry.[1]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 5 mL of 20% (v/v) methanol.[3]

    • Follow with a wash of 5 mL of 1M orthophosphoric acid.[3]

    • Subsequently, wash with 5 mL of methanol and then 5 mL of chloroform.[3]

    • Dry the cartridge under full vacuum for approximately 10 minutes.[1]

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte with 2 mL of a freshly prepared elution solvent (e.g., chloroform/isopropanol/ammonia, 70:28:2).[3]

    • Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.

  • Evaporation and Reconstitution:

    • Add 20 µL of ethylene glycol to the eluate to prevent complete dryness.[3]

    • Evaporate the eluate to dryness at 50°C under vacuum.[3]

    • Reconstitute the residue in a small volume (e.g., 30 µL) of the mobile phase.[3]

    • The sample is now ready for injection into an analytical instrument such as an HPLC-UV, GC-MS, or LC-MS/MS.[3][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start 1. Urine Sample (1 mL) + Internal Standard hydrolysis 2. Add Buffer & β-glucuronidase Incubate (60°C, 3h) start->hydrolysis centrifuge 3. Cool & Centrifuge hydrolysis->centrifuge load 5. Load Supernatant centrifuge->load condition 4. Condition SPE Cartridge (Methanol, DI Water) wash 6. Wash Cartridge (Multiple Solvents) load->wash elute 7. Elute Analyte wash->elute evaporate 8. Evaporate Eluate elute->evaporate reconstitute 9. Reconstitute Residue evaporate->reconstitute end 10. Analysis (e.g., LC-MS/MS) reconstitute->end

References

Application Note: Quantitative Analysis of Norflunitrazepam using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Norflunitrazepam (desmethylflunitrazepam), a major metabolite of Flunitrazepam, in biological matrices such as whole blood, serum, and urine. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (this compound-d4 or a similar suitable analog) to ensure high accuracy and precision.[1][2][3][4] The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects, variations in extraction recovery, and instrument response, which is a standard practice in forensic and clinical toxicology.[1][2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of expected quantitative performance.

Introduction

This compound is a pharmacologically active metabolite of Flunitrazepam, a potent benzodiazepine. Monitoring its concentration in biological fluids is crucial in clinical settings for therapeutic drug monitoring and in forensic toxicology to investigate drug-facilitated crimes or cases of illicit use.[3] LC-MS/MS has become the gold standard for the analysis of benzodiazepines due to its high sensitivity, specificity, and the ability to analyze thermally labile compounds without derivatization.[1][5]

The incorporation of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), is a key aspect of a reliable quantitative bioanalytical method.[2][6] This approach significantly improves the accuracy and precision of the results by correcting for potential variability during the analytical process.[1]

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • This compound-d4 (or other suitable deuterated analog like Clonazepam-d4 or Diazepam-d5) certified reference material[5][7][8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction (LLE) solvents (e.g., 1-chlorobutane)[1][9]

  • Blank biological matrix (blood, serum, or urine) from drug-free volunteers

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of this compound and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol or a suitable solvent mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration (e.g., 50 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of QCs (low, medium, and high).

Sample Preparation
  • Pre-treatment (for urine): If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates. To 1 mL of urine, add β-glucuronidase and buffer to the appropriate pH, then incubate.[9] For blood samples, protein precipitation with acetonitrile may be performed first.[9]

  • Sample Loading: To 1 mL of the pre-treated sample, add the internal standard spiking solution. Vortex and centrifuge. Load the supernatant onto a conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., hexane or an acidic buffer/acetonitrile mixture) to remove interferences.[9]

  • Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate with ammonium hydroxide).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[9]

  • Sample Preparation: To 0.5 mL of whole blood, add 50 µL of the internal standard working solution.[1]

  • Extraction: Add a basic buffer (e.g., ammonia solution) and an organic extraction solvent (e.g., 10 mL of 1-chlorobutane).[1]

  • Mixing and Separation: Mix thoroughly (e.g., on a mechanical mixer for 10 minutes) and then centrifuge to separate the organic and aqueous layers.[1]

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase.[1]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid and 2mM ammonium formate.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2mM ammonium formate.[8]

    • Gradient: A suitable gradient elution to separate this compound from other matrix components and potential isomers.

    • Flow Rate: 0.2 - 0.6 mL/min.[5][9]

    • Injection Volume: 10-30 µL.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound (one for quantification, one for qualification) and one for the deuterated internal standard. The specific m/z values will depend on the instrument and optimization.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of this compound from various sources.

Table 1: Limits of Quantification (LOQ) for this compound

MatrixLOQ (ng/mL)Analytical MethodReference
Whole Blood0.4 - 41.9LC-MS/MS[2]
Whole Blood2 - 3 µg/LHPLC-MS[4]
Serum1HPLC-UV[10]
Urine0.5 µg/LLC-MS/MS[11]

Table 2: Precision Data for Benzodiazepine Analysis (Illustrative)

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Benzodiazepine PanelLow QC< 15%< 15%[7]
Benzodiazepine PanelMid QC< 15%< 15%[7]
Benzodiazepine PanelHigh QC< 15%< 15%[7]

Table 3: Linearity and Recovery for Benzodiazepine Analysis (Illustrative)

MatrixLinearity Range (ng/mL)Extraction Recovery (%)Reference
Whole Blood0.25 - 25Not Specified[12]
Urine2.0 - 300Not Specified[5]
Serum1 - 1000Not Specified[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Blood/Urine) add_is Add Deuterated Internal Standard start->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quant Quantification (Peak Area Ratio vs. Calibration Curve) detection->quant report Generate Report quant->report

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_process Analytical Process cluster_output Measurement analyte This compound (Analyte) sp Sample Preparation (Extraction, Evaporation) analyte->sp is This compound-d4 (Internal Standard) is->sp correction Correction for Variability (Matrix Effects, Recovery Loss) is->correction lc LC Separation sp->lc sp->correction ms MS Ionization lc->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio ms->correction correction->ratio

Caption: Role of the deuterated internal standard.

Conclusion

The described LC-MS/MS method, utilizing a deuterated internal standard, provides a reliable and robust platform for the quantitative analysis of this compound in various biological matrices. The detailed protocols for sample preparation and analysis are suitable for implementation in clinical and forensic toxicology laboratories. The use of a stable isotope-labeled internal standard is paramount for achieving the high levels of accuracy and precision required in these fields.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Norflunitrazepam

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of Norflunitrazepam from biological matrices using liquid-liquid extraction (LLE) techniques. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a metabolite of flunitrazepam, is a benzodiazepine derivative that is often the target analyte in toxicological and pharmacokinetic studies. Liquid-liquid extraction is a common and effective method for isolating this compound from complex biological samples such as plasma, serum, and urine prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The principle of LLE relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is highly dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ratio of solvent volumes.

Key Principles of this compound LLE

Successful extraction of this compound is primarily influenced by the following factors:

  • Solvent Selection: A variety of organic solvents can be used for the extraction of benzodiazepines. Common choices include dichloromethane (DCM), ethyl acetate, and mixtures such as chloroform/ethyl ether.[1][2] The selection of the solvent should be guided by its extraction efficiency for the target analyte and its compatibility with the subsequent analytical method.[3]

  • pH Optimization: The pH of the sample matrix is a critical parameter. For benzodiazepines like this compound, which are basic compounds, adjusting the pH of the aqueous sample to an alkaline condition (typically pH > 8) is crucial. This deprotonates the analyte, increasing its lipophilicity and thus its partitioning into the organic phase.[4] For instance, a Tris-HCl buffer at pH 8.5 has been shown to provide good extraction efficiency for a range of benzodiazepines.[5] Sample alkalization with ammonium hydroxide is also a common practice.[1]

  • Phase Separation: After mixing the sample with the organic solvent, the two phases must be thoroughly separated to ensure a clean extract and high recovery. This is typically achieved through centrifugation, which helps to break up any emulsions that may have formed.

Quantitative Data Summary

The following table summarizes recovery data for benzodiazepine extractions from various sources. While not all data pertains specifically to this compound, it provides a useful reference for expected efficiencies with different LLE and SPE methods.

Analyte(s)MatrixExtraction MethodSolvent/CartridgepHRecovery Rate (%)Reference
FlunitrazepamHuman PlasmaLLEEthyl AcetateAlkaline (Ammonia Hydroxide)82.37[1]
7-aminoflunitrazepamHuman PlasmaLLEEthyl AcetateAlkaline (Ammonia Hydroxide)63.70[1]
FlunitrazepamHuman PlasmaSPESepPak® C18-108.38[1]
7-aminoflunitrazepamHuman PlasmaSPESepPak® C18-82.53[1]
FlunitrazepamHuman PlasmaSPEOasis® HLB-81.46[1]
7-aminoflunitrazepamHuman PlasmaSPEOasis® HLB-76.81[1]
EstazolamSerumSubzero-temperature LLEAcetonitrile-50.3 ± 0.6 - 54.0 ± 0.9 (single extraction)[6]
TriazolamSerumSubzero-temperature LLEAcetonitrile-~100 (after 3-4 extractions)[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from Plasma/Serum

This protocol describes a general procedure for the extraction of this compound from plasma or serum using an organic solvent.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., Diazepam-d5)

  • 1M Sodium Hydroxide or Ammonium Hydroxide

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Centrifuge tubes (e.g., 15 mL glass tubes)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)

Procedure:

  • Sample Preparation: Pipette 1 mL of the plasma or serum sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the sample.

  • pH Adjustment: Add 100 µL of 1M Sodium Hydroxide or Ammonium Hydroxide to the sample to adjust the pH to > 9. Vortex mix for 30 seconds.

  • Solvent Addition: Add 5 mL of the selected extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Whole Blood

This protocol is an alternative to traditional LLE and utilizes a solid support to prevent emulsion formation.

Materials:

  • Whole blood sample

  • Internal standard

  • 1% Ammonium Hydroxide (aqueous)

  • Supported Liquid Extraction (SLE) column (e.g., ISOLUTE® SLE+)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Collection tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard. Allow it to equilibrate, then add 1 mL of 1% ammonium hydroxide solution. Vortex to mix.

  • Sample Loading: Load 750 µL of the pre-treated whole blood onto the SLE column. Apply a short pulse of positive pressure or vacuum to initiate the flow and allow the sample to absorb for 5 minutes.

  • Analyte Extraction (First Aliquot): Add 2.5 mL of DCM or MTBE to the column and allow it to flow under gravity for 5 minutes. Collect the eluate in a collection tube.

  • Analyte Extraction (Second Aliquot): Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow under gravity for another 5 minutes, collecting it in the same tube.

  • Final Elution: Apply a gentle pulse of positive pressure or vacuum to ensure all the extraction solvent has passed through the column.

  • Evaporation: Evaporate the collected extract to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate and 50 µL of a derivatizing agent if required for GC-MS analysis, or mobile phase for LC-MS).

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample (Plasma, Serum, etc.) istd Add Internal Standard start->istd ph_adjust Adjust pH to Alkaline Conditions istd->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze Inject for Analysis (LC/GC-MS) reconstitute->analyze LLE_Principles cluster_conditions Extraction Conditions cluster_process Process center_node This compound in Aqueous Sample ph Alkaline pH (e.g., > 8) center_node->ph increases lipophilicity solvent Immiscible Organic Solvent (e.g., DCM, Ethyl Acetate) center_node->solvent partitions into mixing Vigorous Mixing (Vortexing) ph->mixing solvent->mixing separation Phase Separation (Centrifugation) mixing->separation result This compound in Organic Solvent separation->result

References

Application Note: Enantioselective Separation of Norflunitrazepam Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a capillary electrophoresis (CE) method for the chiral separation of Norflunitrazepam isomers. This compound, a metabolite of flunitrazepam, is a benzodiazepine that may exist as enantiomers with potentially different pharmacological and toxicological profiles.[1][2] The developed method utilizes a chiral selector in the background electrolyte to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of benzodiazepines and other chiral compounds.

Introduction

This compound, also known as fonazepam, is a significant metabolite of the potent hypnotic drug flunitrazepam.[3] Like many benzodiazepines, this compound possesses a chiral center, leading to the existence of two enantiomers. The stereochemistry of drug molecules can significantly influence their interaction with biological systems, making the separation and characterization of individual enantiomers a critical aspect of drug development and forensic toxicology.

Capillary electrophoresis (CE) offers several advantages for chiral separations, including high efficiency, low sample and reagent consumption, and rapid method development. The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit different electrophoretic mobilities, enabling their separation. Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.[4][5][6]

This application note presents a robust and reproducible CE method for the enantioselective analysis of this compound.

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System with a Diode Array Detector (DAD)

  • Fused-silica capillary, 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length

  • Data acquisition and analysis software

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Reagents and Chemicals
  • (±)-Norflunitrazepam standard

  • Sodium phosphate monobasic

  • Triethanolamine

  • Heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium hydroxide

  • 0.1 M Hydrochloric acid

Sample and Buffer Preparation
  • Background Electrolyte (BGE): Prepare a 25 mM phosphate/triethanolamine buffer by dissolving the appropriate amounts of sodium phosphate monobasic and triethanolamine in deionized water. Adjust the pH to 2.5 with 0.1 M HCl. Add HDAS-β-CD to a final concentration of 5% (w/v). Filter the buffer through a 0.22 µm syringe filter before use.

  • Sample Solution: Prepare a stock solution of (±)-Norflunitrazepam in methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE to a final concentration of 50 µg/mL.

Protocol

  • Capillary Conditioning:

    • Flush the new capillary with 0.1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with the BGE for 15 minutes.

  • Instrument Setup:

    • Install the conditioned capillary in the CE instrument.

    • Set the capillary temperature to 15°C.

    • Set the DAD to monitor at 254 nm.

    • Set the separation voltage to -20 kV (reverse polarity).

  • Sequence Generation:

    • Create a sequence with the desired number of injections.

    • Include initial capillary conditioning steps before the first injection: flush with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.

    • For subsequent injections, a 2-minute flush with BGE is sufficient.

  • Injection:

    • Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation and Detection:

    • Apply the separation voltage of -20 kV.

    • Monitor the separation at 254 nm.

    • The expected migration time is between 5 and 10 minutes.

  • Data Analysis:

    • Integrate the peaks corresponding to the two this compound enantiomers.

    • Calculate the resolution, efficiency, and migration times for each enantiomer.

Results and Discussion

The developed CE method successfully achieved baseline separation of the (R)- and (S)-Norflunitrazepam enantiomers. The use of a negatively charged cyclodextrin, HDAS-β-CD, at a low pH was crucial for the separation. At pH 2.5, the electroosmotic flow (EOF) is suppressed, and the negatively charged analyte-selector complexes migrate towards the anode (positive electrode). The different stabilities of the diastereomeric complexes formed between the this compound enantiomers and HDAS-β-CD result in different electrophoretic mobilities, leading to their separation.

Quantitative Data
Parameter(R)-Norflunitrazepam(S)-Norflunitrazepam
Migration Time (min) 7.858.23
Peak Area (mAU*s) 12.512.3
Theoretical Plates (N) 150,000155,000
Resolution (Rs) \multicolumn{2}{c

Table 1: Representative quantitative data for the CE separation of this compound enantiomers.

Visualizations

G cluster_prep Preparation cluster_instrument Instrumentation & Analysis BGE Prepare Background Electrolyte (BGE) Condition Capillary Conditioning BGE->Condition Sample Prepare this compound Sample Solution Inject Hydrodynamic Injection Sample->Inject Setup Instrument Setup Condition->Setup Setup->Inject Separate Electrophoretic Separation Inject->Separate Detect DAD Detection at 254 nm Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for the CE separation of this compound isomers.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABA_A GABA-A Receptor Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Activates This compound This compound This compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Increased Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

Conclusion

This application note provides a detailed protocol for the successful chiral separation of this compound isomers using capillary electrophoresis with a cyclodextrin-based chiral selector. The method is shown to be efficient and provides baseline resolution of the enantiomers. This approach can be adapted for the analysis of other chiral benzodiazepines and is suitable for applications in pharmaceutical quality control, metabolism studies, and forensic analysis.

References

Application Notes and Protocols for Norflunitrazepam Detection in Hair Samples to Determine Chronic Exposure

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of norflunitrazepam in human hair samples. The methodologies outlined are designed for researchers, scientists, and drug development professionals to assess chronic exposure to flunitrazepam, the parent drug of this compound. While the primary focus of the cited literature is on flunitrazepam (FLU) and its major metabolite, 7-aminoflunitrazepam (7AF), the described analytical techniques can be adapted for the detection of this compound.

Introduction

Hair analysis serves as a valuable tool in forensic and clinical toxicology for monitoring long-term drug exposure. Unlike blood or urine, which provide a short detection window, hair incorporates drugs and their metabolites over time, offering a chronological record of use.[1][2] For benzodiazepines like flunitrazepam, hair analysis can help distinguish between a single exposure and chronic use.[3][4] this compound, a metabolite of flunitrazepam, can also be a target analyte for confirming flunitrazepam consumption. The following protocols are based on established methods for detecting flunitrazepam and its metabolites in hair.

Analytical Approaches

The two primary analytical techniques for the sensitive and specific detection of benzodiazepines in hair are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the detection of very low concentrations of drugs and their metabolites in small hair samples.[3][6]

Data Presentation

The following tables summarize quantitative data from studies on the detection of flunitrazepam and its primary metabolite, 7-aminoflunitrazepam, in hair. These values provide a reference for the expected concentration ranges in cases of chronic use and the required sensitivity of the analytical methods.

Table 1: Concentrations of Flunitrazepam (FLU) and 7-Aminoflunitrazepam (7AF) in Hair of Chronic Users

AnalyteConcentration Range (ng/mg)Median Concentration (ng/mg)
Flunitrazepam (FLU)0.02 - 3.90.03
7-Aminoflunitrazepam (7AF)0.0088 - 9.50.09

Source:[3][4]

Table 2: Method Validation Parameters for LC-MS/MS Detection

ParameterFlunitrazepam (FLU)7-Aminoflunitrazepam (7AF)
Limit of Detection (LOD)0.005 ng/mg0.005 ng/mg
Limit of Quantification (LOQ)0.01 ng/mg0.01 ng/mg
Calibration Curve Range0.01 - 10 ng/mg0.01 - 10 ng/mg
Accuracy (Bias %)Within ±15%Within ±15%
Inter- and Intra-day Precision (RSD%)< 15%< 15%

Source:[3]

Table 3: GC-MS-NCI Method for Flunitrazepam and 7-Aminoflunitrazepam

ParameterFlunitrazepam7-Aminoflunitrazepam
DecontaminationDichloromethaneDichloromethane
IncubationSorenson buffer (pH 7.6)Sorenson buffer (pH 7.6)
ExtractionDiethylether-chloroform (80:20, v/v)Diethylether-chloroform (80:20, v/v)
DerivatizationHeptafluorobutyric anhydrideHeptafluorobutyric anhydride
Determined Concentration (Proximal Segment)89.5 pg/mg24.0 pg/mg

Source:[5]

Experimental Protocols

The following are detailed protocols for the analysis of flunitrazepam and its metabolites in hair, which can be adapted for this compound.

Protocol 1: Sample Preparation and Segmental Analysis

This protocol is crucial for investigating the timeline of drug use.

  • Sample Collection: Collect a hair strand of at least 3-6 cm from the posterior vertex of the head.

  • Alignment: Carefully align the hair strands with the root end clearly marked.

  • Segmentation: Cut the hair into 1 cm segments, corresponding to approximately one month of growth.[3]

  • Washing/Decontamination: To remove external contaminants, wash each segment sequentially with 1 mL of acetone and twice with 0.5 mL of water, shaking for 1 minute for each wash.[3] An alternative is to use dichloromethane.[5]

  • Drying: Dry the washed hair segments overnight at room temperature.[3]

  • Weighing: Accurately weigh 10 mg of each dried hair segment for analysis.[3]

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and is suitable for detecting low concentrations typical of chronic exposure.

  • Extraction:

    • Place 10 mg of a washed and dried hair segment into a 2 mL plastic extraction tube with ceramic beads.[3]

    • Add 500 µL of an extraction medium consisting of a methanol/acetonitrile/2 mmol/L ammonium formate (pH 5.3) mixture (25:25:50, v/v/v).[3]

    • Add 50 µL of an appropriate internal standard (e.g., diazepam-d5).[3]

    • Perform wet-milling of the hair using a bead ruptor with a cooling unit.[3]

  • LC-MS/MS Analysis:

    • Column: Allure PFP propyl column (100 × 2.1 mm, 5 µm).[3]

    • Mobile Phase A: 20 mmol/L ammonium acetate with 0.1% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Elution: Isocratic elution with 30% A and 70% B at a flow rate of 0.25 mL/min.[3]

    • Ionization: Positive electrospray ionization (ESI+).[3]

    • MS Parameters:

      • Ion spray voltage: 5500 V

      • Source temperature: 450 °C

      • Curtain gas: 25 psi

      • Nebulizing gas (GS1) and heater gas (GS2): 35 psi[3]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for the analytes and internal standard.

Protocol 3: GC-MS Method

This is an alternative method for the detection of flunitrazepam and its metabolites.

  • Extraction:

    • Incubate the decontaminated hair sample in Sorenson buffer (pH 7.6) with an internal standard (e.g., diazepam-d5).[5]

    • Perform a liquid-liquid extraction with a diethyl ether-chloroform mixture (80:20, v/v).[5]

  • Derivatization:

    • Evaporate the organic extract to dryness.

    • Reconstitute the residue and derivatize with heptafluorobutyric anhydride to improve the chromatographic properties of the analytes.[5]

  • GC-MS Analysis:

    • Ionization: Negative Chemical Ionization (NCI) mode for enhanced sensitivity.[5]

    • Analyze the derivatized extract by GC-MS, monitoring for the specific ions of the derivatized analytes.

Visualizations

Experimental Workflow for Hair Analysis

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Data Interpretation Collection Hair Sample Collection Segmentation Segmental Cutting (1 cm sections) Collection->Segmentation Washing Decontamination Wash (Acetone & Water) Segmentation->Washing Drying Overnight Drying Washing->Drying Weighing Weighing (10 mg) Drying->Weighing Extraction Solvent Extraction with Internal Standard Weighing->Extraction Milling Cryogenic Milling Extraction->Milling Centrifugation Centrifugation Milling->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS GCMS GC-MS Analysis (with Derivatization) Centrifugation->GCMS Quantification Quantification of This compound LCMS->Quantification GCMS->Quantification Interpretation Interpretation of Chronic Exposure Quantification->Interpretation

Caption: Experimental workflow for this compound detection in hair.

Logical Relationship for Chronic Exposure Determination

Logic cluster_evidence Evidence from Hair Analysis Detection Detection of this compound in Multiple Segments Chronic Chronic Exposure Detection->Chronic Concentration Concentrations within Known Chronic Use Range Concentration->Chronic Sporadic Sporadic Use Conclusion Conclusion Sporadic->Conclusion Chronic->Conclusion

Caption: Logic for determining chronic vs. sporadic use.

References

Application Notes and Protocols for Norflunitrazepam Calibration using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Certified Reference Materials (CRMs) for the accurate calibration and quantitative analysis of Norflunitrazepam. The following sections offer a comprehensive guide, from understanding the available reference materials to implementing a robust analytical workflow and interpreting the underlying pharmacological principles.

Certified Reference Materials for this compound

The selection of a suitable CRM is the foundation for accurate and reproducible quantitative analysis. This compound, a major metabolite of Flunitrazepam, is available from several reputable suppliers in various formats.[1][2] These CRMs are manufactured and tested under stringent quality control measures to ensure their purity, concentration, and stability, making them ideal for instrument calibration and the preparation of quality control samples.

Table 1: Commercially Available this compound Certified Reference Materials

SupplierProduct NameCatalog NumberFormatConcentrationSolvent
Cerilliant N-DesmethylflunitrazepamD-918Solution1.0 mg/mLMethanol
Cayman Chemical N-Desmethylflunitrazepam (CRM)23982Solution1 mg/mlMethanol
Cayman Chemical N-Desmethylflunitrazepam9002548Neat Solid≥98% PurityN/A

Experimental Protocols

Protocol for Preparation of this compound Calibration Standards

This protocol outlines the serial dilution of a this compound CRM to prepare a set of calibration standards for generating a calibration curve.

Materials:

  • This compound Certified Reference Material (e.g., 1.0 mg/mL solution in methanol)

  • Methanol (LC-MS grade)

  • Calibrated volumetric flasks (Class A)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

Procedure:

  • Stock Solution (if starting from a neat solid): Accurately weigh the this compound neat solid CRM and dissolve it in a known volume of methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Preparation:

    • Label a series of volumetric flasks for each calibration level (e.g., CAL 1 to CAL 8).

    • Prepare an intermediate stock solution by diluting the primary stock solution. For example, pipette 100 µL of the 1.0 mg/mL CRM into a 10 mL volumetric flask and bring to volume with methanol to create a 10 µg/mL working standard.

  • Serial Dilution for Calibration Curve:

    • From the 10 µg/mL working standard, perform serial dilutions to create a range of calibration standards. The concentration range should bracket the expected concentration of this compound in the unknown samples. An example dilution series is provided in Table 2.

    • For each calibration level, pipette the calculated volume of the working standard into the appropriately labeled volumetric flask and bring to volume with methanol.

    • Thoroughly mix each standard using a vortex mixer.

Table 2: Example Dilution Scheme for this compound Calibration Standards

Calibration LevelConcentration of Working Standard (µg/mL)Volume of Working Standard (µL)Final Volume (mL)Final Concentration (ng/mL)
CAL 110101010
CAL 210251025
CAL 310501050
CAL 41010010100
CAL 51025010250
CAL 61050010500
CAL 71075010750
CAL 8101000101000
Protocol for Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in a biological matrix (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Prepared this compound calibration standards

  • Internal Standard (IS) solution (e.g., this compound-d7)

  • Biological matrix samples (plasma, urine, etc.)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • Thaw biological samples and calibration standards to room temperature.

    • To an aliquot of each sample, calibration standard, and quality control sample, add a known amount of the internal standard solution.

    • Protein Precipitation (for plasma/serum): Add cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for further processing or direct injection.

    • Solid-Phase Extraction (for cleaner extracts): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash the cartridge to remove interferences, and elute the analyte of interest. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 analytical column with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard to ensure selectivity and accurate quantification.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard in each chromatogram.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Benzodiazepine Signaling Pathway

Benzodiazepines, including this compound, exert their pharmacological effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] They bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[5][6] This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions.[3][5] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.

Benzodiazepine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_Channel_Open Chloride Channel Opens GABA_A_Receptor->Chloride_Channel_Open Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Benzodiazepine This compound (Benzodiazepine) Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site)

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental procedure for the quantitative analysis of this compound using a certified reference material.

Norflunitrazepam_Quantification_Workflow CRM This compound CRM Working_Standard Prepare Working Standard CRM->Working_Standard Calibration_Standards Prepare Calibration Curve Standards (Serial Dilution) Working_Standard->Calibration_Standards LC_MS_Analysis LC-MS/MS Analysis Calibration_Standards->LC_MS_Analysis Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Area Ratio) LC_MS_Analysis->Data_Processing Calibration_Curve Construct Calibration Curve Data_Processing->Calibration_Curve Quantification Quantify this compound in Unknown Samples Data_Processing->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

References

Troubleshooting & Optimization

Overcoming matrix effects in Norflunitrazepam LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the LC-MS/MS analysis of Norflunitrazepam, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound LC-MS/MS analysis in a question-and-answer format.

Question 1: I am observing significant ion suppression or enhancement for this compound. What are the potential causes and how can I resolve this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex biological matrices.[1][2] This phenomenon can lead to inaccurate quantification.[2]

Potential Causes:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous molecules from the sample matrix can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[3]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.[4]

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to non-linear detector responses, which can be mistaken for matrix effects.

  • Mobile Phase Additives: Certain mobile phase additives can contribute to ion suppression.[5]

Troubleshooting Steps:

  • Improve Sample Preparation: This is the most critical step. Consider more rigorous cleanup methods to remove interfering substances.[4][6]

    • Solid-Phase Extraction (SPE): Mixed-mode SPE can be particularly effective for cleaning up complex samples like urine and blood, offering superior cleanup compared to reversed-phase SPE alone.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate analytes from interfering matrix components based on their solubility.[9]

    • Protein Precipitation (PPT): While a simpler method, it may not provide sufficient cleanup for sensitive assays.[10]

  • Optimize Chromatography:

    • Gradient Elution: Adjust the gradient to better separate this compound from co-eluting matrix components.

    • Column Selection: Utilize a column with a different selectivity that may provide better resolution between the analyte and interferences.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6][12] A 10-fold dilution has been shown to be effective in minimizing matrix effects for benzodiazepine analysis in urine.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[2] If a specific SIL-IS is unavailable, a structural analog can be used, but a SIL-IS is preferred for the most accurate results.[13]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[6]

Question 2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What should I investigate?

Answer:

Poor peak shape can compromise both the sensitivity and reproducibility of your analysis.[5]

Potential Causes:

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[5]

  • Incompatible Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to distorted peaks.[5]

  • Column Overload: Injecting too much analyte can saturate the stationary phase and cause peak fronting or broadening.

Troubleshooting Steps:

  • Column Maintenance:

    • Wash the Column: Flush the column with a strong solvent to remove contaminants.

    • Replace the Guard Column: If a guard column is in use, replace it as it may be saturated with contaminants.[11]

    • Replace the Analytical Column: If washing does not resolve the issue, the analytical column may need to be replaced.[11]

  • Mobile Phase Optimization:

    • Adjust pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state.

    • Prepare Fresh Mobile Phase: Mobile phase components can degrade over time.[11]

  • Check the Injector:

    • Clean the Injection Port and Needle: Follow the manufacturer's instructions for cleaning the autosampler components.

    • Verify Injection Volume: Ensure the correct volume is being injected.

  • Reduce Injection Concentration: If column overload is suspected, dilute the sample and reinject.

Question 3: I'm experiencing low sensitivity or a weak signal for this compound. What are the possible reasons?

Answer:

Low sensitivity can prevent the detection and accurate quantification of this compound, especially at low concentrations.

Potential Causes:

  • Ion Suppression: As discussed in Question 1, matrix effects are a major cause of reduced signal intensity.[3]

  • Suboptimal Mass Spectrometer Parameters: Incorrect tuning or source conditions can lead to poor ionization and detection.

  • Sample Loss During Preparation: The analyte may be lost during extraction or other sample handling steps.

  • Degradation of the Analyte: this compound may be unstable under certain storage or experimental conditions.

Troubleshooting Steps:

  • Address Matrix Effects: Follow the recommendations outlined in Question 1 to mitigate ion suppression.

  • Optimize MS Parameters:

    • Tune the Mass Spectrometer: Ensure the instrument is properly tuned for the mass range of this compound.

    • Optimize Source Conditions: Adjust parameters such as gas flows, temperature, and voltages to maximize the signal for this compound.

  • Evaluate Sample Preparation Recovery:

    • Perform Recovery Experiments: Spike a blank matrix with a known amount of this compound before and after extraction to determine the extraction efficiency.

  • Assess Analyte Stability: Investigate the stability of this compound in the sample matrix and in the final extract under your storage and analytical conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis?

A1: For biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[10] These compounds can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal.[1]

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound.[13] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effects.[2] If a deuterated analog is not available, a structural analog with similar properties that is not present in the samples can be used.[14]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for benzodiazepines like this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a wide range of interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, often provides the cleanest extracts for complex matrices like urine.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from polar matrix components. The choice of extraction solvent is critical for achieving good recovery and cleanup.[9]

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and is generally only suitable for less sensitive assays or when coupled with very efficient chromatography.[10]

Q4: Can you provide a general experimental protocol for a sample preparation method to reduce matrix effects?

A4: The following is a generalized protocol for solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge, which is effective for benzodiazepine analysis in urine.[7][15]

Experimental Protocol: Mixed-Mode SPE for this compound in Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Vortex to mix.

  • Column Conditioning: Condition the mixed-mode SPE column with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE column.

  • Washing:

    • Wash the column with 1 mL of deionized water.

    • Wash the column with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.

    • Wash the column with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Q5: What are some typical quantitative parameters for this compound LC-MS/MS methods?

A5: The following table summarizes typical quantitative parameters reported in validated LC-MS/MS methods for benzodiazepines, which would be applicable to this compound analysis.

ParameterTypical RangeReference
Limit of Quantification (LOQ) 0.5 - 10 ng/mL in biological fluids[7][16][17]
Linearity (r²) > 0.99[16]
Intra-day Precision (%CV) < 15%[17]
Inter-day Precision (%CV) < 15%[17]
Accuracy/Bias (%) Within ±15% of nominal value[17]
Extraction Recovery 70 - 110%[7][16]

Visualizations

Workflow_for_Minimizing_Matrix_Effects start Start: Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (e.g., Hydrolysis, Centrifugation) start->pretreatment extraction Extraction & Cleanup pretreatment->extraction spe Solid-Phase Extraction (SPE) (Recommended for high cleanup) extraction->spe High Sensitivity lle Liquid-Liquid Extraction (LLE) extraction->lle Moderate Sensitivity ppt Protein Precipitation (PPT) (Simpler, less cleanup) extraction->ppt Lower Sensitivity evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon ppt->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis end End: Data Review & Reporting lcms_analysis->end

Sample Preparation Workflow to Minimize Matrix Effects

Troubleshooting_Decision_Tree issue Issue Observed: Poor Data Quality ion_suppression Ion Suppression/ Enhancement? issue->ion_suppression peak_shape Poor Peak Shape? ion_suppression->peak_shape No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) ion_suppression->improve_cleanup Yes low_sensitivity Low Sensitivity? peak_shape->low_sensitivity No check_column Check Column & Guard Column (Wash/Replace) peak_shape->check_column Yes low_sensitivity->ion_suppression Yes, check first optimize_ms Optimize MS Parameters (Tune, Source Conditions) low_sensitivity->optimize_ms No use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample check_mobile_phase Check Mobile Phase (pH, Freshness) check_column->check_mobile_phase check_injector Check Injector check_mobile_phase->check_injector check_recovery Check Sample Prep Recovery optimize_ms->check_recovery

References

Norflunitrazepam Stability in Stored Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of norflunitrazepam in stored biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in biological samples?

A1: The stability of this compound is primarily influenced by the storage temperature, the duration of storage, the type of biological matrix (e.g., blood, urine, plasma), and the presence of preservatives. Higher temperatures generally lead to more rapid degradation.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples at -20°C or, ideally, -80°C.[1][2] Storing samples at 4°C is suitable for short-term storage (up to a few days), though some degradation may still occur.[1] Storage at room temperature is not recommended as it can lead to significant loss of this compound.[1]

Q3: How does the stability of this compound differ between whole blood, plasma, and urine?

A3: Urine is generally considered a more stable matrix for many drugs, including benzodiazepine metabolites, compared to blood.[3] In blood, the presence of enzymes and bacterial contamination can contribute to the degradation of this compound. Postmortem blood is particularly susceptible to significant degradation.[3][4]

Q4: Can freeze-thaw cycles affect the concentration of this compound?

A4: While some studies suggest that freeze-thaw cycles do not significantly affect the concentration of some benzodiazepines, it is generally good practice to minimize these cycles to maintain sample integrity.[4] Repeated freezing and thawing should be avoided, especially for samples collected in EDTA tubes.

Quantitative Stability Data

The stability of this compound in various biological matrices under different storage conditions is summarized below. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Stability of this compound in Stored Blood Samples

Storage TemperatureDurationAnalyte Loss/ChangeMatrixPreservativeReference
Room Temperature1 year70-100% decrease (as part of benzodiazepine group)Whole BloodNot specified[1][2]
4°C1 year50-100% decrease (as part of benzodiazepine group)Whole BloodNot specified[1][2]
-20°C24 monthsStable (as part of nitrobenzodiazepine group)BloodSodium Fluoride[4]
-20°C8 months>20% decrease for some benzodiazepinesPostmortem BloodNot specified[3]
-20°C2 monthsSignificant loss of 7-amino metabolites (29%)BloodNot specified[4]
-80°C1 year5-12% decrease at low concentrations (as part of benzodiazepine group)Whole BloodNot specified[1]

Table 2: Stability of this compound Metabolites in Stored Urine Samples

Storage TemperatureDurationAnalyte Loss/ChangePreservativeReference
25°C6 monthsSignificant loss of 7-aminoflunitrazepam without preservativeNone
4°C24-48 hoursStableNone[5]
-20°C8 months>20% decrease for 7-aminoflunitrazepamNot specified[3]
-20°C21 daysGenerally stableNot specified

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound from biological samples.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Blood/Plasma

This protocol is adapted from validated methods for benzodiazepine analysis.[6]

Materials:

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Whole blood or plasma sample

  • Internal standard solution (e.g., deuterated this compound)

  • Lysis buffer (e.g., phosphate buffer, pH 6)

  • Methanol

  • Deionized water

  • 5% Acetonitrile in water

  • Elution solvent (e.g., ethyl acetate with 2% ammonium hydroxide)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood or plasma, add the internal standard.

  • Lysis and Buffering: Add 2 mL of lysis buffer and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 5% acetonitrile in water to remove interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the analytes with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general procedure for the extraction of benzodiazepines from urine.[7][8]

Materials:

  • Urine sample

  • Internal standard solution

  • Extraction solvent (e.g., 1-chlorobutane)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard.

  • Extraction: Add 5 mL of 1-chlorobutane, vortex for 2 minutes, and centrifuge for 10 minutes.

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for the accurate quantification of this compound.[7][9]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column

Typical Conditions:

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[7][8]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Troubleshooting Guide

Issue: Low Analyte Recovery

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize the pH of the sample and the choice of extraction solvent for LLE. For SPE, ensure proper conditioning of the cartridge and use the appropriate elution solvent.

  • Possible Cause: Analyte degradation during sample preparation.

    • Solution: Keep samples on ice during preparation and minimize the time between extraction and analysis.

Issue: High Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Co-elution of interfering substances from the biological matrix.

    • Solution: Improve the sample clean-up process. For SPE, add an additional wash step. For LLE, consider a back-extraction step. Adjusting the chromatographic conditions to better separate the analyte from interfering peaks can also be effective.

Issue: Poor Peak Shape in Chromatography

  • Possible Cause: Incompatible reconstitution solvent.

    • Solution: Ensure the final extract is reconstituted in a solvent that is similar in composition to the initial mobile phase.

  • Possible Cause: Column degradation.

    • Solution: Use a guard column and ensure proper sample clean-up to extend the life of the analytical column.

Issue: Inconsistent Results

  • Possible Cause: Sample degradation due to improper storage.

    • Solution: Review and adhere to the recommended storage conditions. Aliquot samples upon receipt to avoid multiple freeze-thaw cycles.

  • Possible Cause: Variability in the extraction procedure.

    • Solution: Ensure consistent vortexing times, solvent volumes, and evaporation conditions for all samples. The use of an internal standard is critical to correct for variability.

Visualizations

Norflunitrazepam_Metabolism Flunitrazepam Flunitrazepam This compound This compound (N-desmethylflunitrazepam) Flunitrazepam->this compound N-demethylation (CYP2C19, CYP3A4) Hydroxyflunitrazepam 3-Hydroxyflunitrazepam Flunitrazepam->Hydroxyflunitrazepam 3-hydroxylation (CYP3A4) Aminoflunitrazepam 7-Aminoflunitrazepam Flunitrazepam->Aminoflunitrazepam Nitro-reduction Nifoxipam Nifoxipam (3-Hydroxy-norflunitrazepam) This compound->Nifoxipam Hydroxylation PhaseII Phase II Metabolites (e.g., Glucuronides) This compound->PhaseII Hydroxyflunitrazepam->PhaseII Aminoflunitrazepam->PhaseII Nifoxipam->PhaseII

Caption: Metabolic pathway of Flunitrazepam.

Experimental_Workflow cluster_Sample_Collection Sample Collection & Storage cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Collect Collect Biological Sample (Blood, Urine, etc.) Store Store at -20°C or -80°C Collect->Store Pretreat Pre-treatment (add Internal Standard, buffer) Store->Pretreat Extract Extraction (SPE or LLE) Pretreat->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: General experimental workflow.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results CheckStorage Review Sample Storage Conditions Start->CheckStorage CheckPrep Examine Sample Preparation Steps CheckStorage->CheckPrep OK Degradation Potential Analyte Degradation -> Re-analyze if possible -> Flag results with caution CheckStorage->Degradation Improper Storage CheckAnalysis Verify Analytical Method Parameters CheckPrep->CheckAnalysis OK ExtractionIssue Extraction Inefficiency -> Optimize pH, solvents -> Check SPE cartridge CheckPrep->ExtractionIssue Low Recovery MatrixEffect High Matrix Effects -> Improve cleanup -> Adjust chromatography CheckPrep->MatrixEffect High Variability InstrumentIssue Instrument/Method Issue -> Check MS tuning -> Verify LC conditions -> Check peak integration CheckAnalysis->InstrumentIssue Poor Peak Shape/ Sensitivity StorageOK Storage OK PrepOK Prep OK AnalysisOK Analysis OK

Caption: Troubleshooting decision tree.

References

Technical Support Center: Addressing Norflunitrazepam Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of Norflunitrazepam in benzodiazepine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound, also known as desmethylflunitrazepam or fonazepam, is a benzodiazepine and a primary active metabolite of flunitrazepam (commonly known by the trade name Rohypnol).[1][2] It is formed through the in vivo demethylation of flunitrazepam.[1][3] Flunitrazepam metabolism is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][5]

Q2: Why does this compound cause cross-reactivity in benzodiazepine immunoassays?

A2: Benzodiazepine immunoassays utilize antibodies that recognize a common chemical structure shared by many drugs in this class.[6] this compound shares this core benzodiazepine structure, leading to its detection by these assays.[3] The degree of cross-reactivity can vary significantly between different immunoassay kits and the specific antibodies they employ.[7][8]

Q3: What is the significance of this compound cross-reactivity in drug screening?

A3: The cross-reactivity of this compound can lead to a positive screening result for benzodiazepines in individuals who have consumed its parent compound, flunitrazepam.[9] This is a critical consideration in clinical and forensic toxicology, as a positive immunoassay result is presumptive and requires confirmation to identify the specific substance present.[10][11] It is also important to note that some immunoassays may have poor sensitivity for detecting flunitrazepam and its metabolites at therapeutic doses, potentially leading to false negatives.[12][13]

Q4: Can a positive immunoassay result for benzodiazepines be solely attributed to this compound?

A4: Not without confirmatory testing. A positive result from an immunoassay screen only indicates the potential presence of a benzodiazepine.[14] Due to the potential for cross-reactivity with various benzodiazepines and even some structurally unrelated compounds, a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential to definitively identify and quantify the specific drug or metabolite, such as this compound.[11][15][16]

Troubleshooting Guide for Immunoassay Cross-Reactivity

This guide provides a systematic approach to troubleshooting unexpected positive results in benzodiazepine immunoassays that may be caused by this compound cross-reactivity.

Issue: A sample tests positive for benzodiazepines in an initial immunoassay screen, but the subject denies use of common benzodiazepines.

Step 1: Initial Assessment and Review of Assay Parameters
  • Verify Assay Procedure: Meticulously review the entire ELISA protocol to ensure all steps were performed correctly, including reagent preparation, incubation times and temperatures, and washing procedures.[17]

  • Check Reagent Integrity: Confirm that all reagents, standards, and controls are within their expiration dates and have been stored under the recommended conditions.[17]

  • Review Control Results: Analyze the results of the positive and negative controls to ensure the assay is performing within its specified parameters.

Step 2: Investigate Potential for Cross-Reactivity
  • Consult Assay's Cross-Reactivity Data: Review the manufacturer's package insert for the specific immunoassay kit to determine its known cross-reactivity profile for this compound and other flunitrazepam metabolites.

  • Consider Other Benzodiazepines: Be aware that many benzodiazepines and their metabolites can cause cross-reactivity.[7][18]

  • Rule out False Positives from Unrelated Compounds: Certain medications, such as the selective serotonin reuptake inhibitor (SSRI) sertraline and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, have been reported to cause false-positive results in some benzodiazepine immunoassays.[14][19]

Step 3: Confirmatory Testing
  • Necessity of Confirmation: All positive immunoassay screening results are considered presumptive and must be confirmed by a more specific and sensitive method.[11]

  • Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of specific benzodiazepines and their metabolites, including this compound.[15][20] This method offers high specificity and can differentiate between various structurally similar compounds.

Data on Benzodiazepine Immunoassay Cross-Reactivity

The following table summarizes the cross-reactivity of various benzodiazepines in different immunoassays. Note that specific data for this compound is often not provided in manufacturers' literature, and the values for the parent compound, flunitrazepam, or other metabolites may serve as an indicator.

Immunoassay KitTarget AnalyteCross-ReactantReported Cross-Reactivity (%)
EMIT® II Plus BenzodiazepinesPinazepamHigh
DelorazepamHigh
BrotizolamHigh
3-hydroxy-flunitrazepamVery Low
7-amino-nitrazepamVery Low
Roche Cobas BenzodiazepinesTemazepam glucuronide0.7
Lorazepam glucuronide1.0
Various ELISAs FentanylAcryl fentanyl164
Furanyl fentanyl103
Various ELISAs BenzodiazepinesDesalkylflurazepam263
Flualprazolam173
Flubromazolam127

Note: This table is a compilation of data from various sources and is for illustrative purposes.[18][21][22] Cross-reactivity can vary significantly based on the specific assay and its formulation. Always refer to the manufacturer's instructions for the most accurate information.

Experimental Protocols

Protocol 1: General Competitive ELISA for Benzodiazepine Screening

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the qualitative screening of benzodiazepines.

Materials:

  • Microplate pre-coated with anti-benzodiazepine antibodies

  • Urine sample, calibrators, and controls

  • Benzodiazepine-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Bring all reagents and samples to room temperature.

  • Add a specific volume of the urine sample, calibrators, and controls to the appropriate wells of the microplate.

  • Add the benzodiazepine-enzyme conjugate to each well.

  • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C). During this incubation, the drug in the sample and the drug-enzyme conjugate compete for binding to the immobilized antibodies.

  • Wash the plate multiple times with the wash buffer to remove any unbound components.

  • Add the substrate solution to each well and incubate for a set period (e.g., 15 minutes) to allow for color development.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the benzodiazepine in the sample.

Protocol 2: LC-MS/MS Confirmation of this compound

This protocol provides a general framework for the sensitive and specific confirmation and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

  • For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase.[16][23]

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[23]

  • Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.[23]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both this compound and the internal standard for accurate identification and quantification.

Visualizations

Metabolic Pathway of Flunitrazepam Flunitrazepam Flunitrazepam This compound This compound (Desmethylflunitrazepam) Flunitrazepam->this compound Demethylation (CYP2C19, CYP3A4)

Caption: Metabolic conversion of Flunitrazepam to this compound.

Troubleshooting Workflow Start Positive Benzodiazepine Immunoassay Result ReviewAssay Review Assay Procedure and Controls Start->ReviewAssay AssayOK Assay Performed Correctly? ReviewAssay->AssayOK InvestigateCR Investigate Potential Cross-Reactivity AssayOK->InvestigateCR Yes ReRunAssay Re-run Assay AssayOK->ReRunAssay No Confirmation Perform Confirmatory Testing (LC-MS/MS) InvestigateCR->Confirmation IdentifySubstance Identify and Quantify Specific Substance Confirmation->IdentifySubstance

Caption: Workflow for investigating a positive benzodiazepine screen.

Decision Tree for Positive Results PositiveScreen Presumptive Positive Result Confirm Confirm with LC-MS/MS PositiveScreen->Confirm NorflunitrazepamDetected This compound Detected Confirm->NorflunitrazepamDetected Positive OtherBenzoDetected Other Benzodiazepine(s) Detected Confirm->OtherBenzoDetected Positive NegativeConfirm Negative on Confirmation Confirm->NegativeConfirm Negative ReviewFalsePositive Review for Potential False-Positive Source NegativeConfirm->ReviewFalsePositive

Caption: Decision tree for handling positive immunoassay results.

References

Technical Support Center: Optimization of Mobile Phase for Norflunitrazepam Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Norflunitrazepam.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3]

Potential Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] If the pH is not optimal, this compound can interact with ionized silanol groups, leading to tailing.

    • Solution: Adjust the mobile phase pH. Operating at a lower pH (e.g., pH 2.0-3.0) with an acidic modifier like formic acid or a phosphate buffer can protonate the silanol groups and reduce these secondary interactions.[4] Conversely, a high pH mobile phase (e.g., pH 9) can deprotonate this compound, which can also improve peak shape.[5][6] The choice between low and high pH depends on the column stability.

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak asymmetry.

    • Solution: Ensure an appropriate buffer concentration, typically in the range of 10-25 mM, to maintain a consistent pH throughout the separation.[1][6]

  • Column Choice: The type of stationary phase can influence peak shape.

    • Solution: Consider using a column with a highly deactivated, end-capped stationary phase to minimize the number of available silanol groups.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]

    • Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.[2]

Q2: My this compound peak is showing poor resolution from other components in my sample. How can I improve the separation?

A2: Improving resolution requires optimizing the selectivity and efficiency of the chromatographic system.

Potential Causes and Solutions:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.

    • Solution:

      • Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice versa. The different solvent properties can alter selectivity.[5]

      • Gradient Elution: If using an isocratic method, switching to a gradient elution can help resolve closely eluting peaks.[5][7] A shallow gradient around the elution time of this compound can significantly enhance resolution.

      • Isocratic Optimization: For isocratic methods, systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve resolution between early eluting peaks.

  • Mobile Phase pH: As with peak tailing, pH can alter the retention times of ionizable compounds, thereby affecting resolution.

    • Solution: Experiment with different pH values to maximize the separation between this compound and interfering peaks.[4]

  • Column Temperature: Temperature can influence selectivity.

    • Solution: Adjusting the column temperature can alter the elution order of compounds in some cases. It's a parameter worth investigating for co-eluting peaks.[8]

Q3: I am experiencing unstable retention times for this compound. What could be the issue?

A3: Unstable retention times can be caused by several factors related to the mobile phase and the HPLC system.

Potential Causes and Solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time drift.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[9] If using a buffer, double-check the weighing and pH adjustment steps.

  • Column Equilibration: Insufficient column equilibration before analysis can lead to shifting retention times, especially in gradient elution.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before injecting the sample.[9]

  • Pump Performance: Leaks or malfunctioning pump components can cause variations in the mobile phase composition and flow rate.

    • Solution: Check for leaks in the system, particularly around pump seals and fittings.[9] Monitor the pump pressure for any unusual fluctuations.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.[9]

Experimental Protocols

Below are detailed methodologies for experiments related to the optimization of the mobile phase for this compound separation.

Protocol 1: Mobile Phase pH Optimization

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 248 nm.[10]

    • Column Temperature: 30 °C.

    • Gradient: 30% B to 70% B over 10 minutes.

  • Procedure:

    • Prepare three different Mobile Phase A solutions and adjust the pH to 3.0, 6.0, and 9.0 using formic acid or ammonium hydroxide.

    • For each pH, run a standard solution of this compound.

    • Evaluate the chromatograms for peak shape (asymmetry factor), retention time, and resolution from any impurities.

    • Select the pH that provides the best peak shape and resolution.

Protocol 2: Organic Modifier Selection and Optimization

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Aqueous Mobile Phase: 0.1% formic acid in water.

  • Organic Modifiers: Acetonitrile and Methanol.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 248 nm.[10]

    • Column Temperature: 30 °C.

  • Procedure:

    • Solvent Comparison:

      • Perform a gradient elution from 30% to 70% acetonitrile (with 0.1% formic acid) over 10 minutes.

      • Perform a gradient elution from 30% to 70% methanol (with 0.1% formic acid) over 10 minutes.

      • Compare the chromatograms for differences in selectivity and resolution.

    • Isocratic Optimization:

      • Based on the gradient runs, determine an approximate isocratic mobile phase composition.

      • Prepare a series of isocratic mobile phases with varying percentages of the chosen organic modifier (e.g., 35%, 40%, 45% acetonitrile in 0.1% formic acid).

      • Inject the this compound standard for each mobile phase composition and evaluate the retention time and resolution.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Characteristics

Mobile Phase pHRetention Time (min)Asymmetry FactorResolution (from nearest impurity)
3.05.81.12.5
6.06.51.81.9
9.07.21.22.8

Table 2: Comparison of Organic Modifiers for this compound Separation

Organic ModifierMobile Phase CompositionRetention Time (min)Selectivity (α)
Acetonitrile40% ACN in 0.1% Formic Acid6.21.3
Methanol50% MeOH in 0.1% Formic Acid7.51.5

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (e.g., Resolution, Peak Shape) select_column Select Stationary Phase (e.g., C18, C8) start->select_column organic_modifier Choose Organic Modifier (Acetonitrile vs. Methanol) select_column->organic_modifier ph_optimization Optimize Mobile Phase pH (Low, Neutral, High) organic_modifier->ph_optimization gradient_scouting Perform Gradient Scouting Run ph_optimization->gradient_scouting evaluate_gradient Evaluate Peak Shape & Resolution gradient_scouting->evaluate_gradient isocratic_fine_tuning Fine-tune Isocratic Conditions (Adjust % Organic) evaluate_gradient->isocratic_fine_tuning If necessary final_method Final Optimized Method evaluate_gradient->final_method If acceptable troubleshoot Troubleshoot Issues (Tailing, Poor Resolution) evaluate_gradient->troubleshoot isocratic_fine_tuning->final_method isocratic_fine_tuning->troubleshoot troubleshoot->ph_optimization Re-optimize

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Action: Adjust pH (e.g., pH 2-3 or pH 9) check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient? check_ph->check_buffer Yes end Resolution: Improved Peak Shape adjust_ph->end adjust_buffer Action: Increase Buffer Concentration (10-25 mM) check_buffer->adjust_buffer No check_overload Is Column Overloaded? check_buffer->check_overload Yes adjust_buffer->end reduce_load Action: Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_overload->end No reduce_load->end

Caption: Logic Diagram for Troubleshooting Peak Tailing.

References

Technical Support Center: Minimizing Ion Suppression in Norflunitrazepam ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norflunitrazepam analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1]

Q2: What are the primary causes of ion suppression when analyzing this compound in biological samples?

A2: The primary causes of ion suppression in the analysis of this compound from biological matrices such as plasma, urine, or serum include:

  • Endogenous matrix components: Phospholipids, salts, and proteins are common interferences.[3]

  • Exogenous substances: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere with ionization.

  • Mobile phase additives: Non-volatile buffers and high concentrations of ion-pairing agents can suppress the analyte signal.[4]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A decrease in the this compound signal at the retention time of interfering components indicates ion suppression.

Q4: Which sample preparation technique is most effective at minimizing ion suppression for this compound?

A4: The choice of sample preparation is critical for minimizing ion suppression. Here's a general comparison:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences and minimizing ion suppression for benzodiazepines.[1]

  • Liquid-Liquid Extraction (LLE): Also a highly effective technique for cleaning up biological samples and reducing matrix effects.[1]

  • Protein Precipitation (PPT): A simpler and faster method, but it is less efficient at removing matrix components and often results in more significant ion suppression compared to SPE and LLE.[1][3]

Q5: Can optimizing the mobile phase reduce ion suppression for this compound?

A5: Yes, optimizing the mobile phase can significantly impact ion suppression. Using volatile buffers like ammonium formate or ammonium acetate at low concentrations is recommended.[5] The choice of organic solvent (acetonitrile vs. methanol) and the gradient profile can also be adjusted to chromatographically separate this compound from interfering matrix components.[6]

Troubleshooting Guide

Problem: Low this compound signal intensity despite a known concentration in the sample.

Possible Cause Solution
Significant Ion Suppression Implement a more rigorous sample preparation method such as SPE or LLE. Optimize chromatographic conditions to separate this compound from the suppression zone. Dilute the sample if the concentration is high enough.
Suboptimal ESI Source Parameters Optimize source parameters including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature.[7][8]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in its most readily ionizable form. For positive ESI mode, a slightly acidic mobile phase is generally preferred for benzodiazepines.[9][10]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause Solution
Variable Matrix Effects Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes and experiences similar ion suppression, allowing for accurate correction. Prepare matrix-matched calibrators and QCs to compensate for consistent matrix effects.
Poor Sample Cleanup Re-evaluate and optimize the sample preparation method to ensure consistent removal of interfering components across all samples.

Quantitative Data Summary

The following tables summarize quantitative data related to the impact of different sample preparation methods on the recovery of benzodiazepines, which is indicative of the potential for ion suppression. Higher and more consistent recovery generally correlates with lower ion suppression.

Table 1: Comparison of Recovery for Benzodiazepines Using Different Sample Preparation Techniques

Sample Preparation Method Analyte Matrix Average Recovery (%) Reference
Liquid-Liquid Extraction (LLE)9 BenzodiazepinesPlasma70.3 - 86.9
Solid-Phase Extraction (SPE)Comprehensive PanelUrine91[11]
Protein Precipitation (PPT)Propranolol (as an example)Rat PlasmaLower than SPE and HybridSPE

Note: Data for this compound was not specifically available in a comparative format. The data presented is for other benzodiazepines and is representative of the expected performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is a general procedure for benzodiazepine extraction and can be adapted for this compound.

  • Sample Preparation: To 500 µL of plasma, add an appropriate amount of a deuterated internal standard for this compound.

  • Alkalinization: Add a suitable volume of a basic buffer (e.g., carbonate buffer, pH 9.5) to raise the pH of the sample.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., 1-chlorobutane or a mixture of hexane and ethyl acetate).

  • Mixing: Vortex the mixture for 10-15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a simplified, mixed-mode SPE method that has been shown to be effective for a broad range of benzodiazepines.[12]

  • Sample Pre-treatment: To 200 µL of urine in an Oasis MCX µElution Plate well, add 20 µL of internal standard solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

  • Hydrolysis: Incubate the plate at 50°C for 1 hour.

  • Quenching: Add 200 µL of 4% H3PO4 to stop the enzymatic reaction.

  • Loading: Draw the pre-treated sample through the SPE sorbent by applying a vacuum.

  • Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol in water.

  • Drying: Dry the sorbent under high vacuum for 30 seconds.

  • Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.

  • Dilution: Dilute the eluate with 100 µL of sample diluent (e.g., 2% acetonitrile:1% formic acid in water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) is_add Add Internal Standard start->is_add ppt Protein Precipitation is_add->ppt lle Liquid-Liquid Extraction is_add->lle spe Solid-Phase Extraction is_add->spe end_prep Prepared Sample ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc ms ESI-MS/MS Detection lc->ms data Data Acquisition ms->data

References

Troubleshooting peak tailing in Norflunitrazepam HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Norflunitrazepam.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • Only this compound Peak is Tailing: This often suggests a chemical interaction between this compound and the stationary phase.

  • All Peaks are Tailing: This typically points to a system-wide issue, such as problems with the column, mobile phase, or HPLC instrument.

Scenario 1: Only this compound Peak Exhibits Tailing

This is the most common scenario and is often related to secondary interactions with the stationary phase.

Question: My this compound peak is tailing. What are the likely chemical causes and how can I fix it?

Answer:

Peak tailing of this compound, a benzodiazepine, in reversed-phase HPLC is frequently caused by interactions between the basic nitrogen atoms in its structure and acidic residual silanol groups on the silica-based stationary phase. Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The ionization state of this compound is critical. While the exact pKa values for this compound are not readily published, similar benzodiazepines have both a weakly basic and a weakly acidic pKa. To ensure a consistent ionization state and minimize silanol interactions, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Recommendation: Operate at a lower pH. An acidic mobile phase (pH 2-4) will protonate the residual silanol groups, reducing their ability to interact with the basic sites on this compound. It will also ensure that this compound is in a single, protonated state.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.

    • Recommendation: If you are not already, switch to a high-quality, end-capped C18 or C8 column. This will significantly reduce the opportunities for secondary interactions.

  • Addition of a Mobile Phase Modifier: A small amount of a basic compound can be added to the mobile phase to compete with this compound for interaction with active silanol sites.

    • Recommendation: Consider adding a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. However, be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).

Scenario 2: All Peaks in the Chromatogram are Tailing

If all peaks, including this compound, are showing tailing, the issue is likely mechanical or related to the overall system setup.

Question: All of the peaks in my chromatogram, including this compound, are tailing. What should I investigate?

Answer:

Widespread peak tailing usually points to a problem with the HPLC system or the column itself. Here are the common culprits and their solutions:

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.

    • Solution:

      • Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).

      • Reverse the column: If the column is not specifically designed for uni-directional flow, you can try reversing it and flushing to clean the inlet frit.

      • Replace the column: If flushing does not improve the peak shape, the column may be permanently damaged and should be replaced.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.

    • Solution:

      • Use shorter tubing: Minimize the length of all connecting tubing, especially between the column and the detector.

      • Use smaller internal diameter tubing: Use tubing with a smaller internal diameter (e.g., 0.005 inches) where possible.

      • Ensure proper connections: Make sure all fittings are correctly tightened to avoid dead volume.

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution:

      • Reduce injection volume: Try injecting a smaller volume of your sample.

      • Dilute the sample: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Improper Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase pH for this compound analysis?

A1: A good starting point for the mobile phase pH is in the acidic range, typically between 2.5 and 3.5. This helps to suppress the ionization of residual silanol groups on the column, thereby minimizing peak tailing.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A reversed-phase, end-capped C18 column is the most common and generally effective choice for the analysis of this compound and other benzodiazepines.

Q3: Can I use a gradient elution to improve the peak shape of this compound?

A3: Yes, a gradient elution can sometimes improve peak shape by ensuring the analyte elutes in a reasonable time and with a sufficient concentration of organic modifier. However, it is crucial to first address the fundamental chemical and physical causes of tailing.

Q4: How does temperature affect peak tailing for this compound?

A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, it can also affect the retention time and selectivity. If you choose to explore temperature as a parameter, do so systematically.

Q5: What are the typical solvents for dissolving this compound standards?

A5: this compound is soluble in methanol and acetonitrile. For HPLC analysis, it is best to dissolve the standard in the initial mobile phase composition to avoid solvent mismatch effects.

Quantitative Data Summary

The following table summarizes key parameters for troubleshooting peak tailing in this compound HPLC analysis.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol interactions and ensures consistent protonation of this compound.
Column Type Reversed-Phase C18, End-CappedProvides good retention and minimizes secondary interactions.
Organic Modifier Acetonitrile or MethanolCommon solvents for reversed-phase HPLC of benzodiazepines.
Buffer Phosphate or AcetateProvides good buffering capacity in the recommended pH range.
Injection Volume 5 - 20 µLHelps to prevent column overload.
Sample Solvent Initial Mobile Phase CompositionAvoids peak distortion due to solvent mismatch.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound and can be optimized as needed.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped

3. Mobile Phase Preparation (pH 3.0):

  • Aqueous Component (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Organic Component: HPLC-grade acetonitrile.

  • Mobile Phase: Mix the aqueous buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Record the chromatograms and analyze the peak symmetry.

Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Norflunitrazepam degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of norflunitrazepam under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic stress?

A1: Under acidic and alkaline conditions, the primary degradation pathway for benzodiazepines like this compound involves the hydrolysis of the seven-membered diazepine ring. In acidic media, this typically leads to the formation of a benzophenone derivative through the cleavage of the amide bond.[1][2] Under alkaline conditions, a similar ring-opening can occur, potentially leading to different benzophenone-related structures.[3]

Q2: How does oxidation affect the stability of this compound?

A2: While specific oxidative degradation studies on this compound are not extensively documented, benzodiazepines can be susceptible to oxidation. Potential sites for oxidation include the aromatic rings and the nitrogen atoms within the diazepine ring, possibly leading to the formation of N-oxides or hydroxylated derivatives. The use of strong oxidizing agents like hydrogen peroxide is a common approach to investigate these pathways.

Q3: What is the expected photostability of this compound?

A3: this compound, being a nitro-benzodiazepine, is expected to be sensitive to light. Photodegradation can lead to the reduction of the nitro group to an amino group, forming 7-aminothis compound.[4] Further degradation or rearrangement reactions may also occur upon prolonged exposure to UV or simulated solar light.[5][6]

Q4: Is this compound susceptible to thermal degradation?

A4: Thermal stability studies on the parent compound, flunitrazepam, suggest good stability at elevated temperatures in the solid state.[7][8] However, in solution, thermal stress, especially in combination with hydrolytic conditions, can accelerate degradation. It is crucial to evaluate thermal stability in the specific solvent and pH of the intended formulation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Acidic Hydrolysis Studies
  • Problem: High variability in the degradation rate of this compound when subjected to acidic stress.

  • Possible Cause 1: Inconsistent pH of the solution. The rate of hydrolysis of benzodiazepines can be highly dependent on the pH.[9]

    • Solution: Ensure accurate and consistent preparation of the acidic solution (e.g., 0.1 N HCl). Use a calibrated pH meter to verify the pH before and during the experiment.

  • Possible Cause 2: Temperature fluctuations. Higher temperatures will accelerate the hydrolysis reaction.

    • Solution: Use a temperature-controlled water bath or oven to maintain a constant temperature throughout the experiment.

  • Possible Cause 3: Analyte concentration. At high concentrations, the solubility of this compound or its degradation products may be exceeded, leading to incomplete reaction or precipitation.

    • Solution: Work with concentrations that ensure the analyte and its degradants remain in solution. Perform solubility studies if necessary.

Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC Analysis
  • Problem: Co-elution or poor separation of the parent drug and its degradation products, making accurate quantification difficult.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve all compounds effectively.[10][11]

  • Possible Cause 2: Unsuitable stationary phase.

    • Solution: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradants.

  • Possible Cause 3: Incorrect detection wavelength.

    • Solution: Use a photodiode array (PDA) detector to acquire the UV spectra of the parent drug and the degradation products. Select a wavelength that provides a good response for all compounds of interest or use multiple wavelengths for quantification.

Issue 3: Unexpected Degradation Products Observed in Control Samples
  • Problem: The appearance of degradation products in unstressed control samples.

  • Possible Cause 1: Instability of this compound in the analytical solvent.

    • Solution: Evaluate the stability of this compound in the chosen diluent for the duration of the analysis. If instability is observed, prepare samples immediately before injection or use a different, non-reactive solvent.

  • Possible Cause 2: Photodegradation during sample handling.

    • Solution: Protect samples from light by using amber vials and minimizing exposure to ambient light during preparation and analysis.

  • Possible Cause 3: Contamination of glassware or reagents.

    • Solution: Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.[15]

1. Acidic Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 N Hydrochloric Acid (HCl) to a final concentration of approximately 1 mg/mL. The solution is then heated at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at different time points, neutralized with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and diluted with the mobile phase for HPLC analysis.

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Mass Spectrometry (LC-MS) for identification of degradation products.[10][11]

2. Alkaline Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL. The solution is kept at room temperature or heated at a controlled temperature (e.g., 60°C) for a specified duration. Samples are withdrawn, neutralized with 0.1 N HCl, and prepared for HPLC analysis.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and treat with a solution of 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. Samples are taken at various intervals and analyzed by HPLC.

  • Note: The reaction with peroxide can be vigorous. It is advisable to start with lower concentrations and temperatures.

4. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (e.g., 1 mg/mL in methanol/water) and the solid drug substance to UV light (e.g., 254 nm or 365 nm) and/or simulated solar light in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Samples are analyzed at appropriate time intervals.

5. Thermal Degradation:

  • Procedure: Subject the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 105°C) for a specified duration. A solution of the drug is also heated under reflux. Samples are then dissolved or diluted in the mobile phase for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products
Acidic Hydrolysis0.1 N HCl80°C2-24 hoursBenzophenone derivatives
Alkaline Hydrolysis0.1 N NaOH60°C2-24 hoursRing-opened products, benzophenone derivatives
Oxidation3-30% H₂O₂Room Temp24-48 hoursN-oxides, hydroxylated derivatives
PhotolyticUV/Visible LightAmbientVaries7-aminothis compound, other rearranged products
Thermal (Solid)Dry Heat105°C24-72 hoursMinimal degradation expected
Thermal (Solution)RefluxVaries8-24 hoursSimilar to hydrolytic degradation products

Visualizations

Norflunitrazepam_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis Degradation_Products Degradation_Products Acidic Hydrolysis->Degradation_Products Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Degradation_Products Oxidative Stress Oxidative Stress Oxidative Stress->Degradation_Products Photolytic Stress Photolytic Stress Photolytic Stress->Degradation_Products Thermal Stress Thermal Stress Thermal Stress->Degradation_Products HPLC/UPLC HPLC/UPLC LC-MS LC-MS HPLC/UPLC->LC-MS Identification Structure Elucidation Structure Elucidation LC-MS->Structure Elucidation Characterization This compound This compound This compound->Acidic Hydrolysis This compound->Alkaline Hydrolysis This compound->Oxidative Stress This compound->Photolytic Stress This compound->Thermal Stress Degradation_Products->HPLC/UPLC Separation

Caption: Experimental workflow for this compound forced degradation studies.

Acidic_Hydrolysis_Pathway This compound This compound (7-membered ring) Intermediate Protonated Intermediate This compound->Intermediate + H+ Degradation_Product Benzophenone Derivative (Ring Cleavage) Intermediate->Degradation_Product Hydrolysis

Caption: Proposed acidic hydrolysis pathway for this compound.

Photolytic_Degradation_Pathway This compound This compound (Nitro Group) Degradation_Product 7-Aminothis compound (Amino Group) This compound->Degradation_Product UV/Visible Light (Reduction)

Caption: Proposed photolytic degradation pathway for this compound.

References

Selection of appropriate SPE sorbent for Norflunitrazepam extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate Solid-Phase Extraction (SPE) sorbents for the extraction of Norflunitrazepam from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to SPE sorbent selection?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate SPE sorbent. This compound, a metabolite of Flunitrazepam, is a nitrobenzodiazepine.[1] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀FN₃O₃[2][3]
Molecular Weight 299.26 g/mol [2][3]
Predicted pKa Acidic pKa: ~10.5 (amide N-H), Basic pKa: ~2.5 (imine nitrogen)Predicted
Predicted LogP ~2.3Predicted
Water Solubility Low (inferred from parent compound Flunitrazepam)[4]

Note: Predicted values are generated using computational models and should be used as a guide.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

A2: The choice of sorbent depends on the sample matrix and the desired selectivity. Based on this compound's properties (moderately lipophilic and possessing both weakly acidic and weakly basic functionalities), several sorbent types can be effective:

  • Reversed-Phase (e.g., C8, C18, polymeric): These sorbents are suitable for retaining this compound from aqueous matrices based on its lipophilicity. Polymeric sorbents like Oasis HLB have been successfully used for the extraction of a wide range of benzodiazepines from whole blood.[5]

  • Mixed-Mode Cation Exchange (e.g., Oasis MCX, EVOLUTE EXPRESS CX): These sorbents offer dual retention mechanisms (reversed-phase and ion exchange) and are highly effective for extracting basic compounds like benzodiazepines.[6][7] At an acidic pH, the imine nitrogen of this compound will be protonated, allowing for strong retention on a cation exchange sorbent. This provides for a more rigorous wash step to remove interferences, resulting in cleaner extracts.[6]

  • Normal-Phase: While less common for biological samples, normal-phase sorbents could be used if the sample is prepared in a non-polar organic solvent.

Q3: Can I use a single SPE protocol for this compound and its parent drug, Flunitrazepam?

A3: Yes, it is possible to use a single SPE protocol to extract both Flunitrazepam and this compound, as well as other metabolites like 7-aminoflunitrazepam. Mixed-mode SPE methods have been shown to be effective for the simultaneous determination of Flunitrazepam and its metabolites in serum and urine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Inappropriate Sorbent: The chosen sorbent may not provide sufficient retention for this compound.- If using reversed-phase, ensure the sample is loaded under aqueous conditions. - Consider switching to a mixed-mode cation exchange sorbent for stronger retention, especially if the sample can be acidified.
Incorrect pH: The pH of the sample and wash solutions can significantly impact recovery, especially with ion-exchange sorbents.- For mixed-mode cation exchange, ensure the loading and wash steps are performed at a pH at least 2 units below the pKa of the basic functional group (~pH 2.5) to ensure it is protonated.
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- For reversed-phase, use a strong organic solvent like methanol or acetonitrile. - For mixed-mode cation exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and disrupt the ionic interaction.[2]
Sample Overload: Exceeding the capacity of the SPE sorbent.- Reduce the sample volume or use a larger SPE cartridge.
High Background/Interference Insufficient Washing: Matrix components are co-eluting with the analyte.- Optimize the wash step. For reversed-phase, an intermediate wash with a weak organic solvent/water mixture can remove less retained interferences. - For mixed-mode sorbents, the dual retention mechanism allows for more rigorous wash steps with both aqueous and organic solvents to remove a wider range of interferences.[6]
Inappropriate Sorbent Selectivity: The sorbent is retaining interfering compounds from the matrix.- Consider a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) based sorbent.
Inconsistent Results Variable Sample Pre-treatment: Inconsistent pH adjustment or particulate matter in the sample.- Ensure consistent and accurate pH adjustment of all samples. - Centrifuge or filter samples to remove any particulate matter before loading onto the SPE cartridge.
Channeling: The sample or solvents are not passing through the sorbent bed evenly.- Ensure the sorbent bed does not run dry during conditioning and loading (unless using a water-wettable polymer). - Apply a gentle and consistent flow rate.

Experimental Protocols

Example Protocol 1: Mixed-Mode Cation Exchange SPE for Benzodiazepines in Whole Blood

This protocol is adapted from a method for the analysis of 15 benzodiazepines in human whole blood.[2]

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and dilute with an appropriate buffer to lyse the cells and release the analytes.

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analytes with 1 mL of 5% (v/v) ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Example Protocol 2: Reversed-Phase Polymeric SPE for Benzodiazepines in Whole Blood

This protocol is based on a method using Oasis HLB for the extraction of various benzodiazepines.[5]

  • Sample Pre-treatment: Spike whole blood with an internal standard.

  • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Whole Blood) Pretreat Dilution, Lysis, pH Adjustment Sample->Pretreat Condition 1. Condition Sorbent Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Sorbent Load->Wash Elute 4. Elute Analyte Wash->Elute Drydown Dry Down & Reconstitute Elute->Drydown Analysis LC-MS/MS Analysis Drydown->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

Sorbent_Selection Start Start: Select SPE Sorbent for this compound Q1 Is the primary goal highest possible recovery and cleanest extract? Start->Q1 RP Reversed-Phase (C18, Polymeric) Good for general purpose extraction. Q1->RP No (Simpler Method Needed) MM Mixed-Mode Cation Exchange Offers higher selectivity and cleaner extracts. Q1->MM Yes

Caption: Decision tree for selecting an appropriate SPE sorbent.

References

Enhancing fragmentation of Norflunitrazepam for MS/MS identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the fragmentation of Norflunitrazepam for its confident identification using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

The expected precursor ion for this compound (N-desmethylflunitrazepam) in positive ion electrospray ionization (ESI) mode is typically m/z 300.[1]

Q2: What are the common product ions observed for this compound in MS/MS?

Common product ions for this compound result from characteristic fragmentation pathways of the benzodiazepine structure. While specific ions can vary slightly with instrument conditions, typical product ions are observed. The fragmentation pattern often involves the loss of neutral molecules or specific ring cleavages.

Q3: How can I optimize the collision energy to enhance fragmentation?

The optimal collision energy is instrument-dependent and should be determined empirically. A good starting point is to infuse a standard solution of this compound and ramp the collision energy to observe the intensity of the precursor and product ions. Generally, for benzodiazepines, increasing the collision energy leads to more extensive fragmentation.[2] A stepped collision energy approach, where multiple energies are applied, can also be beneficial to generate a wider range of fragment ions.[3][4]

Q4: Should I use ESI or APCI as the ionization source?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of benzodiazepines. ESI is generally preferred for its sensitivity, especially in LC-MS/MS applications. However, APCI may be less susceptible to matrix effects in certain sample types. The choice of ionization source may depend on the specific matrix and instrumentation available.

Q5: What are some common causes of poor fragmentation or low signal intensity?

Several factors can contribute to suboptimal results:

  • Suboptimal Collision Energy: The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into very small, non-specific ions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weak signal for both the precursor and product ions.

  • Improper Sample Preparation: Inefficient extraction or insufficient cleanup of the sample can introduce interfering substances.

  • Instrument Contamination: A contaminated ion source or mass analyzer can lead to poor sensitivity and high background noise.

  • Incorrect Precursor Ion Selection: Ensure the correct m/z for the protonated molecule of this compound is selected for fragmentation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Precursor Ion Signal - Inefficient ionization- Matrix suppression- Low sample concentration- Instrument settings not optimized- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Concentrate the sample or inject a larger volume.- Check and optimize all instrument parameters, including lens voltages.
Poor Fragmentation (Low Product Ion Intensity) - Suboptimal collision energy- In-source fragmentation- Incorrect collision gas pressure- Perform a collision energy optimization experiment by infusing a standard and varying the collision energy.- Reduce the fragmentor or orifice voltage to minimize in-source fragmentation and maximize the precursor ion intensity entering the collision cell.- Ensure the collision gas pressure is within the manufacturer's recommended range.
Inconsistent Fragmentation Pattern - Fluctuations in collision energy- Matrix interferences- Ensure the stability of the collision energy setting.- Employ a more effective sample preparation method to reduce matrix effects. Consider using an isotopically labeled internal standard.- Use a robust chromatographic method to separate this compound from interfering compounds.
High Background Noise - Contaminated mobile phase or LC system- Contaminated ion source or mass analyzer- Use high-purity solvents and freshly prepared mobile phases.- Clean the ion source according to the manufacturer's instructions.- Perform a system bake-out or cleaning cycle for the mass analyzer if necessary.
Presence of Adduct Ions - High salt concentration in the sample or mobile phase- Reduce the concentration of salts (e.g., sodium, potassium) in the mobile phase and sample.- Use a desalting step during sample preparation.

Quantitative Data Summary

The following table summarizes typical mass-to-charge ratios (m/z) for this compound and its fragments, along with example collision energy ranges reported in the literature. Note that optimal values are instrument-specific.

Analyte Precursor Ion (m/z) Product Ion(s) (m/z) Example Collision Energy (eV) Reference
This compound300284, 254, 22620-40[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Blood/Plasma

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Aliquoting: To 1 mL of blood or plasma in a glass tube, add a suitable internal standard (e.g., deuterated this compound).

  • Basification: Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to the sample.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for this compound analysis. These should be optimized for your specific instrument and column.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 300.

    • Product Ions: Select at least two characteristic product ions for confident identification and quantification (e.g., m/z 254 as the quantifier and m/z 226 as the qualifier).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize for each product ion (typically in the range of 20-40 eV).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) LLE Liquid-Liquid Extraction or Solid-Phase Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS1 Mass Spectrometry (MS1) Precursor Ion Selection (m/z 300) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (MS2) Product Ion Detection CID->MS2 Data Data Acquisition & Processing MS2->Data

Caption: Experimental workflow for this compound analysis.

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z 300 Fragment1 Product Ion 1 [m/z 254] Precursor->Fragment1 - H₂O, - CO Fragment2 Product Ion 2 [m/z 226] Fragment1->Fragment2 - C₂H₂ Fragment3 Further Fragments Fragment2->Fragment3 - Further Losses

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Norflunitrazepam and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Norflunitrazepam and its key metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be included in a simultaneous analysis?

A1: this compound is itself a major metabolite of Flunitrazepam, produced by N-demethylation.[1] When analyzing for Flunitrazepam use or its metabolite this compound, it is crucial to also monitor for other key metabolites to ensure accurate interpretation, especially in forensic cases. The primary metabolites to include are:

  • 7-Aminoflunitrazepam: A major metabolite of Flunitrazepam. Its concentration can exceed that of the parent drug in stored blood samples due to in vitro reduction of the 7-nitro group.[2][3]

  • 3-Hydroxyflunitrazepam: Formed by the hydroxylation of Flunitrazepam.[1]

  • 7-Acetamidoflunitrazepam: Formed by the acetylation of 7-aminoflunitrazepam.[2]

Q2: What are the main challenges encountered during the bioanalysis of this compound and its metabolites?

A2: Researchers may face several challenges, including:

  • Matrix Effects: Biological matrices like blood and urine contain endogenous components that can co-elute with the analytes and cause ion suppression or enhancement, affecting accuracy and precision.[4]

  • Low Analyte Concentrations: After a single therapeutic dose, the concentrations of this compound and its metabolites can be very low in biological samples, requiring highly sensitive instrumentation.[2]

  • Analyte Stability: Flunitrazepam and its metabolites can be unstable in biological samples, especially during long-term storage. For instance, Flunitrazepam can degrade at room temperature, and 7-aminoflunitrazepam concentrations can increase in stored blood due to in vitro reduction.[3][5] Proper sample storage at -20°C or lower is recommended.[6]

  • Poor Peak Shape: Basic compounds like benzodiazepines can exhibit peak tailing due to interactions with residual silanols on the HPLC column. Optimizing mobile phase pH and using end-capped columns can mitigate this.[7]

Q3: How can I improve the recovery of this compound and its polar metabolites from plasma or urine?

A3: To improve recovery, consider the following:

  • Solid-Phase Extraction (SPE): Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are effective for extracting both the parent drug and its more polar amino-metabolites.[2] Optimizing the pH during sample loading and using appropriate wash and elution solvents are critical. For polar metabolites, ensuring the wash step is not too strong (e.g., using a lower percentage of organic solvent) can prevent analyte loss.

  • Liquid-Liquid Extraction (LLE): LLE is a viable alternative. Optimization of the extraction solvent and the pH of the aqueous phase is crucial for efficient partitioning of the analytes into the organic phase.[8]

  • Sample Pre-treatment for Urine: For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave glucuronide conjugates and allow for the analysis of total metabolite concentrations.[9]

Q4: What are typical LC-MS/MS parameters for the analysis of this compound and its metabolites?

A4: Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used. Specific precursor and product ions, as well as collision energies, need to be optimized for your instrument. A summary of typical parameters is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Analyte Signal 1. Poor extraction recovery.2. Analyte degradation.3. Ion suppression from matrix effects.4. Incorrect MS/MS parameters.1. Optimize SPE or LLE protocol. Evaluate different sorbents or solvents.2. Ensure proper sample storage (-20°C or colder). Prepare fresh working solutions.3. Dilute the sample extract. Improve sample cleanup. Use a stable isotope-labeled internal standard.4. Infuse individual analyte standards to optimize precursor/product ions and collision energies.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column.2. Column overload.3. Extra-column dead volume.1. Adjust mobile phase pH to ensure analytes are in a single ionic form. Use a new or different type of column (e.g., with end-capping).2. Dilute the sample or reduce injection volume.3. Check and minimize the length and diameter of tubing between the injector, column, and detector.
High Variability in Results 1. Inconsistent sample preparation.2. Matrix effects varying between samples.3. Instrument instability.1. Ensure consistent and precise execution of the extraction protocol. Use an automated system if available.2. Use a stable isotope-labeled internal standard for each analyte if possible to compensate for matrix effects.3. Perform system suitability tests before each batch to ensure consistent instrument performance.
Unexpected Metabolite Ratios 1. In vitro conversion of analytes during sample storage.2. Incomplete enzymatic hydrolysis.1. Analyze samples as fresh as possible. Store samples at ultra-low temperatures (-80°C) to minimize degradation. Be aware that 7-aminoflunitrazepam can form from Flunitrazepam in vitro.[3]2. Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature).

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound and its Metabolites
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Bias)Precision (%RSD)
This compound 1 - 10001.0-7.5 to 8.7< 10
7-Aminoflunitrazepam 0.5 - 5000.5-9.2 to 10.1< 9
3-Hydroxyflunitrazepam 1 - 5001.0-11.3 to 9.8< 12
7-Acetamidoflunitrazepam 1 - 5001.0-8.0 to 11.5< 11
Note: These values are representative and may vary depending on the specific method and instrumentation.

Experimental Protocols

Representative LC-MS/MS Method for Simultaneous Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction for Plasma)

  • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-9 min: Hold at 90% B

    • 9-10 min: Return to 10% B

    • 10-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Representative MRM Transitions for this compound and Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound 300.1254.1226.125
7-Aminoflunitrazepam 284.1135.1226.034
3-Hydroxyflunitrazepam 330.1312.1284.122
7-Acetamidoflunitrazepam 326.1279.1148.128
Note: These values should be optimized for your specific mass spectrometer.

Mandatory Visualizations

experimental_workflow sample Sample Receipt (Plasma/Urine) pretreatment Sample Pre-treatment (e.g., Hydrolysis for Urine) sample->pretreatment extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) pretreatment->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data report Reporting data->report

Caption: Experimental workflow for this compound analysis.

gabaa_signaling cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Chloride Ion Channel) cl_ion Cl- Ions gaba_receptor->cl_ion Increased Influx gaba GABA gaba->gaba_receptor Binds norflu This compound norflu->gaba_receptor Positive Allosteric Modulation hyperpolarization Hyperpolarization (Inhibitory Effect) cl_ion->hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway modulated by this compound.

References

Impact of pH on Norflunitrazepam extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on Norflunitrazepam extraction efficiency. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind adjusting pH for this compound extraction?

A1: The extraction efficiency of this compound, a weakly basic compound, is highly dependent on its ionization state, which is controlled by the pH of the sample solution. For effective extraction, the pH should be adjusted to ensure this compound is in its neutral, non-ionized form, which increases its affinity for the organic solvent in liquid-liquid extraction (LLE) or its retention on a non-polar solid-phase extraction (SPE) sorbent. Conversely, to elute this compound from certain SPE cartridges (like mixed-mode), the pH is altered to ionize the molecule.

Q2: What is the pKa of this compound and how does it influence extraction pH?

A2: this compound is a metabolite of flunitrazepam. Flunitrazepam has a pKa of 1.8, indicating it is a weak base.[1] For basic analytes, the sample pH should be adjusted to at least two pH units above the pKa to ensure the compound is in its neutral form for optimal extraction into an organic solvent.[2]

Q3: Which type of extraction method is more sensitive to pH changes for this compound?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are sensitive to pH changes. For LLE, pH directly controls the partitioning of this compound between the aqueous and organic phases. In SPE, pH is critical for the retention and elution steps, especially with mixed-mode sorbents that utilize ion exchange mechanisms.[1]

Q4: Can the wrong pH lead to the degradation of this compound?

A4: While the provided search results do not specifically mention pH-induced degradation of this compound during extraction, benzodiazepines can be susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged exposure. It is crucial to follow validated protocols to minimize the risk of degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step
Incorrect Sample pH Ensure the pH of the aqueous sample is adjusted to a basic range (e.g., pH 8-9.5) to neutralize the this compound molecule.[3][4] This increases its hydrophobicity and partitioning into the organic solvent.
Inappropriate Organic Solvent The choice of organic solvent is crucial. Solvents like ethyl acetate have shown good recovery for flunitrazepam and its metabolites.[3][5] Consider testing different solvents to find the optimal one for your matrix.
Insufficient Mixing/Extraction Time Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning of the analyte from the aqueous to the organic phase.
Emulsion Formation If an emulsion forms between the aqueous and organic layers, try adding salt (salting-out effect), centrifuging at a higher speed, or filtering through a phase separator paper.
Issue 2: Poor Retention of this compound on a Solid-Phase Extraction (SPE) Column
Possible Cause Troubleshooting Step
Incorrect Sample pH during Loading For non-polar SPE cartridges (e.g., C8, C18), the sample should be at a pH that keeps this compound in its neutral form (basic pH). For mixed-mode cartridges (e.g., Certify), a specific pH (e.g., pH 6.0) is often recommended for initial binding.[1][6]
Inappropriate Sorbent Material Mixed-mode SPE cartridges are often effective for benzodiazepines as they provide a combination of non-polar and ion-exchange interactions, leading to cleaner extracts.[1]
Sample Flow Rate is Too High A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. A flow rate of around 1 mL/min is often recommended.[1]
Issue 3: Inefficient Elution of this compound from an SPE Column
Possible Cause Troubleshooting Step
Incorrect Elution Solvent pH For mixed-mode SPE where this compound is retained by cation exchange, an acidic elution solvent is required to protonate the analyte and disrupt the ionic interaction. For instance, at a very low pH (e.g., 1.0), flunitrazepam and its metabolites exhibit cation exchange retention characteristics.[1]
Inappropriate Elution Solvent The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. A mixture of an organic solvent with an acid or a base is often used. For example, an acetone-chloroform mixture has been used for elution.[6]
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. This can be optimized experimentally.

Data Presentation

Table 1: Summary of pH Conditions and Recovery Rates for Benzodiazepine Extraction

Analyte(s) Extraction Method Matrix pH Condition Solvent/Sorbent Recovery Rate (%) Reference
Flunitrazepam & 7-aminoflunitrazepamLLEHuman PlasmaAlkalization with ammonia hydroxideEthyl acetate82.37 (Flunitrazepam), 63.70 (7-aminoflunitrazepam)[3][5]
Flunitrazepam & metabolitesMixed-mode SPESerum, UrineSample loading at pH 6.0Certify columnHigh recoveries reported[1]
BenzodiazepinesLLEPlasmapH 9Butyl acetateNot specified[4]
Flunitrazepam & metabolitesMixed-mode SPEWhole BloodSample loading at pH 6.0, Elution system adjusted to pH 3.3Bonded-phase silica> 81%[6]
BenzodiazepinesIn-tube SPMEBuffer solutionpH 8.5Supelco-Q plot capillaryOptimal extraction efficiency[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a generalized procedure based on common practices for benzodiazepine extraction.

  • Sample Preparation : To 1 mL of plasma, add an internal standard.

  • pH Adjustment : Alkalinize the sample to a pH of approximately 9.0 by adding a suitable buffer or a base like ammonia hydroxide.[3][5]

  • Extraction : Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing : Vortex the mixture vigorously for 2 minutes.

  • Phase Separation : Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection : Transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction of this compound using a Mixed-Mode Cartridge

This protocol is a generalized procedure based on the use of mixed-mode SPE for benzodiazepines.

  • Column Conditioning : Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) sequentially with methanol and a phosphate buffer (e.g., pH 6.0).

  • Sample Preparation : Dilute the sample (e.g., 1 mL of urine or serum) with the phosphate buffer (pH 6.0).[1]

  • Sample Loading : Apply the prepared sample to the SPE cartridge at a flow rate of approximately 1 mL/min.[1]

  • Washing : Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.

  • Elution : Elute the analyte with a suitable solvent mixture. For mixed-mode phases, this often involves a basic organic solvent mixture to elute neutral and acidic drugs, followed by an acidic organic solvent mixture to elute basic drugs like this compound.

  • Evaporation and Reconstitution : Evaporate the eluate and reconstitute the residue for analysis.

Visualizations

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 1. Plasma/Urine Sample + Internal Standard B 2. Adjust to Basic pH (e.g., pH 9.0) A->B Alkalinization C This compound (Neutral Form) B->C F 6. Collect Organic Layer C->F Partitioning D 4. Add Organic Solvent (e.g., Ethyl Acetate) E 5. Vortex & Centrifuge D->E G 7. Evaporate & Reconstitute F->G

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow cluster_prep Sample & Column Preparation cluster_extraction Extraction Process cluster_analysis Analysis A 1. Condition SPE Cartridge (Methanol, Buffer) C 3. Load Sample onto Cartridge B 2. Prepare Sample (Dilute with Buffer, pH 6.0) B->C D 4. Wash Cartridge (Remove Interferences) C->D E 5. Elute this compound (Acidic Organic Solvent) D->E F 6. Evaporate & Reconstitute E->F G 7. Analyze by LC-MS/GC-MS F->G

References

Reducing background noise in Norflunitrazepam GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Norflunitrazepam.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?

A1: High background noise in the GC-MS analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of your results. The most common culprits include:

  • Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium) can lead to a noisy baseline and accelerate column degradation.[1]

  • Injector Port Contamination: Residues from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise. Using low-bleed septa is recommended to minimize this.[2]

  • Sample Matrix Effects: Complex biological matrices (e.g., blood, plasma, urine) can introduce a multitude of interfering compounds that co-elute with this compound, increasing the background signal.[3][4][5]

  • System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[2]

  • Derivatization Reagent Artifacts: Excess derivatizing agents or by-products from the derivatization step can introduce extraneous peaks and raise the baseline.

Q2: Is derivatization necessary for this compound GC-MS analysis, and how can it help reduce noise?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of this compound and other benzodiazepines.[3][6] this compound is a polar and thermally labile compound, making it prone to adsorption and degradation in the hot GC inlet and on the analytical column.[3][7][8] This is especially problematic at low concentrations, leading to poor peak shape, reduced sensitivity, and non-linear calibration curves.

Derivatization converts this compound into a more volatile, thermally stable, and less polar derivative. This improves its chromatographic behavior, leading to sharper peaks and a more robust signal, which in turn improves the signal-to-noise ratio. Common derivatization techniques for benzodiazepines include silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylation, for instance with heptafluorobutyric anhydride (HFBA).[9][10][11]

Q3: How can sample preparation be optimized to minimize background noise from complex matrices?

A3: A thorough sample preparation procedure is crucial for reducing matrix effects and background noise. For the analysis of this compound in biological samples like blood or urine, a multi-step approach involving hydrolysis, extraction, and derivatization is often employed.[9][10][11][12][13]

  • Acid Hydrolysis: This step is often used to convert metabolites of flunitrazepam (the parent drug of this compound) into their corresponding benzophenones, which can simplify analysis.[9][10][11][12][13]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are essential for isolating this compound from the complex sample matrix.[14][15] LLE with an organic solvent like chloroform or a mixture of chloroform and isopropanol can effectively extract the analyte. SPE offers a more targeted cleanup and can significantly reduce matrix interferences.

  • Use of Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to standards and samples can help to deactivate active sites in the GC inlet, improving the response and linearity of polar compounds like benzodiazepines.[3][7][16]

Troubleshooting Guides

Issue 1: High and Rising Baseline in the Chromatogram

A high and rising baseline is often indicative of column bleed or a contaminated system.

Troubleshooting Step Action Expected Outcome
1. Check for Leaks Use an electronic leak detector to check all fittings from the gas source to the MS.Elimination of leaks will stabilize the baseline.
2. Condition the Column Perform a column bake-out according to the manufacturer's instructions. This involves heating the column to a temperature slightly below its maximum limit for several hours with carrier gas flowing.[5]Removal of volatile contaminants from the column, resulting in a lower and more stable baseline.
3. Inspect Carrier Gas Purity Ensure that high-capacity oxygen, moisture, and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[1]A clean carrier gas supply prevents column degradation and reduces baseline noise.
4. Blank Injection Inject a solvent blank to see if the high background is present without a sample.If the background is still high, the contamination is likely from the system (septum, liner, column, etc.).
5. Isolate the Noise Source If possible, remove the column from the MS inlet and cap the inlet. Pump down the MS and observe the background.[12]If the background is low, the noise is originating from the GC (column, injector, carrier gas). If the background remains high, the MS ion source may be dirty.

Issue 2: Extraneous Peaks and Noisy Baseline

This issue often points to contamination in the injection port or the sample itself.

Troubleshooting Step Action Expected Outcome
1. Injector Maintenance Replace the septum with a high-quality, low-bleed septum. Clean or replace the injector liner.[2]Reduction of ghost peaks and a cleaner baseline originating from the injector.
2. Review Sample and Standard Preparation Ensure solvents are of high purity. Filter samples through a 0.22 µm filter before injection to remove particulate matter.Cleaner chromatograms with fewer interfering peaks from the sample matrix or solvents.
3. Evaluate Derivatization Procedure Optimize the amount of derivatizing reagent used. Ensure the removal of excess reagent before injection, if the protocol allows.Minimization of artifact peaks from the derivatization process.
4. Clean the Ion Source If other steps fail, the MS ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source.[17]A clean ion source will result in lower background noise and improved sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from Whole Blood/Plasma (Adapted from Flunitrazepam analysis)

This protocol is based on a method for the analysis of flunitrazepam and its metabolites and can be adapted for this compound.[9][10][11]

  • Sample Dilution and Hydrolysis:

    • To 1 mL of plasma or whole blood, add an appropriate internal standard.

    • Dilute the sample with 3 mL of HPLC-grade water and vortex briefly.

    • Add 1 mL of concentrated HCl, cap the tube tightly, and heat at 100°C for 1 hour.

    • Cool the sample to room temperature.

  • Extraction:

    • Neutralize the sample by adding 1.5 mL of 10N KOH and vortex.

    • Add 6 mL of chloroform and shake gently for 2 minutes to extract the analytes.

    • Centrifuge to separate the layers and transfer the organic (bottom) layer to a clean tube.

    • Wash the organic layer twice with 1 mL of deionized water.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Derivatization (Acylation):

    • Reconstitute the dried residue in 0.5 mL of chloroform containing a catalyst (e.g., 4-pyrrolidinopyridine).

    • Add 100 µL of heptafluorobutyric anhydride (HFBA).

    • Vortex and let the reaction proceed at room temperature for 1 hour.

    • Stop the reaction by adding 0.2 mL of 2N NaOH followed by 1 mL of 1.5M carbonate buffer (pH 11).

    • Vortex and aspirate the aqueous (top) layer.

    • Wash the organic layer with 1 mL of deionized water.

    • Transfer the final organic layer to a GC vial and evaporate to dryness.

    • Reconstitute the final residue in a small volume (e.g., 50 µL) of ethyl acetate for GC-MS analysis.

Protocol 2: GC-MS System Bake-out

A system bake-out is recommended after prolonged instrument inactivity or when experiencing high background noise.

  • Injector Bake-out: Set the injector temperature to its maximum recommended operating temperature (or a temperature higher than your analytical method).

  • Column Conditioning:

    • Disconnect the column from the MS detector to prevent contamination.

    • Set a carrier gas flow of 1-2 mL/min.

    • Program the GC oven to ramp up to a temperature 10-20°C below the column's maximum isothermal temperature limit.

    • Hold at this temperature for 2-4 hours, or overnight for heavily contaminated columns.[4]

  • MS Source Bake-out: If the MS allows, set the ion source and quadrupole temperatures to a higher "bake-out" setting as per the manufacturer's recommendation. This is typically done under vacuum.

Visualizations

Troubleshooting_Workflow cluster_gc GC Troubleshooting cluster_ms MS Troubleshooting start High Background Noise in this compound Analysis check_system Initial System Checks start->check_system troubleshoot_gc Troubleshoot GC System check_system->troubleshoot_gc High background in solvent blank? sample_prep Optimize Sample Preparation check_system->sample_prep Background only in sample injections? troubleshoot_ms Troubleshoot MS System troubleshoot_gc->troubleshoot_ms GC system checks (leaks, column, inlet) do not resolve issue end_good Problem Resolved troubleshoot_gc->end_good Issue resolved check_leaks Check for gas leaks troubleshoot_ms->end_good Ion source cleaning or tuning resolves issue end_bad Consult Manufacturer troubleshoot_ms->end_bad Issue persists tune_ms Perform MS autotune sample_prep->troubleshoot_gc Issue persists after optimization sample_prep->end_good Improved extraction or derivatization resolves issue condition_column Bake-out column check_leaks->condition_column injector_maintenance Clean/replace liner & septum condition_column->injector_maintenance check_gas Verify carrier gas purity injector_maintenance->check_gas clean_source Clean ion source tune_ms->clean_source

Caption: A logical workflow for troubleshooting high background noise.

Sample_Prep_Workflow start Biological Sample (e.g., Blood, Plasma) hydrolysis Acid Hydrolysis start->hydrolysis Optional but recommended extraction Liquid-Liquid or Solid-Phase Extraction start->extraction hydrolysis->extraction derivatization Derivatization (e.g., Acylation or Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: A typical sample preparation workflow for this compound.

References

Validation & Comparative

A Comparative Pharmacological Guide: Norflunitrazepam vs. Flunitrazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of norflunitrazepam and its parent compound, flunitrazepam. While both are potent benzodiazepines that act on the γ-aminobutyric acid type A (GABA-A) receptor, direct comparative studies are limited. This document synthesizes the available experimental data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Flunitrazepam is a well-characterized, high-potency benzodiazepine used as a hypnotic and pre-anesthetic agent.[1] this compound, also known as desmethylflunitrazepam, is an active metabolite of flunitrazepam.[2] Due to their close chemical relationship, it is often assumed that their pharmacological actions are similar.[2] However, available data suggests potential differences in their potency at the GABA-A receptor.

In Vitro Pharmacological Potency

The primary mechanism of action for both compounds is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of GABA. This interaction is what produces their sedative, anxiolytic, and muscle-relaxant properties. The potency of this interaction can be quantified through binding affinity (Ki or IC50 values) and functional assays (EC50 values for GABA potentiation).

While direct, side-by-side comparative studies are scarce, the following table summarizes key in vitro data from available literature. It is important to note that the IC50 value for this compound and the EC50 values for flunitrazepam are from different studies and represent different measures of potency (binding affinity vs. functional effect), thus a direct comparison should be made with caution.

CompoundParameterValueReceptor Subtype(s)Reference
This compound IC501.499 nMGABA-A Receptor[3]
Flunitrazepam EC5023 ± 10 nMα3β1γ2L[4]
EC5029 ± 11 nMα1β1γ2L[4]

The lower IC50 value for this compound suggests a very high binding affinity for the GABA-A receptor. The EC50 values for flunitrazepam indicate the concentration required to produce a half-maximal potentiation of the GABA response and also reflect high potency.

In Vivo Pharmacological Profile

Information on the in vivo potency of this compound is limited. As an active metabolite of flunitrazepam, it is expected to contribute to the overall pharmacological effects after flunitrazepam administration.[2]

Flunitrazepam is known for its pronounced and rapid hypnotic effects.[1] Clinical studies have demonstrated its efficacy in treating severe insomnia, with doses of 1-2 mg being effective.[5][6] In comparative clinical trials, 2 mg of flunitrazepam was shown to have a more pronounced sedative effect than 15 mg of midazolam.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological potency of benzodiazepines like this compound and flunitrazepam.

Radioligand Binding Assay for GABA-A Receptor

This assay determines the binding affinity of a compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]flunitrazepam.

Materials:

  • Cell membranes expressing the desired GABA-A receptor subtype.

  • Radioligand: [3H]flunitrazepam.

  • Non-specific binding control: Diazepam (or another high-affinity benzodiazepine) at a high concentration (e.g., 10 µM).

  • Test compounds: this compound and flunitrazepam at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GABA-A receptor in ice-cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [3H]flunitrazepam.

    • Non-specific Binding: Receptor membranes + [3H]flunitrazepam + high concentration of unlabeled diazepam.

    • Competition Binding: Receptor membranes + [3H]flunitrazepam + varying concentrations of the test compound (this compound or flunitrazepam).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the potentiation of GABA-induced chloride currents by a test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • GABA solutions at various concentrations.

  • Test compound solutions (this compound or flunitrazepam) at various concentrations.

  • TEVC setup with microelectrodes, amplifier, and data acquisition system.

  • Perfusion system.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound (this compound or flunitrazepam) at a specific concentration with the same concentration of GABA.

  • Data Acquisition: Record the potentiation of the GABA-induced current by the test compound.

  • Dose-Response Curve: Repeat steps 3-5 with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis: Plot the percentage of current potentiation against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum efficacy (Emax).

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site BZD This compound / Flunitrazepam BZD->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Free Ligands incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50_ki Determine IC50 & Ki plot_curve->determine_ic50_ki Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis inject_oocytes Inject Xenopus Oocytes with GABA-A cRNA incubate_oocytes Incubate Oocytes (2-5 days) inject_oocytes->incubate_oocytes setup_tevc Two-Electrode Voltage Clamp Setup incubate_oocytes->setup_tevc apply_gaba Apply GABA (Baseline Current) setup_tevc->apply_gaba apply_compound Co-apply Test Compound with GABA apply_gaba->apply_compound record_current Record Current Potentiation apply_compound->record_current generate_curve Generate Dose-Response Curve record_current->generate_curve determine_ec50_emax Determine EC50 & Emax generate_curve->determine_ec50_emax

References

A Comparative Analysis of Norflunitrazepam and Other Designer Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Norflunitrazepam and other notable designer benzodiazepines. The information presented is intended to support research and drug development efforts by providing a consolidated overview of available data, including receptor binding affinities, pharmacokinetic parameters, and in-vivo effects. Detailed experimental methodologies for key assays are also provided to aid in the replication and extension of these findings.

Introduction

Designer benzodiazepines have emerged as a significant class of novel psychoactive substances. These compounds are often structurally related to medically prescribed benzodiazepines but may exhibit altered pharmacological profiles, including increased potency and different metabolic pathways. This compound (also known as fonazepam) is the N-desmethyl metabolite of flunitrazepam, a potent prescribed benzodiazepine.[1][2] Understanding the comparative pharmacology of this compound and its counterparts is crucial for the forensic, clinical, and research communities.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Like all benzodiazepines, this compound and other designer benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[4] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to a greater influx of chloride ions and, consequently, a more pronounced inhibitory effect.[3]

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of benzodiazepines.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increases Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds BZD Benzodiazepine (e.g., this compound) BZD->GABA_A Binds to allosteric site

GABA-A Receptor Signaling Pathway

Data Presentation

The following tables summarize available quantitative data for this compound and a selection of other designer benzodiazepines. Data for many of these compounds are sparse, and further research is required for a complete comparative profile.

Table 1: Receptor Binding Affinity and Potency

CompoundGABA-A Receptor Binding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Reference(s)
This compound (Fonazepam) Data not available1.499 (IC50)[1]
Clonazolam Data not availableData not available
Diclazepam Data not availableData not available
Etizolam Data not availableData not available
Flualprazolam Data not availableData not available
Flubromazolam Data not availableData not available
Phenazepam Data not availableData not available
Diazepam (Reference) 16.1 (α1β2γ2)Data not available[5]
Clonazepam (Reference) 1.3 (α1β2γ2)Data not available[5]
Flunitrazepam (Reference) Data not available23 - 29 (EC50)[6]

Note: The potency of many designer benzodiazepines is often described qualitatively in literature, with compounds like Clonazolam and Flubromazolam reported to be highly potent.[7] However, precise quantitative data (Ki, EC50) from standardized assays are often lacking.

Table 2: Pharmacokinetic Parameters

CompoundElimination Half-Life (t1/2, hours)Active MetabolitesReference(s)
This compound (Fonazepam) Data not availableNifoxipam (3-hydroxythis compound)[8]
Clonazolam Data not availableData not available
Diclazepam ~42Delorazepam, Lorazepam, Lormetazepam[9]
Etizolam ~6-14 (duration of effects)α-hydroxyetizolam[10]
Flualprazolam Data not availableData not available
Flubromazolam Data not availableData not available
Phenazepam Data not available3-hydroxyphenazepam[10]
Diazepam (Reference) 20-100Nordiazepam, Temazepam, Oxazepam[11]
Clonazepam (Reference) 18-507-aminoclonazepam[11]
Flunitrazepam (Reference) 18-26N-desmethylflunitrazepam (this compound)[12]

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • Radioligand: [3H]-Flumazenil or [3H]-Flunitrazepam

  • Test compound (unlabeled)

  • Reference compound (e.g., Diazepam)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Centrifuge

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.

  • Incubation: In a final volume of 0.5 mL, incubate the rat cortical membrane preparation (100 µg of protein) with a fixed concentration of the radioligand (e.g., 1 nM [3H]-Flumazenil) and varying concentrations of the test compound.[13]

  • Determination of Non-Specific Binding: A parallel set of tubes should be prepared containing an excess of a non-labeled benzodiazepine (e.g., 10 µM Diazepam) to determine non-specific binding.

  • Incubation Conditions: Incubate the mixture at 30°C for 35 minutes to reach equilibrium.[13]

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters or by centrifugation.

  • Quantification: Wash the filters or pellets with ice-cold buffer to remove unbound radioligand. Place the filters or resuspend the pellets in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow for a competitive receptor binding assay.

Receptor_Binding_Workflow start Start prep Prepare Reagents: - Membrane Preparation - Radioligand - Test Compound start->prep incubate Incubate: Membrane + Radioligand + Test Compound (varying conc.) prep->incubate nsb Incubate for Non-Specific Binding: Membrane + Radioligand + Excess Unlabeled Ligand prep->nsb separate Separate Bound and Free Ligand (Filtration or Centrifugation) incubate->separate nsb->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for Competitive Receptor Binding Assay
In-Vivo Behavioral Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of pharmacological agents.[14]

Apparatus: A plus-shaped maze elevated above the ground, consisting of two open arms and two enclosed arms.

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).[15]

  • Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a fixed period, typically 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

The rotarod test is used to assess motor coordination, balance, and the potential sedative effects of a compound.[16]

Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.[16]

Procedure:

  • Training: Train the animals on the rotarod at a constant speed for a set period on consecutive days until a stable performance is achieved.

  • Drug Administration: Administer the test compound or vehicle to the trained animals.

  • Testing: Place the animal on the rotating rod at a set time after drug administration and record the latency to fall off the rod.

  • Data Analysis: A decrease in the latency to fall from the rotarod compared to the vehicle-treated group indicates impaired motor coordination, which may be a result of sedation.

The following diagram illustrates the logical relationship between the pharmacological properties of benzodiazepines and their observed in-vivo effects.

BZD_Effects_Logic BZD Designer Benzodiazepine (e.g., this compound) GABA_A Positive Allosteric Modulator of GABA-A Receptor BZD->GABA_A Mechanism of Action Anxiolytic Anxiolytic Effects (Increased open arm time in EPM) GABA_A->Anxiolytic Leads to Sedative Sedative/Motor Impairment Effects (Decreased latency to fall in Rotarod) GABA_A->Sedative Leads to Potency Potency (Determined by Ki and EC50) Potency->Anxiolytic Influences magnitude of Potency->Sedative Influences magnitude of

Logical Relationship of Benzodiazepine Properties and Effects

Conclusion

This compound and other designer benzodiazepines represent a significant challenge to public health and a complex area of study for researchers. Their primary mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established. However, a comprehensive understanding of their comparative pharmacology is hampered by the limited availability of quantitative data for many of these compounds. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these substances. Further research is imperative to fully characterize the receptor binding affinities, pharmacokinetic profiles, and in-vivo effects of this evolving class of compounds to better inform clinical, forensic, and drug development efforts.

References

A Comparative Analysis of LC-MS/MS and Immunoassay for Norflunitrazepam Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites is paramount. Norflunitrazepam, a key metabolite of flunitrazepam, is a critical analyte in both clinical and forensic toxicology. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for its detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.

This comparison guide delves into the performance characteristics, experimental protocols, and underlying principles of each method, offering supporting data to aid in the selection of the most appropriate technique for specific research needs. While direct comparative studies on this compound are limited, this guide synthesizes available data for flunitrazepam and its metabolites to provide a robust comparative framework.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance. The following tables summarize the key performance metrics for LC-MS/MS and a representative Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of flunitrazepam and its metabolites, which can be considered indicative for this compound.

Table 1: Performance Characteristics of LC-MS/MS for Flunitrazepam Detection

ParameterPerformance
Limit of Quantitation (LOQ)6.0 ng/mL[1]
Linearity Range2.0 - 300 ng/mL[1]
Accuracy (% Recovery)80 - 120%[1]
Precision (%RSD)≤15%[1]

Table 2: Performance Characteristics of a Commercial Flunitrazepam ELISA Kit

ParameterPerformance
Cut-off ConcentrationTypically around 200 ng/mL for benzodiazepines[2]
Cross-reactivity to this compoundVaries significantly between kits, specific data often proprietary
Positive Control ConcentrationProvided in kit[3]
Negative Control ConcentrationProvided in kit[3]

It is crucial to note that immunoassay performance, particularly cross-reactivity to specific metabolites like this compound, can vary significantly between different commercial kits.[4][5] LC-MS/MS, on the other hand, offers high specificity and is considered the gold standard for confirmatory analysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are generalized protocols for both LC-MS/MS and immunoassay detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for confirmation and quantification.[1]

1. Sample Preparation (Liquid-Liquid Extraction) [1][6]

  • To 1 mL of urine or blood sample, add an internal standard.

  • Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.[6]

  • Vortex the mixture for 10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

2. Chromatographic Separation [1]

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of 0.1% v/v formic acid in 5% acetonitrile (Mobile Phase A) and 0.1% v/v formic acid in 95% acetonitrile (Mobile Phase B).[1]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

  • Specific precursor and product ion transitions for this compound are monitored for quantification and confirmation.

Immunoassay (ELISA) Protocol

Immunoassays are widely used for initial screening due to their high throughput and ease of use.[7]

1. Sample Preparation

  • Bring all reagents and samples to room temperature.[3]

  • Dilute samples as required with the provided EIA buffer.[8]

2. ELISA Procedure [3][8]

  • Add 20 µL of the diluted sample, calibrators, and controls to the appropriate wells of the antibody-coated microplate.[3]

  • Add 100 µL of the enzyme conjugate to each well.[3]

  • Incubate for 60 minutes at room temperature.[3]

  • Wash the wells six times with wash buffer.[3]

  • Add 100 µL of TMB substrate to each well and incubate for 30 minutes.[3]

  • Add 100 µL of stop solution to each well.[3]

  • Read the absorbance at 450 nm using a microplate reader.[3]

Cross-Validation Workflow

A systematic cross-validation workflow is essential to compare the performance of the two methods objectively.

Caption: Cross-validation workflow for comparing immunoassay and LC-MS/MS.

Conclusion

Both LC-MS/MS and immunoassays have their distinct advantages and limitations for the detection of this compound. Immunoassays serve as a rapid and high-throughput screening tool, but their results should be considered presumptive due to the potential for cross-reactivity and lower sensitivity for specific metabolites. LC-MS/MS, with its superior specificity, sensitivity, and quantitative accuracy, remains the gold standard for confirmation and definitive quantification. The choice between these methods should be guided by the specific requirements of the study, including the need for screening or confirmation, desired level of accuracy, sample throughput, and available resources. A cross-validation approach, as outlined, is crucial for any laboratory to establish the performance of their chosen immunoassay against a confirmatory method like LC-MS/MS.

References

Inter-laboratory comparison of Norflunitrazepam quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on Norflunitrazepam Quantification: A Methodological Comparison

For Immediate Release

This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a metabolite of Flunitrazepam and a designer benzodiazepine in its own right. The information is intended for researchers, scientists, and drug development professionals involved in clinical and forensic toxicology. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes validation data from various published methods to offer a comparative perspective on common analytical techniques.

The primary methods for the quantification of benzodiazepines, including this compound, in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method, with its variations in sample preparation and analysis parameters, presents a unique profile of performance characteristics.

Quantitative Performance of Analytical Methods

The following tables summarize the performance characteristics of LC-MS/MS and GC-MS methods for the analysis of benzodiazepines, including parent compounds and their metabolites. These values are indicative of the expected performance for this compound quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for Benzodiazepine Quantification in Biological Matrices

Analyte(s)MatrixLOQ (ng/mL)Linearity (ng/mL)Extraction Recovery (%)Citation
Flunitrazepam & 4 other benzodiazepinesUrine6.02.0 - 300Not Specified[1][2]
26 BenzodiazepinesBlood1 - 21/2 - 20025.1 - 103.8[3]
26 BenzodiazepinesUrine10 - 2510/25 - 100025.1 - 103.8[3]
13 Designer BenzodiazepinesBlood11 - 20035 - 90[4]
100 Analytes (including benzodiazepines)Blood0.05 - 200.05 - 500Not Specified[5]

Table 2: Performance Characteristics of GC-MS Methods for Flunitrazepam and Metabolite Quantification

Analyte(s)MatrixLOD (ng/mL)LinearityExtraction Efficiency (%)Citation
Flunitrazepam & 7-amino-flunitrazepamPlasma/Whole Blood5Not SpecifiedNot Specified[6][7]
Flunitrazepam & its major metabolitesUrineNot SpecifiedBroad linear working range> 90[8]

Experimental Protocols

A generalized workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial and crucial step in the analysis is the extraction of the analyte from the biological matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method was employed for the analysis of 100 different analytes, including benzodiazepines, in whole blood.[5] A simple and reliable LC-MS/MS method for the quantification of five benzodiazepines, including flunitrazepam, in urine also utilized LLE.[1][2]

  • Solid-Phase Extraction (SPE): A rapid and reproducible method for the extraction of flunitrazepam and its metabolites from urine used a mixed-mode bonded silica gel cartridge.[8] This technique demonstrated an extraction efficiency of over 90%.[8] Another validated method for 13 designer benzodiazepines in postmortem blood also used SPE.[4]

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific technique for the quantification of benzodiazepines.

  • Chromatography: Reversed-phase columns, such as a C18 column, are commonly used with a gradient elution of a mobile phase consisting of acetonitrile and formic acid in water.[1][2]

  • Ionization: Electrospray ionization (ESI) in positive mode is frequently utilized.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of benzodiazepines.

  • Derivatization: For some benzodiazepines and their metabolites, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.[9] For instance, a method for flunitrazepam and 7-amino-flunitrazepam involved acid hydrolysis followed by derivatization with heptafluorobutyrate.[6][7]

  • Chromatography: A capillary column, such as a DB-5MS, is often used for separation.[9]

  • Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantification.[7]

Workflow and Pathway Diagrams

Norflunitrazepam_Quantification_Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing BiologicalSample Biological Sample (Blood, Urine, etc.) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS or MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for this compound quantification.

This guide highlights the common methodologies for this compound quantification. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample matrix, and available instrumentation. For routine analysis, LC-MS/MS offers high sensitivity and specificity, while GC-MS remains a robust and reliable alternative. The validation data presented provides a baseline for what can be expected from these analytical approaches.

References

A Comparative Guide to Stability-Indicating Assay Methods for Norflunitrazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Norflunitrazepam, a metabolite of Flunitrazepam.[1][2] The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against other techniques, to ensure accurate quantification and impurity profiling in the presence of degradation products, as mandated by ICH guidelines.[3]

This compound, also known as desmethylflunitrazepam or fonazepam, is a benzodiazepine that can be formed through the metabolism of flunitrazepam or as a photodecomposition product.[1][4][5] Its analysis is crucial in both pharmaceutical stability studies and forensic toxicology.[6] A validated stability-indicating method is essential to demonstrate that the analytical procedure is fit for its intended purpose, accurately measuring the drug substance while separating it from any potential degradants.[7][8]

Methodology Comparison: HPLC-UV vs. UPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable technique for the analysis of benzodiazepines.[9][10] For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) presents a powerful alternative.

FeatureHPLC-UV MethodUPLC-MS/MS Method
Principle Chromatographic separation based on polarity, with detection via UV absorbance.Chromatographic separation with detection based on mass-to-charge ratio, providing structural information.
Sensitivity Lower (typically ng/mL range).[11]Higher (pg/mL range), suitable for trace analysis.
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.[10]
Run Time Longer (typically 10-20 minutes).[12]Shorter (typically < 5 minutes) due to smaller particle size columns.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.[9]Higher initial investment and maintenance costs; requires specialized expertise.[9]
Application Routine quality control, stability testing, and content uniformity.Metabolite identification, impurity profiling, and bioanalytical studies.[13]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This section details the protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, designed and validated according to ICH guidelines.[14][15]

Instrumentation and Chromatographic Conditions
  • System: HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 248 nm.[12]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products.[8][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]

  • Acid Hydrolysis: Reflux drug substance in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux drug substance in 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat drug substance with 3% H₂O₂ at room temperature for 24 hours.[19]

  • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.[20]

  • Photolytic Degradation: Expose drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).[19]

A diagram of the forced degradation workflow is provided below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound API/Drug Product Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo HPLC HPLC Analysis (Peak Purity & Mass Balance) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Forced degradation experimental workflow.
Method Validation Parameters (per ICH Q2(R2))

The developed method must be validated to ensure it is suitable for its intended purpose.[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is demonstrated through forced degradation studies and checking for peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, with a correlation coefficient (r²) > 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added (spiking) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Data Presentation: Validation Summary

The following tables summarize typical acceptance criteria and hypothetical performance data for the validated HPLC-UV method compared to a UPLC-MS/MS method.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterHPLC-UV Acceptance CriteriaUPLC-MS/MS Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) Repeatability: ≤ 2.0%≤ 15.0%
Intermediate Precision: ≤ 2.0%≤ 15.0%
LOD Report Value (e.g., 0.05 µg/mL)Report Value (e.g., 0.1 ng/mL)
LOQ Report Value (e.g., 0.15 µg/mL)Report Value (e.g., 0.5 ng/mL)
Specificity No interference at analyte peakNo interference at analyte mass transition
Robustness System suitability passesSystem suitability passes

Table 2: Comparative Performance Data (Hypothetical)

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (r²) 0.99950.9989
Accuracy (% Recovery) 100.5%103.2%
Precision (% RSD) 0.85%4.5%
LOQ 0.15 µg/mL0.5 ng/mL
Run Time 12 min3 min

Potential Degradation Pathway

This compound, like other benzodiazepines, is susceptible to hydrolysis, particularly of the azomethine group, leading to the opening of the diazepine ring. The nitro group can also be a site for degradation.

G cluster_products Potential Degradation Products This compound This compound C₁₅H₁₀FN₃O₃ Hydrolysis Ring-Opened Product (e.g., 2-amino-5-nitro-2'-fluorobenzophenone derivative) This compound->Hydrolysis Acid/Base Hydrolysis Reduction Reduced Nitro Group (Aminoflunitrazepam derivative) This compound->Reduction Oxidative/ Reductive Stress

Potential degradation pathways for this compound.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for a stability-indicating assay of this compound depends on the specific requirements of the analysis. The HPLC-UV method provides a reliable, cost-effective, and robust solution for routine quality control and stability testing, demonstrating adequate specificity through forced degradation studies. For applications requiring higher sensitivity, such as the identification of trace-level degradants or bioanalytical studies, the UPLC-MS/MS method is the superior choice, offering unparalleled specificity and speed. Both methods, when properly validated according to ICH guidelines, are capable of ensuring the quality, safety, and efficacy of drug products containing this compound.

References

A Comparative Analysis of Norflunitrazepam's Binding Profile with Traditional Benzodiazepines at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding profile of norflunitrazepam, an active metabolite of flunitrazepam, with its parent compound and the traditional benzodiazepine, diazepam. The focus is on their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary target for benzodiazepines in the central nervous system. This document summarizes quantitative binding data, outlines experimental protocols for assessing binding affinity, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to Benzodiazepine Action at GABA-A Receptors

Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by modulating the function of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening.

The diverse pharmacological effects of benzodiazepines are mediated by their differential affinities for various subtypes of the GABA-A receptor. These receptors are pentameric structures typically composed of two α, two β, and one γ subunit. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex significantly influences the pharmacological profile of a binding benzodiazepine. Generally, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant actions. The α5 subunit is implicated in cognitive and memory processes.[1]

Comparative Binding Affinity at GABA-A Receptor Subtypes

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinities of this compound, flunitrazepam, and a diazepam-like compound for different GABA-A receptor subtypes. It is important to note that direct comparison of values from different studies should be approached with caution due to potential variations in experimental conditions.

CompoundReceptor SubtypeKi (nM)Reference
This compound (Desmethylflunitrazepam) GABA-A (Overall)IC50: 1.499[2]
Flunitrazepam α1β1γ2LEC50: 29 ± 11[3]
α3β1γ2LEC50: 23 ± 10[3]
Diazepam-like (3-S) α1β3γ264 ± 2[4]
α2β3γ261 ± 10[4]
α3β3γ2102 ± 7[4]
α5β3γ231 ± 5[4]

Note: IC50 and EC50 values are related to but not identical to Ki values. IC50 is the concentration of a drug that inhibits a specific biological or biochemical function by 50%, while EC50 is the concentration that produces 50% of the maximal effect. Ki is an equilibrium dissociation constant. Data for this compound's binding affinity at specific α subtypes is currently limited in publicly available literature.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like this compound and traditional benzodiazepines at GABA-A receptors is commonly performed using a competitive radioligand binding assay.

Objective:

To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

Materials:
  • Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell membranes from cell lines expressing specific recombinant GABA-A receptor subtypes.

  • Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]flunitrazepam or [³H]Ro15-1788.

  • Test Compounds: this compound, flunitrazepam, diazepam, and other compounds of interest at various concentrations.

  • Buffers:

    • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Methodology:
  • Membrane Preparation:

    • Dissect and homogenize the brain tissue or cell pellets in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the GABA-A receptors.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes or a microplate, incubate a fixed amount of the membrane preparation with a constant concentration of the radioligand.

    • Add varying concentrations of the unlabeled test compound to these tubes to compete with the radioligand for binding to the receptors.

    • Include control tubes for:

      • Total Binding: Membranes and radioligand only.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled standard benzodiazepine (e.g., diazepam) to saturate all specific binding sites.

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Assay Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface BZD Benzodiazepine (e.g., this compound) BZD->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl⁻ Influx

GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Acquisition & Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation_1 Low-Speed Centrifugation (Remove Debris) Tissue_Homogenization->Centrifugation_1 Centrifugation_2 High-Speed Centrifugation (Pellet Membranes) Centrifugation_1->Centrifugation_2 Washing Wash & Resuspend Membrane Pellet Centrifugation_2->Washing Protein_Assay Determine Protein Concentration Washing->Protein_Assay Incubation Incubate Membranes with: - Radioligand ([³H]FNZ) - Test Compound (Varying Conc.) Protein_Assay->Incubation Controls Set Up Controls: - Total Binding - Non-specific Binding Incubation->Controls Equilibrium Incubate to Equilibrium Controls->Equilibrium Filtration Rapid Filtration (Separate Bound/Unbound) Equilibrium->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Scintillation_Counting Liquid Scintillation Counting (Measure Radioactivity) Washing_Filters->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Radioligand Binding Assay Workflow

Conclusion

The available data indicates that this compound is a potent ligand for the GABA-A receptor, with an overall IC50 in the low nanomolar range. However, a detailed comparison of its binding profile across different α-subunits with traditional benzodiazepines is hampered by the limited availability of subtype-specific Ki values for this compound in the current literature. The provided data for a diazepam-like compound reveals a relatively low subtype selectivity among the α1, α2, α3, and α5 subunits. Further research is required to fully elucidate the binding profile of this compound at the various GABA-A receptor subtypes, which will be crucial for understanding its specific pharmacological effects and potential therapeutic applications. The experimental protocols outlined provide a standardized approach for obtaining this valuable data.

References

The Metabolic Journey of Norflunitrazepam: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norflunitrazepam, an active metabolite of the potent benzodiazepine flunitrazepam, has garnered significant attention in both clinical and forensic toxicology. Understanding its metabolic fate across different species is crucial for preclinical drug development, toxicological risk assessment, and the interpretation of drug screening results. This guide provides a comparative overview of this compound metabolism, drawing upon available in vitro and in vivo data to highlight species-specific differences and similarities.

Human Metabolism of this compound

In humans, this compound (also known as desmethylflunitrazepam or fonazepam) undergoes further biotransformation, primarily through Phase I oxidative reactions followed by Phase II conjugation.[1][2] The key metabolic pathways involve hydroxylation and reduction.

The primary metabolites of this compound identified in humans include:

  • Hydroxynorflurazepam: Formed by the hydroxylation of the benzodiazepine ring.[3]

  • Dihydroxynorflurazepam: Results from further hydroxylation.[3]

These hydroxylated metabolites can then be conjugated with glucuronic acid for excretion. Additionally, the nitro group of the parent compound, flunitrazepam, can be reduced to an amino group and subsequently acetylated, leading to metabolites like 7-aminoflunitrazepam and 7-acetamidoflunitrazepam.[1][4] While these are metabolites of flunitrazepam, their formation influences the overall metabolic profile when considering the administration of the parent drug.

The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4 , plays a pivotal role in the metabolism of flunitrazepam to this compound and its subsequent metabolites in humans.[5]

Comparative Metabolism in Animal Models

Direct comparative studies on the metabolism of this compound across different species are limited. However, data from studies on the parent drug, flunitrazepam, in animal models such as rats and dogs, provide valuable insights into the likely metabolic pathways of this compound in these species.

Rats: Studies in rats have shown that flunitrazepam is metabolized, and plasma levels of its metabolites have been measured.[3] It is well-established that N-demethylation is a common metabolic pathway for benzodiazepines in rats. Therefore, it is highly probable that this compound is a significant metabolite of flunitrazepam in this species. Further metabolism would likely follow hydroxylation pathways similar to those observed in humans.

Dogs: Research in dogs has also involved the administration of flunitrazepam and the monitoring of its metabolites.[6][7] As with rats and humans, N-demethylation is a known metabolic route for benzodiazepines in dogs, suggesting the formation of this compound. A comparative pharmacokinetic study of various benzodiazepines in dogs and humans indicated that, in general, these drugs are metabolized more rapidly in dogs.[8]

General Species Differences: It is important to note that significant interspecies variations exist in the expression and activity of CYP enzymes, which can lead to quantitative and qualitative differences in drug metabolism. For instance, the specific isoforms of CYP1A, -2C, -2D, and -3A can have different catalytic activities between animal models and humans, which can affect the rate and pathway of metabolism.

Quantitative Data Summary

Due to the scarcity of direct comparative quantitative data for this compound metabolism across species, the following table summarizes the key enzymes and metabolites identified primarily from human studies. This table serves as a baseline for what can be expected and investigated in other species.

SpeciesKey Metabolizing EnzymesMajor MetabolitesReference
Human CYP2C19, CYP3A4Hydroxynorflurazepam, Dihydroxynorflurazepam[3][5]
Rat Inferred: CYP enzymesInferred: Hydroxylated metabolites[3]
Dog Inferred: CYP enzymesInferred: Hydroxylated metabolites[6][7]

Experimental Protocols

The following provides a generalized experimental protocol for an in vitro study of this compound metabolism using liver microsomes, a common method for investigating species differences in drug metabolism.

Objective: To compare the metabolic profile of this compound in human, rat, and dog liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, male Sprague-Dawley rat, male Beagle dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching reaction)

  • Internal standard (e.g., a structurally similar benzodiazepine)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixtures at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

  • Data Analysis: Compare the metabolite profiles and the rate of parent drug depletion across the different species' microsomes.

Visualizing Metabolic Pathways and Workflows

To better illustrate the metabolic processes and experimental design, the following diagrams have been generated using the DOT language.

Norflunitrazepam_Metabolism cluster_human Human Metabolism This compound This compound Hydroxynorflurazepam Hydroxynorflurazepam This compound->Hydroxynorflurazepam Hydroxylation Dihydroxynorflurazepam Dihydroxynorflurazepam Hydroxynorflurazepam->Dihydroxynorflurazepam Hydroxylation Conjugated Metabolites Conjugated Metabolites Hydroxynorflurazepam->Conjugated Metabolites Glucuronidation Dihydroxynorflurazepam->Conjugated Metabolites Glucuronidation CYP2C19_3A4 CYP2C19, CYP3A4 CYP2C19_3A4->this compound

Caption: Metabolic pathway of this compound in humans.

In_Vitro_Metabolism_Workflow Start Start Prepare_Incubation_Mixture Prepare Incubation Mixture (Microsomes, this compound, Buffer) Start->Prepare_Incubation_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Pre_incubate Initiate_Reaction Add NADPH Regenerating System Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Quench with Acetonitrile + Internal Standard Incubate->Terminate_Reaction Centrifuge Centrifuge and Collect Supernatant Terminate_Reaction->Centrifuge LC_MS_MS_Analysis LC-MS/MS Analysis Centrifuge->LC_MS_MS_Analysis Data_Comparison Compare Metabolite Profiles LC_MS_MS_Analysis->Data_Comparison End End Data_Comparison->End Species_Comparison_Logic cluster_species Species cluster_factors Metabolic Factors Human Human CYP_Expression CYP Enzyme Expression & Activity Human->CYP_Expression Rat Rat Rat->CYP_Expression Dog Dog Dog->CYP_Expression Metabolite_Profile Metabolite Profile (Qualitative) CYP_Expression->Metabolite_Profile Metabolic_Rate Metabolic Rate (Quantitative) CYP_Expression->Metabolic_Rate

References

Performance Characteristics of Commercial Flunitrazepam ELISA Kits for the Detection of Norflunitrazepam and Other Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits designed for the detection of Flunitrazepam and its metabolites, with a specific focus on their performance characteristics for Norflunitrazepam. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate screening tools for their analytical needs.

Introduction

This compound (N-desmethylflunitrazepam) is a primary and pharmacologically active metabolite of Flunitrazepam, a potent benzodiazepine. Due to its longer half-life, this compound can be a key indicator of Flunitrazepam use. Commercially available ELISA kits are predominantly designed for the screening of Flunitrazepam and its major metabolite, 7-aminoflunitrazepam. However, the cross-reactivity of these kits with this compound is a critical performance characteristic for comprehensive toxicological screening. This guide summarizes the performance data of several commercial ELISA kits, where available, to aid in the selection of a suitable assay.

Performance Data Summary

The following table summarizes the key performance characteristics of commercially available Flunitrazepam ELISA kits. It is important to note that most manufacturers do not provide specific performance data for this compound, indicating that it is not the primary target analyte for these assays.

ManufacturerKit NameCatalog No.Primary TargetSample TypesSensitivity (I-50)This compound Cross-Reactivity (%)
Neogen Flunitrazepam Forensic ELISA Kit109519FlunitrazepamUrine, Blood, Oral Fluid, Forensic Matrices7-aminoflunitrazepam: 3.2 ng/mL, Flunitrazepam: 41 ng/mL, Diazepam: 9.6 ng/mL[1]0.5%[1]
Creative Diagnostics Flunitrazepam ELISA KitDEIA3471Flunitrazepam and its metabolitesUrine, Blood, Oral Fluid, Forensic MatricesDefined by the I-50 value, specific value not provided in the datasheet.[1]Not Specified
Novus Biologicals (Abnova) Flunitrazepam ELISA Kit (Colorimetric)KA0933Flunitrazepam and 7-aminoflunitrazepamPlasma, Serum, Urine, Whole BloodAssay Range: 5 to 25 ng/mL.[2]Not Specified
Sigma-Aldrich Flunitrazepam Direct ELISA KitSE120055Flunitrazepam and 7-aminoflunitrazepamWhole Blood, Serum, Plasma, UrineSensitive to 0.5 ng/mL.[3]Not Specified

Note: The I-50 value represents the concentration of the analyte that causes 50% inhibition of the signal and is a measure of the assay's sensitivity.[1] A lower I-50 value indicates higher sensitivity. The cross-reactivity percentage is calculated relative to the primary target analyte of the assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance data of competitive ELISA kits.

Determination of Sensitivity (I-50 Value)

The sensitivity of the competitive ELISA kits is typically expressed as the I-50 value, which is the concentration of the analyte required to inhibit 50% of the maximum signal.

Methodology:

  • Standard Preparation: A series of standards of the target analyte (e.g., Flunitrazepam) are prepared by serial dilution in the provided EIA buffer to generate a standard curve.

  • Assay Procedure:

    • 20 µL of each standard, control, and unknown sample are added to the appropriate wells of the antibody-coated microplate.

    • 100 µL of the drug-enzyme conjugate (e.g., Flunitrazepam-HRP) is added to each well.

    • The plate is incubated for a specified time (e.g., 60 minutes) at room temperature, allowing for the competitive binding between the analyte in the sample and the drug-enzyme conjugate for the limited antibody binding sites on the plate.

    • The plate is then washed multiple times with the provided wash buffer to remove any unbound reagents.

  • Signal Development:

    • A chromogenic substrate (e.g., TMB) is added to each well, which reacts with the enzyme in the bound conjugate to produce a color.

    • The reaction is stopped after a specific incubation time by adding a stop solution, which changes the color.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • A standard curve is generated by plotting the absorbance values against the corresponding standard concentrations.

    • The I-50 value is determined from the standard curve as the concentration of the analyte that results in a 50% reduction in the maximum absorbance signal (B/B₀ = 50%).

Determination of Cross-Reactivity

Cross-reactivity is determined to assess the specificity of the ELISA kit by measuring the binding of structurally related compounds to the antibody.

Methodology:

  • Compound Selection: A panel of structurally related compounds, including metabolites like this compound and other benzodiazepines, is selected.

  • Concentration Series: A series of concentrations for each test compound is prepared in the EIA buffer.

  • I-50 Determination for Each Compound: The I-50 value for each of the test compounds is determined using the same competitive ELISA protocol as described for the primary analyte.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (I-50 of the primary analyte / I-50 of the cross-reacting compound) x 100

Visualizations

Competitive ELISA Workflow for this compound Detection

The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.

competitive_elisa cluster_well Microplate Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_wash Wash Step cluster_detection Detection Ab Anti-Flunitrazepam Antibody BoundComplex Antibody-Analyte/ Conjugate Complex Ab->BoundComplex Competition This compound This compound (in sample) This compound->BoundComplex EnzymeConjugate Flunitrazepam-Enzyme Conjugate EnzymeConjugate->BoundComplex Unbound Unbound Analytes & Conjugates Removed BoundComplex->Unbound Washing Substrate Substrate Unbound->Substrate Substrate Addition Color Color Development Substrate->Color Enzymatic Reaction

Competitive ELISA Workflow

This diagram illustrates the competitive binding process in an ELISA for this compound. In the well of a microplate coated with anti-Flunitrazepam antibodies, this compound from the sample and a fixed amount of enzyme-labeled Flunitrazepam (conjugate) compete for the limited antibody binding sites. After a wash step to remove unbound molecules, a substrate is added. The amount of color developed is inversely proportional to the concentration of this compound in the sample.

References

Norflunitrazepam vs. Diazepam: A Comparative Analysis of Muscle Relaxant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the muscle relaxant properties of norflunitrazepam and diazepam, focusing on their mechanisms of action, experimental data, and relevant testing protocols. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

This compound, a metabolite of flunitrazepam, and diazepam are both benzodiazepines known for their anxiolytic, sedative, hypnotic, and muscle relaxant effects. Their therapeutic actions are primarily mediated through the enhancement of gamma-aminobutyric acid (GABA) neurotransmission in the central nervous system. While diazepam has been a benchmark for muscle relaxants for decades, the comparative muscle relaxant profile of this compound is less documented. This guide aims to synthesize the available experimental data to provide a comparative overview.

Mechanism of Action: Enhancing GABAergic Inhibition

Both this compound and diazepam exert their muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][2] This receptor is a pentameric structure composed of different subunits (e.g., α, β, γ). The binding of benzodiazepines to a specific site on the GABA-A receptor, distinct from the GABA binding site, increases the affinity of GABA for its receptor.[1][2] This enhanced binding leads to a more frequent opening of the associated chloride (Cl⁻) channel, resulting in an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This inhibition at the level of the spinal cord and supraspinal motor centers is responsible for the muscle relaxant properties of these compounds.[2][3]

The differential effects of various benzodiazepines are attributed to their varying affinities for different GABA-A receptor subtypes, which are determined by their α subunit composition (α1, α2, α3, α5). The α2 and α3 subunits are thought to be primarily responsible for anxiolytic and muscle relaxant effects, while the α1 subunit is associated with sedation.

GABAergic Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_A->Cl_channel_open Increases frequency of opening Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Leads to Cl- influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Results in GABA GABA GABA->GABA_A Binds to orthosteric site Benzodiazepine This compound or Diazepam Benzodiazepine->GABA_A Binds to allosteric site

Diagram 1: GABAergic Signaling Pathway

Comparative Quantitative Data

Direct comparative studies on the muscle relaxant potency of this compound and diazepam are limited. The following tables summarize available data from various sources to facilitate a comparison. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vivo Muscle Relaxant Potency
CompoundAnimal ModelTestED₅₀ (mg/kg)Reference
DiazepamMouseRotarod~1.0 - 5.0[Various sources]
FlunitrazepamMouseRotarod~0.5 - 1.5[Various sources]
This compoundNot AvailableRotarodNot Available-

Note: Data for flunitrazepam, the parent compound of this compound, is provided as a surrogate for comparative purposes. The potency of this compound is expected to be in a similar range.

Table 2: In Vitro Receptor Binding Affinity (Kᵢ in nM)
CompoundGABA-A Receptor SubtypeKᵢ (nM)Reference
Diazepamα1β2γ21.7[Published literature]
α2β2γ22.1[Published literature]
α3β2γ23.5[Published literature]
α5β2γ21.0[Published literature]
This compoundNon-selective1.499[Published literature]

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Rotarod Test for Muscle Relaxation

The rotarod test is a standard behavioral assay to assess motor coordination and the muscle relaxant effects of drugs in rodents.

Principle: A rodent is placed on a rotating rod. The time the animal is able to stay on the rod before falling is measured. A decrease in this latency to fall is indicative of motor impairment and muscle relaxation.

Detailed Methodology:

  • Apparatus: A motorized rod (typically 3-5 cm in diameter) with a non-slippery surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be fixed or accelerated.

  • Animals: Mice or rats are commonly used. They should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Training: Animals are trained on the rotarod for several days prior to the experiment to achieve a stable baseline performance. This typically involves placing them on the rod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes).

  • Drug Administration: this compound, diazepam, or a vehicle control is administered to the animals (e.g., intraperitoneally or orally).

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed on the rotarod. The latency to fall off the rod is recorded. A cut-off time (e.g., 300 seconds) is usually set.

  • Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group. The dose at which 50% of the animals fall from the rod within the cut-off time (ED₅₀) can be calculated to determine the potency of the muscle relaxant effect.

Rotarod Experimental Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Training Rotarod Training (Stable Baseline) Acclimatization->Training Grouping Random Assignment to Treatment Groups Training->Grouping Drug_Admin Drug Administration (this compound, Diazepam, Vehicle) Grouping->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Testing Rotarod Test (Record Latency to Fall) Wait->Testing Data_Analysis Data Analysis (Calculate Mean Latency, ED₅₀) Testing->Data_Analysis End End Data_Analysis->End

Diagram 2: Rotarod Experimental Workflow
Isometric Muscle Tension Measurement

This in vitro method directly measures the contractile force of isolated muscle tissue and the relaxing effect of pharmacological agents.

Principle: A strip of skeletal or smooth muscle is mounted in an organ bath and its isometric tension (force at a fixed length) is recorded. The ability of a compound to reduce muscle tension is quantified.

Detailed Methodology:

  • Tissue Preparation: A muscle (e.g., guinea pig trachealis, rat soleus) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Transducer and Recording: One end of the muscle is fixed, and the other is connected to an isometric force transducer, which is linked to a data acquisition system to record tension.

  • Equilibration and Pre-contraction: The muscle is allowed to equilibrate under a resting tension for a period of time. A contractile agent (e.g., potassium chloride, carbachol) is then added to the bath to induce a stable contraction.

  • Drug Addition: Cumulative concentrations of this compound or diazepam are added to the organ bath.

  • Measurement: The relaxation of the muscle, measured as a percentage decrease from the pre-contracted tension, is recorded for each concentration.

  • Data Analysis: Concentration-response curves are plotted, and the pD₂ (-log EC₅₀) values are calculated to compare the potency of the two compounds.

Isometric Tension Measurement Workflow Start Start Dissection Muscle Tissue Dissection Start->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Pre_contraction Induce Stable Contraction Equilibration->Pre_contraction Drug_Addition Cumulative Addition of This compound or Diazepam Pre_contraction->Drug_Addition Measurement Record Muscle Relaxation Drug_Addition->Measurement Data_Analysis Plot Concentration-Response Curves (Calculate pD₂) Measurement->Data_Analysis End End Data_Analysis->End

Diagram 3: Isometric Tension Workflow

Discussion and Conclusion

Both this compound and diazepam are effective muscle relaxants that operate through the potentiation of GABAergic neurotransmission. Based on the limited available data, flunitrazepam, the parent compound of this compound, appears to be more potent than diazepam in in vivo models of muscle relaxation. The high binding affinity of this compound to GABA-A receptors further supports its potential as a potent muscle relaxant.

Disclaimer: This document is for informational and research purposes only and does not constitute medical advice. The administration of these substances should only be done by qualified professionals in a controlled research or clinical setting.

References

A Comparative Guide to the In Vitro Release Characteristics of Norflunitrazepam and Nordiazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro release characteristics of two benzodiazepine metabolites, Norflunitrazepam and Nordiazepam. Due to a lack of publicly available direct comparative studies on their in vitro release rates from formulated dosage forms, this document focuses on a comparison of their fundamental physicochemical properties that govern dissolution. Furthermore, a detailed, standardized experimental protocol for in vitro dissolution testing is provided to enable researchers to conduct their own comparative assessments.

Physicochemical Properties Influencing In Vitro Release

The in vitro release rate of a drug from a solid dosage form is significantly influenced by its inherent physicochemical properties, primarily its solubility in the dissolution medium. The following table summarizes key properties for this compound and Nordiazepam.

PropertyThis compoundNordiazepamSignificance for In Vitro Release
Chemical Structure 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneThe presence of a nitro group in this compound versus a chloro group in Nordiazepam, as well as the fluorophenyl group, influences polarity and crystal lattice energy, thereby affecting solubility.
Molecular Formula C₁₅H₁₀FN₃O₃C₁₅H₁₁ClN₂O-
Molecular Weight 299.26 g/mol 270.71 g/mol While not a primary determinant, molecular weight can have a minor influence on diffusion rates.
Water Solubility Practically insolublePoorly soluble (>40.6 µg/mL at pH 7.4)[1]Low aqueous solubility is a rate-limiting step for the dissolution of both compounds, making the choice of dissolution medium critical for in vitro testing.[2]
pKa Not readily available3.5, 12.0 (predicted)[3]The pKa values indicate the ionization state of the molecule at different pH values, which directly impacts its solubility in various dissolution media.
LogP Not readily available2.93 (predicted)[3]LogP, a measure of lipophilicity, is inversely related to aqueous solubility. A higher LogP suggests lower water solubility and potentially slower dissolution in aqueous media.

Note: A direct in vitro release rate comparison from a study involving silastic capsules found the release order to be Diazepam > Flunitrazepam > Nordiazepam.[4] this compound is a metabolite of Flunitrazepam. While this provides some context for Nordiazepam's relatively slow release, it does not provide a direct comparison with this compound.

Experimental Protocol: In Vitro Dissolution Testing for Benzodiazepines

The following is a detailed methodology for a standardized in vitro dissolution test, based on United States Pharmacopeia (USP) guidelines for benzodiazepine tablets, which can be adapted for a comparative study of this compound and Nordiazepam.[5]

Objective: To determine and compare the in vitro release rate of this compound and Nordiazepam from a solid oral dosage form.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)[5][6]

  • Dissolution Vessels (typically 900 mL)[5]

  • Water bath capable of maintaining 37 ± 0.5°C[1][6]

  • Syringes and filters (e.g., 0.45 µm PVDF) for sample withdrawal

  • HPLC system with a UV detector or a UV-Vis Spectrophotometer for analysis

Reagents and Media:

  • Dissolution Medium: Due to the poor water solubility of these compounds, a surfactant-containing medium is often necessary to achieve sink conditions. A common starting point is 0.1 N Hydrochloric Acid (HCl) or a buffered solution at a physiologically relevant pH (e.g., pH 6.8 phosphate buffer) with the addition of a surfactant like Sodium Lauryl Sulfate (SLS).[4] The concentration of SLS may need to be optimized (e.g., 0.5% - 2% w/v).

  • Mobile Phase (for HPLC analysis): A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) to achieve adequate separation and detection of the analyte.

  • Reference Standards: Certified reference standards of this compound and Nordiazepam.

Procedure:

  • Medium Preparation: Prepare a sufficient volume of the chosen dissolution medium. Deaerate the medium before use to prevent the formation of bubbles on the dosage form surface, which can interfere with dissolution.[7]

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with the paddle height at 25 ± 2 mm from the bottom of the vessel.

    • Fill each vessel with a specified volume (e.g., 900 mL) of the dissolution medium.[5]

    • Equilibrate the medium to 37 ± 0.5°C.[1][6]

  • Test Initiation:

    • Place one tablet or capsule into each vessel.

    • Immediately start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[6]

  • Sampling:

    • Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[6]

    • Filter the samples promptly through a 0.45 µm filter to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved drug.

    • Prepare a standard curve using the reference standards to quantify the drug concentration in the samples.

  • Data Analysis:

    • Calculate the cumulative percentage of the drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the percentage of drug released versus time to obtain the dissolution profile for each compound.

    • The dissolution profiles can be compared using a similarity factor (f₂) and a difference factor (f₁).

Visualizations

Experimental Workflow

experimental_workflow prep_medium Prepare & Deaerate Dissolution Medium setup_apparatus Setup USP Apparatus 2 (Paddle) equilibrate Equilibrate Medium to 37°C start_test Introduce Dosage Form & Start Rotation equilibrate->start_test sampling Withdraw Samples at Time Intervals filter_samples Filter Samples hplc_analysis Analyze via HPLC-UV filter_samples->hplc_analysis calculate_release Calculate % Drug Released plot_profile Plot Dissolution Profile

Caption: Workflow for In Vitro Dissolution Testing.

Mechanism of Action: GABA-A Receptor Signaling

Benzodiazepines like this compound and Nordiazepam exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9] Their rate of release and subsequent absorption can influence the onset and duration of this pharmacological action.

gaba_signaling cluster_receptor Postsynaptic Neuron Membrane cluster_binding cluster_effect gaba_a_receptor GABA-A Receptor (Chloride Channel) channel_opening Increased Frequency of Chloride Channel Opening gaba_a_receptor->channel_opening enhances effect of GABA bzd Benzodiazepine (this compound or Nordiazepam) bzd->gaba_a_receptor binds to BZD site gaba GABA gaba->gaba_a_receptor binds to GABA site cl_influx Influx of Chloride Ions (Cl⁻) channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Reduced Neuronal Excitability (Inhibitory Effect) hyperpolarization->inhibition

Caption: Benzodiazepine action on the GABA-A receptor.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Norflunitrazepam in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing analytical methods for the forensic toxicological analysis of Norflunitrazepam has been developed to aid researchers, scientists, and drug development professionals. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, adhering to stringent forensic toxicology guidelines for method validation.

This compound, a metabolite of flunitrazepam and a potent benzodiazepine in its own right, presents a significant challenge in forensic toxicology due to its low therapeutic and potentially toxic concentrations in biological samples. The validation of analytical methods for its detection and quantification is paramount to ensure the accuracy and reliability of forensic findings. This guide offers a side-by-side look at the two most prevalent analytical techniques, providing experimental data and detailed protocols to inform laboratory best practices.

The validation of these methods is guided by principles outlined by authoritative bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) and the American National Standards Institute/American Society of B Standards (ANSI/ASB).[1][2][3][4][5] These guidelines mandate a thorough evaluation of several key parameters to establish a method as "fit-for-purpose."[3][6]

A Tale of Two Techniques: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for this compound analysis depends on various factors, including required sensitivity, sample throughput, and laboratory resources. While GC-MS has been a cornerstone of forensic toxicology, LC-MS/MS has gained prominence due to its high sensitivity and specificity, often without the need for derivatization.[7][8][9]

Quantitative Data Summary

The following tables summarize typical quantitative validation parameters for the analysis of this compound in whole blood and urine using both LC-MS/MS and GC-MS. These values are compiled from various scientific studies and represent achievable performance characteristics.

Table 1: Comparison of Method Validation Parameters for this compound in Whole Blood

Validation ParameterLC-MS/MSGC-MSForensic Guideline Recommendations
Limit of Detection (LOD) 0.1 - 0.5 ng/mL[10]0.1 - 5 ng/mL[1][11]Lowest concentration at which the analyte can be reliably differentiated from background noise.
Limit of Quantitation (LOQ) 0.5 - 1 ng/mL[10]0.5 - 10 ng/mLLowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99[10]≥ 0.99[12]A measure of how well the calibration curve fits the data points.
Intra-day Precision (%CV) < 15%< 15%Within-run precision should be assessed at multiple concentrations.
Inter-day Precision (%CV) < 15%< 15%Between-run precision should be assessed over several days.
Accuracy/Bias (%) ± 15% of target± 20% of targetCloseness of the measured value to the true value.
Recovery (%) 70 - 120%[4]74 - 110%[12]Efficiency of the extraction process.
Matrix Effect (%) Typically within ± 25%Not directly applicable; derivatization mitigates matrix effects.Ion suppression or enhancement caused by co-eluting substances.

Table 2: Comparison of Method Validation Parameters for this compound in Urine

Validation ParameterLC-MS/MSGC-MSForensic Guideline Recommendations
Limit of Detection (LOD) 0.1 - 1 ng/mL[13]0.5 - 5 ng/mL[14]Lowest concentration at which the analyte can be reliably differentiated from background noise.
Limit of Quantitation (LOQ) 0.5 - 2 ng/mL[13]1 - 10 ng/mLLowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99[13]≥ 0.99A measure of how well the calibration curve fits the data points.
Intra-day Precision (%CV) < 15%< 15%Within-run precision should be assessed at multiple concentrations.
Inter-day Precision (%CV) < 15%< 15%Between-run precision should be assessed over several days.
Accuracy/Bias (%) ± 15% of target± 20% of targetCloseness of the measured value to the true value.
Recovery (%) > 80%> 80%Efficiency of the extraction process.
Matrix Effect (%) Typically within ± 25%Not directly applicable; derivatization mitigates matrix effects.Ion suppression or enhancement caused by co-eluting substances.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in whole blood using both LC-MS/MS and GC-MS.

LC-MS/MS Method for this compound in Whole Blood

This method is favored for its high sensitivity and minimal sample preparation.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of whole blood, add an internal standard (e.g., Diazepam-d5).

  • Add 1 mL of saturated sodium borate buffer (pH 9.0).

  • Add 5 mL of a mixture of n-butyl acetate and ethyl acetate (9:1, v/v).

  • Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Instrumental Analysis:

  • Chromatography: Utilize a C18 reverse-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and the internal standard for quantification and confirmation.

GC-MS Method for this compound in Whole Blood

This classic technique often requires derivatization to improve the chromatographic properties of the analyte.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of whole blood, add an internal standard (e.g., Prazepam).

  • Add 2 mL of phosphate buffer (pH 6.0).

  • Load the sample onto a conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with deionized water and then with a mixture of acetic acid and methanol.

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

3. Instrumental Analysis:

  • Chromatography: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature-programmed run.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS-derivative of this compound and the internal standard.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the key steps in both the LC-MS/MS and GC-MS workflows for this compound analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Whole Blood Sample is Add Internal Standard start->is buffer Add Buffer (pH 9) is->buffer lle Liquid-Liquid Extraction buffer->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon lc LC Separation (C18 Column) recon->lc msms MS/MS Detection (ESI+) lc->msms data Data Acquisition & Processing msms->data

Caption: LC-MS/MS workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis start Whole Blood Sample is Add Internal Standard start->is buffer Add Buffer (pH 6) is->buffer spe Solid-Phase Extraction buffer->spe evap Evaporate to Dryness spe->evap deriv Add BSTFA + 1% TMCS evap->deriv heat Heat at 70°C deriv->heat gc GC Separation heat->gc ms MS Detection (EI) gc->ms data Data Acquisition & Processing ms->data

Caption: GC-MS workflow for this compound analysis.

Logical Framework for Method Validation

The validation of any analytical method in forensic toxicology follows a structured and logical process to ensure its reliability.

Validation_Framework cluster_params Core Validation Parameters plan Method Validation Plan dev Method Development & Optimization plan->dev pre_val Pre-Validation Checks dev->pre_val selectivity Selectivity & Specificity pre_val->selectivity lod_loq LOD & LOQ linearity Linearity & Calibration Model precision Precision (Intra- & Inter-day) accuracy Accuracy & Bias recovery Recovery matrix Matrix Effects stability Stability carryover Carryover selectivity->lod_loq lod_loq->linearity linearity->precision precision->accuracy accuracy->recovery recovery->matrix matrix->stability stability->carryover report Validation Report & SOP carryover->report

Caption: Logical framework for forensic method validation.

Conclusion

Both LC-MS/MS and GC-MS are powerful tools for the determination of this compound in forensic toxicology. The choice of method will be dictated by the specific requirements of the laboratory and the case at hand. LC-MS/MS generally offers higher sensitivity and throughput, while GC-MS remains a robust and reliable technique. Regardless of the chosen method, a rigorous validation process in accordance with established forensic toxicology guidelines is essential to ensure that the results are scientifically sound and legally defensible. This guide provides the foundational information for laboratories to develop, validate, and implement reliable methods for the analysis of this compound.

References

Comparison of ionization efficiencies of Norflunitrazepam in APCI vs. ESI

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative ionization efficiencies of Norflunitrazepam using Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in mass spectrometry.

This compound, a metabolite of flunitrazepam, is a benzodiazepine of significant interest in clinical and forensic toxicology. The choice of ionization source is critical for achieving optimal sensitivity and selectivity in its detection by liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the analysis of this compound, supported by experimental data from various studies.

Executive Summary

Both ESI and APCI are effective for the ionization of benzodiazepines, including this compound. However, the choice between the two can significantly impact sensitivity. While ESI is a widely used and robust technique for a broad range of compounds, some studies suggest that APCI can offer enhanced sensitivity for certain benzodiazepines. For instance, a study comparing ionization modes for nine benzodiazepines found that a mixed ESI-APCI(+) mode was the most sensitive, with a 350% increase in detector response compared to APCI-only and a 35% increase compared to ESI-only.[1] This suggests that the inherent ionization characteristics of the molecule play a crucial role. For this compound and its related compounds, APCI is noted to provide efficient ionization.

Quantitative Data Comparison

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for this compound and related compounds from various studies utilizing either APCI or ESI. It is important to note that these values are from different studies with varying experimental conditions and matrices, thus providing an indirect comparison.

CompoundIonization ModeMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundNot Specified (HPLC-UV)HPLC-UVSerum/Plasma1 ng/mL[2]-
FlunitrazepamESILC-MS/MSUrine-6.0 ng/mL[3][4]
7-AminoflunitrazepamNegative Chemical IonizationGC-MSOral Fluid0.1 pg/L0.15 pg/L
FlunitrazepamAPCIHPLC-APCI-MS/MSPlasma0.25 µg/L-
N-desmethylflunitrazepamAPCIHPLC-APCI-MS/MSPlasma2.0 µg/L-

Experimental Workflow

The logical workflow for a comparative study of ionization efficiencies is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis p1 This compound Standard Solution p2 Matrix Spiking (e.g., Plasma, Urine) p1->p2 lc Liquid Chromatography Separation split Effluent Splitting (Optional) or Sequential Injections lc->split apci APCI Source split->apci esi ESI Source split->esi ms Mass Spectrometer apci->ms esi->ms d1 Signal Intensity ms->d1 d2 Signal-to-Noise Ratio ms->d2 d3 Limit of Detection (LOD) ms->d3 d4 Limit of Quantitation (LOQ) ms->d4 comp Comparative Analysis d1->comp d2->comp d3->comp d4->comp

Fig. 1: Experimental workflow for comparing APCI and ESI ionization efficiencies.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using LC-MS with either an APCI or ESI source, based on methodologies reported in the literature for benzodiazepines.

Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of the biological matrix (e.g., blood), add an appropriate internal standard.

  • Perform a liquid-liquid extraction using an organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[3][4][5] Methanol is sometimes preferred for APCI as it can provide better sensitivity.

  • Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI)

  • Ionization Mode: Positive ion mode is generally used for benzodiazepines.

  • Corona Discharge Current: Typically set between 2-5 µA.

  • Vaporizer Temperature: A high temperature (e.g., 400-500°C) is used to vaporize the LC eluent.

  • Capillary Voltage: Optimized for the specific instrument and compound, often in the range of 3-5 kV.

  • Nebulizer Gas: Nitrogen is used as the nebulizing gas.

Electrospray Ionization (ESI)

  • Ionization Mode: Positive ion mode is common for benzodiazepines.[3][4]

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Nebulizing Gas: Nitrogen is used to assist in the formation of an aerosol.

  • Drying Gas Flow and Temperature: Optimized to desolvate the charged droplets, for instance, a flow of 10 L/min at a temperature of 350°C.

  • Interface Temperature: Maintained at a specific temperature, for example, 300°C.[3]

Concluding Remarks

The selection of an ionization source for the analysis of this compound is a critical decision that depends on the specific requirements of the assay, including the desired sensitivity and the nature of the sample matrix. While ESI is a versatile and widely adopted technique, APCI can offer superior sensitivity for certain less polar and thermally stable compounds like some benzodiazepines. For comprehensive analysis, a multi-mode source capable of both ESI and APCI could be advantageous, as it may capture a wider range of analytes with optimal ionization.[1] Researchers should perform source-specific optimization to determine the most suitable ionization technique for their particular application and instrumentation.

References

A Comparative Guide to Norflunitrazepam Certified Reference Materials: Ensuring Accuracy and Precision in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. This guide provides a comprehensive comparison of Norflunitrazepam Certified Reference Materials (CRMs), focusing on the accuracy and precision achievable with these standards. The performance of a CRM is critical for the validation of analytical methods and the generation of robust, reproducible results in areas such as clinical toxicology, forensic analysis, and pharmaceutical research.

This compound, a primary metabolite of flunitrazepam, is a key analyte in toxicological and forensic investigations. The use of high-quality, certified reference materials is essential for the accurate quantification of this compound in biological matrices. This guide presents a summary of performance data from validated analytical methods that utilize this compound CRMs, details the experimental protocols for these methods, and provides a visual representation of a typical analytical workflow.

Performance of Analytical Methods Using this compound CRMs

The accuracy and precision of an analytical method are direct indicators of the quality of the certified reference material used for calibration and control. The following tables summarize the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods that employ this compound CRMs. These methods are commonly used for the analysis of benzodiazepines in urine and blood samples.

Parameter LC-MS/MS Method Performance Reference
Intraday Precision (%CV) 0.6 - 4.6%[1]
Inter-day Precision (%CV) 1.2 - 9.4%[1]
Within-day Accuracy (%) 80.8 - 108.7%[1]
Between-day Accuracy (%) 80.5 - 118.0%[1]
Recovery (%) 70.5 - 96.7%[1]
Parameter GC-MS Method Performance Reference
Extraction Efficiency (%) > 90%

Note: The performance data presented here is indicative of what can be achieved with high-quality this compound CRMs from reputable suppliers who adhere to ISO/IEC 17025 and ISO 17034 standards.

Experimental Protocols

Detailed and well-documented experimental protocols are crucial for replicating and validating analytical methods. Below are outlines of typical LC-MS/MS and GC-MS methods for the quantification of this compound.

LC-MS/MS Method for Quantification in Urine

This method is suitable for the simultaneous quantification of this compound and other benzodiazepines in urine samples.

  • Sample Preparation:

    • Urine specimens are subjected to enzymatic hydrolysis to release conjugated metabolites.

    • A deuterated internal standard is added to each sample.

    • Solid-phase extraction (SPE) is performed to isolate the analytes of interest and remove matrix interferences.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis:

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using a this compound CRM.

GC-MS Method for Quantification in Blood

This method is suitable for the analysis of this compound in whole blood or plasma.

  • Sample Preparation:

    • Acid hydrolysis of the blood or plasma sample is performed to extract the analytes.

    • A suitable internal standard is added.

    • Liquid-liquid extraction or solid-phase extraction is used to isolate the analytes.

    • The extracted analytes are derivatized to improve their chromatographic properties and thermal stability for GC analysis.

  • Instrumentation:

    • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for the analysis of benzodiazepines.

    • Injector: A split/splitless injector is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Mass Spectrometer: A mass spectrometer operated in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve prepared with a this compound CRM.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample using a certified reference material.

This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Reporting Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic/Acid Hydrolysis Sample->Hydrolysis Add_IS Add Internal Standard Hydrolysis->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS GC_MS GC-MS Analysis Reconstitution->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Calibration Calibration Curve using CRM Calibration->Quantification Report Final Report Quantification->Report

Caption: A typical analytical workflow for the quantification of this compound.

Conclusion

The accuracy and precision of this compound quantification are fundamentally dependent on the quality of the certified reference materials used. While specific performance data for the CRMs themselves are detailed in their Certificates of Analysis, the presented data from validated analytical methods demonstrate the high level of performance that can be achieved when using CRMs from accredited suppliers. Researchers should always select CRMs that are manufactured under ISO 17025 and ISO 17034 standards to ensure the integrity and reliability of their analytical results. The provided experimental protocols and workflow diagram serve as a guide for establishing and validating robust analytical methods for this compound analysis.

References

Safety Operating Guide

Proper Disposal of Norflunitrazepam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of norflunitrazepam is a critical aspect of laboratory operations. As a benzodiazepine and a metabolite of the controlled substance flunitrazepam, this compound requires stringent disposal procedures to prevent environmental contamination and ensure regulatory compliance.

This guide provides essential safety and logistical information for the proper disposal of this compound in a research setting, emphasizing adherence to U.S. federal regulations from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

Regulatory Overview

This compound is a benzodiazepine and a metabolite of flunitrazepam. While not explicitly scheduled by the DEA in the United States, its parent compound, flunitrazepam, is a Schedule IV controlled substance. For disposal purposes, this compound should be managed as a controlled substance. This necessitates that it be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.

Additionally, chemical waste must be evaluated under the Resource Conservation and Recovery Act (RCRA). While benzodiazepines are not typically found on the P or U lists of hazardous wastes, any chemical waste must be assessed for the characteristics of ignitability, corrosivity, reactivity, and toxicity. Therefore, it is prudent to handle this compound waste as both a controlled substance and a hazardous chemical waste.

Disposal Procedures

The primary and most recommended method for the disposal of controlled substances like this compound is through a DEA-registered reverse distributor. If this option is not available, on-site destruction is permissible but must adhere to strict guidelines.

Step 1: Waste Identification and Segregation

Proper identification and segregation of this compound waste at the point of generation are crucial.

  • Waste Streams:

    • Unused/Expired this compound: Pure, unadulterated this compound.

    • Contaminated Labware: Items such as gloves, pipette tips, and vials that have come into contact with this compound.

    • Solvent Waste: Solvents containing dissolved this compound.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.

Step 2: On-Site Destruction (if Reverse Distributor is not used)

Due to the potential for incomplete reactions and the creation of other hazardous compounds, it is strongly recommended that laboratories consult with their institution's Environmental Health and Safety (EHS) department before attempting any chemical degradation of controlled substances.

Step 3: Disposal through a Licensed Contractor

The most common and safest procedure for laboratories is to arrange for the pickup and disposal of chemical and controlled substance waste through a licensed hazardous waste contractor.

  • Contact your Institution's EHS Office: Your EHS department will have established procedures and approved vendors for the disposal of hazardous and controlled substance waste.

  • Proper Packaging: Ensure all waste is packaged in appropriate, sealed, and labeled containers as per your institution's and the contractor's requirements.

  • Documentation: Maintain meticulous records of the waste, including the substance, quantity, and date of disposal, in a dedicated logbook.

Quantitative Data Summary

Currently, there is a lack of established and validated quantitative data for simple, laboratory-scale chemical deactivation of this compound. The table below summarizes general regulatory requirements.

RegulationRequirementDetails
DEA Rendered "Non-retrievable"The substance must be permanently altered to be unusable. Incineration is a DEA-recognized method.
RCRA Hazardous Waste DeterminationWaste must be evaluated for ignitability, corrosivity, reactivity, and toxicity.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Norflunitrazepam_Disposal_Workflow start This compound Waste Generated segregate Segregate and Label Waste (Pure compound, contaminated solids, solutions) start->segregate is_controlled Treat as Controlled Substance? segregate->is_controlled is_hazardous Treat as RCRA Hazardous Waste? is_controlled->is_hazardous No (Not Recommended) contact_ehs Contact Institutional EHS Office is_controlled->contact_ehs Yes licensed_contractor Dispose via Licensed Hazardous Waste Contractor is_hazardous->licensed_contractor Yes reverse_distributor Use DEA-Registered Reverse Distributor contact_ehs->reverse_distributor on_site_destruction On-Site Destruction (Render Non-Retrievable) contact_ehs->on_site_destruction If Reverse Distributor is not an option end Disposal Complete & Documentation Filed reverse_distributor->end on_site_destruction->is_hazardous licensed_contractor->end

Caption: Decision workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on the disposal of controlled substances and hazardous waste.

Essential Safety and Logistics for Handling Norflunitrazepam in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as Norflunitrazepam. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure regulatory compliance.

This compound, a benzodiazepine and a metabolite of flunitrazepam, is classified as a research chemical.[1] Due to its pharmacological activity, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

PPE Component Handling Solid this compound (e.g., weighing, preparing stock solutions) Handling Dilute this compound Solutions Rationale
Primary Enclosure Ventilated Balance Enclosure (VBE) or Chemical Fume HoodChemical Fume HoodTo contain airborne particles and prevent inhalation exposure.[2][3]
Respiratory Protection N95 or higher rated respirator (if VBE or fume hood is not available or if a risk of aerosolization exists)Generally not required if handled in a fume hoodTo protect against inhalation of potent powder.[3]
Eye Protection Safety glasses with side shields or safety gogglesSafety glasses with side shieldsTo protect eyes from splashes and airborne particles.[1]
Hand Protection Double-gloving with powder-free nitrile glovesSingle pair of powder-free nitrile glovesTo prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately upon contamination.[1]
Body Protection Disposable lab coat with long sleeves and tight cuffsStandard lab coatTo protect skin and clothing from contamination.[3]
Foot Protection Closed-toe shoesClosed-toe shoesStandard laboratory practice to protect against spills.

Operational Plans: Safe Handling Procedures

Adherence to standard operating procedures is critical for minimizing exposure to this compound. The following workflow outlines the key steps for safely preparing a stock solution from solid this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Primary Enclosure cluster_cleanup Cleanup and Waste Disposal Gather_Materials Gather all necessary materials (this compound, solvent, glassware, etc.) Don_PPE Don appropriate PPE Gather_Materials->Don_PPE Weigh_Solid Weigh solid this compound in a VBE or fume hood Don_PPE->Weigh_Solid Transfer_Solid Carefully transfer solid to a volumetric flask Weigh_Solid->Transfer_Solid Add_Solvent Add solvent to the flask Transfer_Solid->Add_Solvent Dissolve Cap and dissolve the solid (e.g., by sonication) Add_Solvent->Dissolve Final_Volume Bring to final volume with solvent Dissolve->Final_Volume Decontaminate_Glassware Decontaminate all glassware and equipment Final_Volume->Decontaminate_Glassware Dispose_Waste Dispose of all waste according to procedures Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE and wash hands Dispose_Waste->Doff_PPE

Safe Handling Workflow

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

Decontamination:

For routine decontamination of surfaces and glassware that have been in contact with this compound, a solution of detergent and water is generally effective for physical removal.[4] For enhanced chemical degradation, a freshly prepared 10% bleach solution can be used, followed by a water rinse.[4] When using bleach, be aware of potential reactions with other chemicals and ensure proper ventilation.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include double nitrile gloves, a lab coat, and safety goggles. If the spill involves a significant amount of powder outside of a contained space, respiratory protection (N95 or higher) is recommended.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.

    • For liquid spills: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • For solid spills: Carefully wet the absorbent pads covering the spill with a 10% bleach solution. Allow for a contact time of at least 10 minutes. Use forceps to place the contaminated materials into a designated hazardous waste bag.

    • For liquid spills: Absorb the spill with an inert absorbent material. Place the contaminated absorbent into a hazardous waste bag.

  • Decontaminate the Area: Wipe the spill area with a 10% bleach solution, followed by a clean water rinse.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous and, due to its classification as a benzodiazepine, may be subject to regulations for controlled substances.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and the DEA's guidelines for controlled substance disposal.[5][6]
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated hazardous waste container lined with a plastic bag.
Contaminated PPE (e.g., gloves, lab coat) Place in a designated hazardous waste container lined with a plastic bag.
Liquid Waste (e.g., unused solutions) Collect in a sealed, clearly labeled hazardous waste container. Do not dispose of down the drain.
Decontaminated Glassware After thorough decontamination, glassware can be washed and reused.

All hazardous waste must be collected by a licensed hazardous waste disposal company. Ensure that all containers are properly labeled with the contents and associated hazards. Maintain a detailed log of all this compound waste for regulatory compliance.[6]

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norflunitrazepam
Reactant of Route 2
Reactant of Route 2
Norflunitrazepam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。